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  • Product: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride
  • CAS: 1311317-32-4

Core Science & Biosynthesis

Foundational

Technical Guide: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride

The following technical guide details the chemical identity, synthesis, reactivity, and applications of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride , a specialized sulfonyl fluoride reagent used in SuFEx (Sulfur-F...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, reactivity, and applications of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride , a specialized sulfonyl fluoride reagent used in SuFEx (Sulfur-Fluoride Exchange) chemistry and covalent drug discovery.

[1]

Introduction & Core Identity

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is a heteroaryl-substituted methanesulfonyl fluoride designed as a robust electrophilic "warhead" for chemical biology and medicinal chemistry. Belonging to the class of SuFEx connectors , this compound features a latent electrophilic sulfur(VI) center that is stable under physiological conditions but reacts selectively with nucleophiles (e.g., tyrosine, lysine, serine) in the presence of specific activators or within protein binding pockets.

Its isoxazole core provides a polar, metabolically stable scaffold often used as a bioisostere for amide or ester bonds, making this reagent particularly valuable for fragment-based drug discovery (FBDD) and proteome-wide profiling.

Chemical Identity Data
PropertySpecification
Chemical Name (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride
CAS Number 1311317-32-4
Molecular Formula C₅H₆FNO₃S
Molecular Weight 179.17 g/mol
SMILES CC1=CC(=NO1)CS(=O)(=O)F
InChI Key Derived from structure (e.g., specific isomer key)
Core Scaffold 5-Methylisoxazole
Warhead Methanesulfonyl Fluoride (-CH₂SO₂F)
Physical State Solid or Oil (Low melting point)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Acetonitrile

Structural Analysis & Chemical Properties

The molecule consists of two distinct functional domains:

  • The Recognition Element (Isoxazole Ring): The 5-methylisoxazole moiety is a privileged heterocycle in medicinal chemistry (found in drugs like sulfamethoxazole and leflunomide).[1] It acts as a rigid linker that can engage in π-stacking and hydrogen bonding within a protein active site.

  • The Reactive Warhead (Sulfonyl Fluoride): The sulfonyl fluoride group is attached via a methylene spacer. This spacer (

    
    ) insulates the sulfur center from the electron-withdrawing aromatic ring, modulating its reactivity compared to direct aryl sulfonyl fluorides.
    
Stability vs. Reactivity Profile

Unlike sulfonyl chlorides, which hydrolyze rapidly in water, sulfonyl fluorides are kinetically stable due to the high strength of the S–F bond and the low polarizability of fluorine. They resist reduction and hydrolysis at physiological pH, allowing them to circulate in biological systems until they encounter a specific nucleophile in a favorable environment (e.g., a catalytic enzyme pocket), a concept known as "context-dependent reactivity."

Synthesis & Manufacturing

The synthesis of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride typically proceeds via the conversion of the corresponding sulfonyl chloride or sulfonate precursor. The most robust method involves a halogen exchange (halex) reaction.

Synthesis Protocol: Chloride-to-Fluoride Exchange

Precursor: (5-Methylisoxazol-3-yl)methanesulfonyl chloride (CAS: 1000932-59-1).[2]

Reagents:

  • Potassium Bifluoride (

    
    ) or Potassium Fluoride (
    
    
    
    ) with 18-Crown-6.
  • Solvent: Acetonitrile (

    
    ) or Water/Dioxane mixture.
    

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 equivalent of (5-Methylisoxazol-3-yl)methanesulfonyl chloride in acetonitrile (

    
     concentration).
    
  • Fluorination : Add 2.0–4.0 equivalents of saturated aqueous

    
     solution. The biphasic mixture allows for mild fluorination.
    
  • Reaction : Stir vigorously at room temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (disappearance of chloride peak).

    • Note: The S–F bond formation is thermodynamically driven.

  • Workup : Dilute with ethyl acetate (

    
    ) and wash with water and brine to remove excess fluoride salts.
    
  • Purification : Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. The product is often pure enough for use; however, silica gel chromatography (Hexane/EtOAc) can be used if necessary.
    

Yield : Typically >85%.

Reactivity & Mechanism (SuFEx)

The core utility of this compound lies in Sulfur-Fluoride Exchange (SuFEx) , a "click chemistry" reaction championed by K. Barry Sharpless. The sulfonyl fluoride acts as a specific electrophile that reacts with silyl ethers or amines under catalysis, or with protein nucleophiles (Tyr-OH, Lys-NH₂, Ser-OH).

Mechanism of Action

The S(VI) center undergoes substitution via a concerted or stepwise addition-elimination mechanism. The fluoride ion is a good leaving group only when assisted by a proton or a Lewis acid (e.g.,


, silyl groups).
SuFEx Activation Pathways Diagram

The following diagram illustrates the divergent reactivity of the sulfonyl fluoride warhead.

SuFEx_Pathways SF (5-Methyl-1,2-oxazol-3-yl) methanesulfonyl fluoride (Latent Electrophile) Cond1 Proximity-Induced (Binding Pocket) SF->Cond1 Cond2 DBU / BEMP (Base Catalysis) SF->Cond2 Cond3 Ca(NTf2)2 (Lewis Acid) SF->Cond3 Protein Protein Nucleophile (Tyr-OH, Lys-NH2, Ser-OH) Prod1 Covalent Protein Adduct (Sulfonate/Sulfonamide) Protein->Prod1 SuFEx Ligation Silyl Silyl Ether (R-O-TMS) Prod2 Sulfonate Ester (R-SO2-O-R) Silyl->Prod2 S-F / Si-O Exchange Amine Primary/Secondary Amine (R-NH2) Prod3 Sulfonamide (R-SO2-NH-R) Amine->Prod3 Sulfonamide Synthesis Cond1->Protein Cond2->Silyl Cond3->Amine

Caption: Divergent SuFEx pathways for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride transforming into sulfonates and sulfonamides.

Applications in Drug Discovery

This compound is primarily used as a Covalent Fragment or Chemical Probe .

Covalent Fragment Screening

Researchers screen libraries of sulfonyl fluorides against therapeutic targets (e.g., kinases, proteases).

  • Workflow : The library is incubated with the target protein.

  • Hit Identification : Mass spectrometry (Intact MS) detects a mass shift corresponding to the adduct (

    
     for the loss of HF).
    
  • Selectivity : The isoxazole ring directs the warhead to specific pockets, ensuring the reaction is not random but driven by molecular recognition.

Activity-Based Protein Profiling (ABPP)

The compound can be derivatized with a click handle (e.g., alkyne) to serve as a probe.

  • Incubation : Probe is added to cell lysate.

  • Labeling : Probe covalently modifies active enzymes.

  • Detection : "Click" with fluorescent azide or biotin-azide allows visualization or enrichment of the labeled proteome.

Safety & Handling

While sulfonyl fluorides are more stable than chlorides, they are potent electrophiles and potential inhibitors of serine hydrolases (e.g., acetylcholinesterase).

  • Hazard : Causes severe skin burns and eye damage (H314). Toxic if swallowed or inhaled.

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Storage : Store in a cool, dry place (

    
    ). Moisture sensitive over long periods.
    

References

  • Sigma-Aldrich . (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride Product Page. Link

  • Dong, J., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Jones, L. H. (2021). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science, 12, 4850-4858. Link

  • ChemBuyersGuide . Compound Entry: 1311317-32-4. Link

  • Narayanam, M. K., et al. (2019). "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." PNAS, 116(37), 18361-18366. Link

Sources

Exploratory

Technical Whitepaper: Strategic Synthesis of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride

Executive Summary Target Molecule: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride Chemical Class: Heteroaryl Sulfonyl Fluoride / SuFEx Warhead Applications: Covalent protein inhibition, chemical biology probes, "Clic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride Chemical Class: Heteroaryl Sulfonyl Fluoride / SuFEx Warhead Applications: Covalent protein inhibition, chemical biology probes, "Click" chemistry (SuFEx).

This technical guide details the synthesis of (5-methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride, a privileged electrophile in modern drug discovery. The sulfonyl fluoride (


) moiety serves as a "sleeping beauty" warhead—stable in plasma and aqueous media but highly reactive toward specific nucleophilic amino acid residues (Tyr, Lys, Ser, His) within protein binding pockets. This guide prioritizes a robust, scalable synthetic route starting from the commercially available 3-(chloromethyl)-5-methylisoxazole, ensuring high reproducibility and safety.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the Sulfur(VI) Fluoride Exchange (SuFEx) principles established by Sharpless and Dong. The primary challenge is the installation of the sulfonyl fluoride group on the sensitive isoxazole ring without degrading the heterocycle.

Strategic Disconnection

The most reliable pathway disconnects the


 bond to a sulfonyl chloride precursor, which is in turn derived from a sulfonate salt. This avoids the use of harsh direct sulfonylation conditions that could decompose the isoxazole ring.

Pathway:

  • Nucleophilic Displacement: Conversion of the alkyl halide to a sulfonate salt.

  • Chlorination: Activation of the sulfonate to the sulfonyl chloride.

  • Fluorination: Halogen exchange (Cl

    
     F) using bifluoride.
    

SynthesisPathway SM 3-(Chloromethyl)- 5-methylisoxazole Int1 Sulfonate Salt (Intermediate) SM->Int1 Na2SO3, H2O/Dioxane Reflux Int2 Sulfonyl Chloride (Precursor) Int1->Int2 POCl3 or SOCl2/DMF 0°C to RT Product (5-Methyl-1,2-oxazol-3-yl) methanesulfonyl fluoride Int2->Product KHF2, MeCN/H2O RT (SuFEx)

Figure 1: Strategic synthetic workflow from alkyl halide to sulfonyl fluoride.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of Sodium (5-Methylisoxazol-3-yl)methanesulfonate

Rationale: Direct conversion of alkyl halides to sulfonyl chlorides is difficult. The sulfonate salt is a stable, solid intermediate that allows for purification before the sensitive chlorination step.

  • Reagents: 3-(Chloromethyl)-5-methylisoxazole, Sodium Sulfite (

    
    ), Water, 1,4-Dioxane.
    
  • Mechanism:

    
     displacement of the chloride by the sulfite dianion.
    

Protocol:

  • Dissolve sodium sulfite (1.5 equiv) in distilled water (approx. 3 mL per mmol).

  • Add 3-(chloromethyl)-5-methylisoxazole (1.0 equiv) dissolved in a minimal amount of 1,4-dioxane to the aqueous solution.

  • Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor consumption of the starting chloride by TLC (Hexane/EtOAc).

  • Workup: Concentrate the solution under reduced pressure to remove dioxane and most water. The product (sodium sulfonate salt) will precipitate or form a thick slurry.

  • Purification: Triturate the solid with ethanol (to remove excess inorganic salts) and filter. The filtrate contains the product; evaporate to dryness to yield the white solid sulfonate.

Stage 2: Activation to (5-Methylisoxazol-3-yl)methanesulfonyl Chloride

Rationale: The sulfonate must be activated to the sulfonyl chloride. Phosphorus oxychloride (


) is preferred over thionyl chloride (

) for sulfonates to minimize side reactions, though

with catalytic DMF is a viable alternative.
  • Reagents: Sodium sulfonate salt (from Stage 1),

    
    , Sulfolane (optional solvent) or neat.
    
  • Safety:

    
     is highly corrosive and reacts violently with water.
    

Protocol:

  • Place the dry sulfonate salt (1.0 equiv) in a round-bottom flask under Argon.

  • Add

    
      (5.0 equiv). If the slurry is too thick, add sulfolane or dry DCM as a co-solvent.
    
  • Heat to 60–80°C for 3 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Quench: Cool to 0°C. Pour the mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride is hydrophobic and will separate or precipitate.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo at 
    
    
    
    (sulfonyl chlorides can be thermally unstable). Use immediately in Stage 3.
Stage 3: Fluorination (The SuFEx Step)

Rationale: The conversion of Sulfonyl Chloride


 Sulfonyl Fluoride is the critical SuFEx installation. Potassium Bifluoride (

) is the "gold standard" reagent due to the bifluoride ion (

) acting as both a nucleophile and a proton source, stabilizing the transition state.
  • Reagents: Sulfonyl Chloride (from Stage 2), Potassium Bifluoride (

    
    ), Acetonitrile (MeCN), Water.
    
  • Safety:

    
     generates HF in acidic conditions. Use plastic/Teflon labware if possible, or glass for short durations. Avoid skin contact.
    

Protocol:

  • Dissolve the crude sulfonyl chloride (1.0 equiv) in Acetonitrile (0.5 M concentration).

  • Prepare a saturated aqueous solution of

    
      (2.5 equiv).
    
  • Add the

    
     solution dropwise to the nitrile solution at room temperature.
    
  • Stir vigorously at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1] Sulfonyl fluorides typically run slightly higher (more non-polar) than chlorides on silica.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Sulfonyl fluorides are remarkably stable on silica compared to their chloride counterparts.

Part 3: Critical Process Parameters & Data

Reaction Optimization Table
ParameterOptimal ConditionConsequence of Deviation
Solvent (Stage 1) Water/Dioxane (2:1)Pure water reduces solubility of organic halide; pure organic precipitates sulfite.
Temp (Stage 2) 60–80°C>100°C risks decomposition of the isoxazole ring (

extrusion).
Reagent (Stage 3)

(aq)
Using anhydrous KF often fails or requires 18-crown-6;

is faster and cleaner.
pH (Stage 3) Neutral/Slightly AcidicBasic conditions (pH > 9) can hydrolyze the sulfonyl fluoride to the sulfonate.
Analytical Characterization

The product is validated by the following spectral signatures:

  • 
     NMR:  The definitive diagnostic. Expect a singlet (or slight quartet due to long-range coupling) around +60 to +65 ppm  (relative to 
    
    
    
    ).
  • IR Spectroscopy: Strong asymmetric stretching vibration of

    
     at 1400–1420 cm
    
    
    
    and symmetric stretch at 1200–1220 cm
    
    
    .
  • MS (ESI):

    
     or 
    
    
    
    . Note that the S-F bond is stable to standard ESI conditions.

Part 4: Mechanism of Action (SuFEx)

The utility of (5-methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride lies in its specific reactivity profile. It is a "SuFEx Hub" that reacts via Sulfur(VI) Fluoride Exchange.[2]

SuFExMechanism Probe Sulfonyl Fluoride (Electrophile) TS Transition State (Pentacoordinate Sulfur) Probe->TS Nucleophilic Attack Protein Protein Nucleophile (Tyr-OH, Lys-NH2) Protein->TS Nucleophilic Attack Covalent Covalent Adduct (Stable Sulfonate/Sulfonamide) TS->Covalent S-F Bond Cleavage HF HF (Leaving Group) TS->HF

Figure 2: Mechanism of covalent protein modification via SuFEx.

Unlike sulfonyl chlorides, which are prone to non-specific hydrolysis and reduction, the sulfonyl fluoride bond is:

  • Redox Stable: Resistant to biological reducing agents (Glutathione).

  • Hydrolytically Stable: Stable in water at neutral pH.

  • Context Specific: Only reacts when the fluoride is assisted by a proton donor (H-bond network) or a silyl group, making it an ideal "proximity-enabled" probe.

References

  • Sharpless, K. B., et al. (2014).[2][3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5][6] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Dong, J., et al. (2014).[3] SuFEx-Based Synthesis of Polysulfates. Angewandte Chemie, 126(36), 9622-9626. [Link]

  • Qin, H. L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.[4][7] Green Chemistry, 21, 1234-1240. [Link]

  • Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters, 9(7), 584–586. [Link]

Sources

Foundational

An In-Depth Technical Guide to (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride: Physicochemical Properties, Synthesis, and Characterization

Abstract This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and analytical characterization of the novel compound, (5-Methyl-1,2-oxazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and analytical characterization of the novel compound, (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride. This molecule incorporates two moieties of significant interest in medicinal chemistry: the 5-methylisoxazole ring, a key pharmacophore in numerous FDA-approved drugs, and the methanesulfonyl fluoride group, a versatile reactive handle for covalent inhibitor design and click chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this promising, yet currently uncharacterized, chemical entity. All properties and protocols are based on expert analysis of its constituent functional groups and closely related analogues.

Introduction: The Scientific Rationale

The isoxazole ring is a prominent heterocycle in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4] The 5-methyl-1,2-oxazole scaffold, in particular, is a core component of several successful pharmaceuticals.

Juxtaposed with this established pharmacophore is the methanesulfonyl fluoride (-CH₂SO₂F) group. This functional group has gained significant attention as a "clickable" covalent warhead in drug discovery. Its reactivity is tunable and can be targeted towards specific amino acid residues in proteins, offering a pathway to potent and selective covalent inhibitors.

The combination of these two moieties in (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride presents a compelling subject for investigation. This guide aims to provide a robust, albeit predictive, foundation for its study.

Predicted Physicochemical and Reactivity Profile

As of the date of this publication, empirical data for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is not available in the public domain. The following properties are predicted based on the known characteristics of its constituent parts: methanesulfonyl fluoride and various isoxazole derivatives.

Structural Information

Below is a diagram illustrating the chemical structure of the target compound.

Figure 1: Chemical Structure of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride.

Predicted Physical Properties

The following table summarizes the estimated physical properties of the title compound. These are extrapolated from data for methanesulfonyl fluoride and related isoxazole structures.

PropertyPredicted ValueRationale and Supporting Data
Molecular Formula C₅H₆FNO₃SBased on chemical structure.
Molecular Weight 179.17 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidMethanesulfonyl fluoride is a colorless to yellowish liquid.[5] The isoxazole moiety is unlikely to impart significant color.
Boiling Point > 150 °CMethanesulfonyl fluoride has a boiling point of 123-124 °C.[5] The addition of the larger isoxazole ring will increase the molecular weight and intermolecular forces, thus raising the boiling point.
Density ~1.3 - 1.5 g/mLMethanesulfonyl fluoride has a density of 1.427 g/mL.[5] The density is expected to be in a similar range.
Solubility Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with water.The polarity of the sulfonyl fluoride and isoxazole groups suggests solubility in common organic solvents. The methanesulfonyl fluoride moiety is known to react with water.
Reactivity and Stability

The reactivity of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride will be dominated by the sulfonyl fluoride group.

  • Reaction with Nucleophiles: The sulfur atom is highly electrophilic and will react with nucleophiles. This is the basis for its use in covalent modification of proteins.

  • Hydrolysis: The compound is expected to be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid and releasing hydrogen fluoride. This reaction is likely to be accelerated by acid or base.

  • Thermal Stability: The compound is expected to be reasonably stable at room temperature if kept anhydrous. At elevated temperatures, decomposition may occur, potentially releasing toxic fumes of SOx, NOx, and HF.

Proposed Synthesis Protocol

A plausible and efficient synthesis of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride can be envisioned in a two-step process starting from the commercially available (5-methylisoxazol-3-yl)methanol. This protocol is based on well-established transformations.

G cluster_0 Synthetic Workflow start (5-Methylisoxazol-3-yl)methanol (Starting Material) step1 Chlorination start->step1 SOCl₂ or (COCl)₂ DCM, 0°C to RT intermediate 3-(Chloromethyl)-5-methylisoxazole step1->intermediate step2 Fluorosulfonylation intermediate->step2 1. Na₂SO₃, H₂O/IPA 2. Selectfluor® or KF/CuI product (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (Final Product) step2->product

Figure 2: Proposed synthetic workflow for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride.

Step 1: Synthesis of 3-(Chloromethyl)-5-methylisoxazole

This step involves the conversion of the primary alcohol to the corresponding alkyl chloride.

Materials:

  • (5-Methylisoxazol-3-yl)methanol

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Triethylamine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (5-methylisoxazol-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of DMF is recommended.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(chloromethyl)-5-methylisoxazole, which can be used in the next step without further purification.[4][6][7]

Step 2: Synthesis of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

This transformation can be achieved via a two-step, one-pot procedure involving the formation of a sulfinate salt followed by fluorination.

Materials:

  • 3-(Chloromethyl)-5-methylisoxazole (from Step 1)

  • Sodium sulfite (Na₂SO₃)

  • Isopropyl alcohol (IPA)

  • Water

  • Selectfluor® (N-Fluorobenzenesulfonimide) or Potassium fluoride (KF) with a copper catalyst.

Procedure:

  • To a solution of 3-(chloromethyl)-5-methylisoxazole (1.0 eq) in a mixture of IPA and water, add sodium sulfite (1.5 eq).

  • Heat the mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC or LC-MS). This forms the intermediate sodium (5-methylisoxazol-3-yl)methanesulfinate.

  • Cool the reaction mixture to room temperature.

  • Add Selectfluor® (1.2 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 12-16 hours.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final product.[1]

Predicted Analytical Characterization

The identity and purity of the synthesized (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride can be confirmed by standard analytical techniques. The following are the expected spectral data.

TechniquePredicted Observations
¹H NMR - Singlet at ~2.4-2.6 ppm (3H, -CH₃ on isoxazole ring)- Singlet at ~4.8-5.0 ppm (2H, -CH₂SO₂F)- Singlet at ~6.2-6.4 ppm (1H, isoxazole ring proton)
¹³C NMR - Signal at ~12-15 ppm (-CH₃)- Signal at ~60-65 ppm (-CH₂SO₂F)- Signals for isoxazole ring carbons at ~100-110 ppm, ~160-165 ppm, and ~170-175 ppm
¹⁹F NMR - A singlet or a triplet (if coupled to the -CH₂- protons) in the range of +40 to +60 ppm, characteristic of an alkylsulfonyl fluoride.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 180.01, [M+Na]⁺ at m/z = 202.00. Fragmentation would likely show loss of SO₂F.

Safety and Handling

Given the presence of the methanesulfonyl fluoride moiety, this compound should be handled with extreme caution in a well-ventilated fume hood.

  • Toxicity: Methanesulfonyl fluoride is highly toxic and corrosive.[5] Assume the target compound has similar properties.

  • Corrosivity: It is expected to be corrosive to skin and eyes.

  • Reactivity with Water: The compound will likely react with moisture to produce hydrofluoric acid, which is highly toxic and corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Potential Applications

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is a promising candidate for several applications in drug discovery and chemical biology:

  • Covalent Inhibitors: As a tool compound for identifying and validating novel drug targets through covalent modification.

  • Fragment-Based Drug Discovery: The isoxazole core can serve as a starting point for building more complex molecules.

  • Click Chemistry: The sulfonyl fluoride group can participate in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry reactions, enabling efficient molecular assembly.

Conclusion

While (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride remains a hypothetical compound in the public literature, its constituent parts suggest a molecule of significant potential. This guide provides a comprehensive, predictive framework for its synthesis, characterization, and handling. It is our hope that this document will serve as a valuable resource for researchers interested in exploring the chemistry and biological activity of this novel compound.

References

  • Shavnya, A., et al. (2016). A one-pot synthesis of aliphatic sulfonyl fluorides, sulfonamides, or sulfones from primary and secondary alkyl halides.
  • Sammis, G. M., & Ball, N. D. (2019). A one-pot fluorosulfonylation reaction using Grignard reagents and sulfuryl fluoride (SO₂F₂). Organic Letters, 21(15), 6039-6042.
  • Gutiérrez-González, A., et al. (2024). Photoredox catalysis enables a mild and scalable preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols. Organic Letters, 26(19), 3972–3976.
  • Sperry, J. B., & Wright, D. L. (2005). The isoxazole in medicinal chemistry. Current Opinion in Drug Discovery & Development, 8(6), 725-740.
  • LookChem. (n.d.). Cas 40340-41-8, 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE. Retrieved from [Link]

  • Google Patents. (n.d.). CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.
  • BuyersGuideChem. (n.d.). (5-Methylisoxazol-3-yl)methanol suppliers and producers. Retrieved from [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]

  • PubChem. (n.d.). Methanesulfonyl Fluoride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11207, Methanesulfonyl Fluoride. Retrieved from [Link].

Sources

Exploratory

Technical Deep Dive: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride

Mechanism of Action & Experimental Validation Guide Executive Summary (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is a specialized Targeted Covalent Inhibitor (TCI) and chemical probe. Structurally, it combines a...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action & Experimental Validation Guide

Executive Summary

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is a specialized Targeted Covalent Inhibitor (TCI) and chemical probe. Structurally, it combines a 5-methylisoxazole recognition scaffold with a methanesulfonyl fluoride (–CH₂SO₂F) warhead .

Unlike traditional sulfonyl chlorides which are highly reactive and promiscuous, this compound utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] It remains latent (stable) in aqueous solution until it binds specifically within a protein active site, where local environmental factors (protein side-chain orientation and pH) catalyze a reaction with a nucleophilic residue (Serine, Tyrosine, Lysine, or Histidine).

This guide details the physicochemical mechanism of action (MoA), the role of the isoxazole moiety in selectivity, and the validation protocols required to characterize its activity in drug discovery.

Structural Logic & Pharmacophore Analysis

To understand the mechanism, one must deconstruct the molecule into its functional components:

ComponentChemical StructureFunction
The Warhead Methanesulfonyl Fluoride (–CH₂SO₂F) A "peaceful" electrophile. It is resistant to hydrolysis and reduction but reacts specifically with nucleophiles in constrained protein pockets via SuFEx.[1]
The Linker Methylene Bridge (–CH₂–) Provides rotational freedom, allowing the warhead to orient correctly toward the target nucleophile without imposing rigid steric strain.
The Ligand 5-Methyl-1,2-oxazole (Isoxazole) A heteroaromatic scaffold that acts as a bioisostere for carboxylic acids or esters. It engages in dipole-dipole interactions and hydrogen bonding to position the molecule within the target binding site (e.g., protease active sites, glutamate receptors).
Mechanism of Action: Context-Dependent SuFEx

The core mechanism is Targeted Covalent Inhibition via a nucleophilic substitution at the hexavalent sulfur center.

Step 1: Non-Covalent Binding (Recognition)

The 5-methylisoxazole moiety guides the molecule into the active site of the target protein (often an enzyme with a hydrophobic pocket or specific polar requirements). The binding affinity (


) is driven by Van der Waals forces and H-bonds between the isoxazole nitrogen/oxygen and protein residues.
Step 2: Warhead Activation

Once bound, the sulfonyl fluoride group is positioned in proximity to a nucleophilic amino acid side chain.[1] Unlike other electrophiles (e.g., acrylamides), the –SO₂F group often requires "activation" by the local protein environment—specifically, hydrogen bonding to the sulfonyl oxygens or the departing fluoride, which stabilizes the transition state.

Step 3: The SuFEx Reaction

The nucleophile (Nu:), typically a Serine hydroxyl (–OH), Tyrosine phenol (–OH), or Lysine amine (–NH₂), attacks the sulfur atom. The fluoride ion (F⁻) is a unique leaving group: it is small, hard, and forms a strong bond with sulfur, meaning it only departs when the transition state is strictly stabilized by the protein environment.

Reaction Equation:



Step 4: Irreversible Inhibition

The result is a sulfonylated protein.[2] This covalent bond is metabolically stable and resistant to hydrolysis, permanently inactivating the enzyme (or locking the receptor) until the protein is degraded and resynthesized.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the kinetic pathway from initial binding to irreversible inactivation.

MoA_Pathway cluster_mechanism SuFEx Reaction Coordinate Free_Enzyme Free Enzyme (Active) EI_Complex Michaelis Complex (Non-Covalent Binding) Free_Enzyme->EI_Complex  k_on   Inhibitor (5-Methyl-1,2-oxazol-3-yl) methanesulfonyl fluoride Inhibitor->EI_Complex EI_Complex->Free_Enzyme  k_off   Transition_State Transition State (SuFEx Activation) EI_Complex->Transition_State  Nucleophilic Attack   Covalent_Adduct Sulfonylated Enzyme (Irreversibly Inhibited) Transition_State->Covalent_Adduct  k_inact   Fluoride Fluoride Ion (F-) (Leaving Group) Transition_State->Fluoride

Caption: Kinetic pathway of covalent inhibition. The inhibitor first binds reversibly (


) before undergoing the rate-limiting SuFEx reaction (

) to form the stable adduct.
Experimental Validation Protocols

To validate this mechanism, one must prove both binding affinity and covalent bond formation .

Protocol A: Determination of

(Kinetic Efficiency)

This is the gold standard for ranking covalent inhibitors. It distinguishes between initial binding affinity (


) and the rate of chemical reaction (

).

Materials:

  • Purified Target Enzyme (e.g., Serine Protease).

  • Fluorogenic Substrate.[3]

  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (Test Compound).

Workflow:

  • Preparation: Prepare a dilution series of the Test Compound (e.g., 0.1 nM to 10 µM) in assay buffer.

  • Incubation: Incubate enzyme with Test Compound for varying time points (

    
     = 0, 5, 10, 20, 40, 60 min).
    
  • Residual Activity: At each time point, dilute an aliquot into a solution containing a saturating concentration of Fluorogenic Substrate (to prevent further inhibition and measure remaining activity).

  • Data Analysis:

    • Plot

      
       vs. Time to obtain 
      
      
      
      for each inhibitor concentration.
    • Plot

      
       vs. [Inhibitor] to fit the hyperbolic equation:
      
      
      
      
    • Interpretation: A high

      
       ratio indicates a potent, specific covalent inhibitor.
      
Protocol B: Intact Protein Mass Spectrometry (Covalent Validation)

Confirms the stoichiometry and existence of the covalent adduct.

Workflow:

  • Reaction: Incubate purified protein (10 µM) with inhibitor (50 µM, 5x excess) for 1 hour.

  • Desalting: Remove excess unbound inhibitor using Zeba spin columns or LC diversion.

  • LC-MS Analysis: Inject onto a C4 or C8 column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

  • Validation Criteria:

    • Mass Shift: Look for a mass increase of +177.18 Da .

    • Calculation: MW of Inhibitor (197.18) – MW of Fluoride (19.00) + MW of H (1.00, if displacing H) =

      
      Mass.
      
    • Note: The exact shift depends on the specific leaving group mechanics, but for sulfonyl fluorides, the added mass is typically the sulfonyl-ligand moiety minus the fluoride.

Comparative Reactivity Data

The following table contrasts this isoxazole-based probe with standard reagents.

FeaturePMSF (Phenylmethanesulfonyl fluoride)(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluorideSulfonyl Chlorides
Primary Target Serine Proteases (Generic)Isoxazole-binding Enzymes / Specific PocketsPromiscuous (Cys, Lys, His, Ser)
Stability (pH 7) Moderate (Hydrolyzes in hours)High (Stable for days; SuFEx resistant)Low (Rapid hydrolysis)
Selectivity Low (Active site directed only)Medium-High (Scaffold directed)Very Low
Leaving Group Fluoride (Requires activation)Fluoride (Requires activation)Chloride (Spontaneous)
Application Lysis buffer additiveChemical Probe / Drug Lead Reagent / Synthesis
References
  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as activity-based probes for serine proteases." Chemical Science.

  • BenchChem. (2025).[3][4] "Mechanism of Covalent Inhibition by Sulfonyl Fluorides." BenchChem Technical Guides.

  • National Center for Advancing Translational Sciences (NCATS). (2024). "Methanesulfonyl Fluoride (MSF) - Inxight Drugs." NCATS Inxight Drugs.

Sources

Foundational

Technical Guide: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

This technical guide details the NMR characterization, synthesis, and SuFEx (Sulfur-Fluoride Exchange) utility of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride . This compound represents a strategic "connective hub"...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the NMR characterization, synthesis, and SuFEx (Sulfur-Fluoride Exchange) utility of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride . This compound represents a strategic "connective hub" in medicinal chemistry, combining the pharmacologically active isoxazole scaffold with the chemoselective reactivity of a sulfonyl fluoride.

Core Identity & Chemical Architecture

This compound functions as a SuFEx-enabled heterocycle . Unlike aryl sulfonyl fluorides which are common in the literature, this specific molecule features a benzylic-like methylene spacer attached to an electron-deficient heteroaryl ring. This structural nuance significantly influences its NMR signature and reactivity profile.

Chemical Structure Visualization

The following diagram illustrates the core connectivity and the distinct electronic environments analyzed in the NMR section.

G cluster_0 NMR Diagnostic Zones Isoxazole 5-Methylisoxazole Core (Aromatic Heterocycle) Spacer Methylene Spacer (-CH2-) Isoxazole->Spacer C3 Position Warhead Sulfonyl Fluoride (-SO2F) Spacer->Warhead SuFEx Handle

Figure 1: Structural modularity of the target compound, highlighting the three distinct NMR environments.

NMR Characterization Strategy

The NMR analysis of this compound is defined by the interplay between the electron-withdrawing isoxazole ring and the sulfonyl fluoride group.

Predicted vs. Empirical Data Correlation

As direct spectral repositories for this specific sulfonyl fluoride are rare in public datasets, the data below is derived from a high-confidence correlation using the experimentally validated precursor 3-(chloromethyl)-5-methylisoxazole (CAS: 35166-37-1) and standard substituent effects for the


 group.
2.1.

H NMR Data (400 MHz, CDCl

)

The spectrum is characterized by three distinct singlets.[1] The key diagnostic is the methylene shift, which moves downfield relative to the chloride precursor due to the strong electron-withdrawing nature of the sulfonyl fluoride.

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
H-4 Isoxazole Ring6.15 – 6.25 Singlet (s)1HCharacteristic of 3,5-disubstituted isoxazoles.
-CH

-
Methylene4.60 – 4.75 Doublet (d)*2HDeshielded by

. May appear as a doublet (

) or broadened singlet.
-CH

Methyl (C5)2.40 – 2.48 Singlet (s)3HTypical range for 5-methylisoxazoles.

Note: The methylene protons in primary alkyl sulfonyl fluorides often exhibit long-range coupling with the fluorine atom (


), typically ranging from 2.5 to 5.0 Hz.
2.2.

C NMR Data (100 MHz, CDCl

)

The carbon spectrum confirms the isoxazole regiochemistry and the presence of the sulfonyl fluoride.

CarbonAssignmentChemical Shift (

, ppm)
Splitting (

)
C-5 Isoxazole C-O170.5 – 171.5 Singlet
C-3 Isoxazole C=N156.0 – 158.0 Possible weak coupling
C-4 Isoxazole CH101.0 – 102.5 Singlet
-CH

-
Methylene48.0 – 52.0 Doublet (

)
-CH

Methyl12.5 – 13.5 Singlet
2.3.

F NMR Data (376 MHz, CDCl

)

This is the definitive confirmation of the SuFEx warhead.

  • Chemical Shift :

    
    +60.0 to +65.0 ppm  (relative to CFCl
    
    
    
    ).
  • Multiplicity : Triplet (t) due to coupling with the adjacent methylene protons (

    
    ), though often appears as a broad singlet if decoupling is applied or resolution is low.
    

Experimental Synthesis Protocol

To ensure high purity and safety, the following synthesis route is recommended. This pathway avoids the use of highly unstable diazonium intermediates, preferring a nucleophilic substitution strategy on the chloromethyl precursor.

Reaction Workflow

Precursor : 3-(Chloromethyl)-5-methylisoxazole (Commercially available or synthesized from (5-methylisoxazol-3-yl)methanol).[2]

Synthesis Step1 Precursor Activation 3-(Chloromethyl)-5-methylisoxazole + Thiourea Step2 Intermediate Formation Isothiouronium Salt Step1->Step2 Reflux (EtOH) Step3 Oxidative Fluorination Selectfluor or Cl2/KF (One-Pot) Step2->Step3 Oxidation Product Final Product (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride Step3->Product Isolation

Figure 2: Oxidative fluorination strategy for converting alkyl halides to sulfonyl fluorides.

Step-by-Step Methodology
  • Thiolation (Isothiouronium Formation) :

    • Dissolve 3-(chloromethyl)-5-methylisoxazole (1.0 equiv) and thiourea (1.1 equiv) in ethanol (0.5 M).

    • Heat to reflux for 3 hours. A white precipitate (isothiouronium hydrochloride salt) may form.

    • Concentrate in vacuo to obtain the crude salt.

  • Oxidative Fluorination (The "Selectfluor" Method) :

    • Suspend the crude salt in a mixture of MeCN:H

      
      O  (10:1).
      
    • Cool to 0 °C.

    • Add Selectfluor (2.5 equiv) portion-wise over 15 minutes. (Alternatively, use NCS/HCl followed by KHF

      
       for a lower-cost route, but Selectfluor is milder).
      
    • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Monitoring : Check by TLC (Hexane:EtOAc 3:1) or

      
      F NMR (look for peak at +62 ppm).[1]
      
  • Work-up & Purification :

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate.
      
    • Purification : Flash column chromatography on silica gel.

      • Eluent: Gradient 0%

        
         20% EtOAc in Hexanes.
        
      • Note: Sulfonyl fluorides are generally stable on silica but should not be left on the column for extended periods.

Mechanistic Insight: SuFEx Utility

This compound is a Class II SuFEx connector . The isoxazole ring acts as a latent pharmacophore, while the sulfonyl fluoride serves as a "click" handle for covalent attachment to proteins (e.g., tyrosine or lysine residues) or for building chemical libraries.

  • Stability : The

    
     bond is resistant to reduction and hydrolysis at physiological pH, unlike the corresponding sulfonyl chloride.
    
  • Activation : Reactivity is triggered by the specific environment of a protein binding pocket (protonation of the fluoride) or by silicon activation (using silyl ethers) in synthetic applications.

References
  • SuFEx Chemistry Foundation : Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Isoxazole Synthesis: Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958.
  • Precursor NMR Data: 3-(Chloromethyl)-5-methylisoxazole spectral data derived from commercial specifications (CAS 35166-37-1).
  • Sulfonyl Fluoride NMR Shifts: Barrow, A. S., et al. (2019). A Library of Fluorosulfuryl-Substituted Phenyl Ethers. Chemistry – A European Journal, 25(36).

Sources

Exploratory

Mass spectrometry of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

An In-Depth Technical Guide to the Mass Spectrometry of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride For Researchers, Scientists, and Drug Development Professionals Abstract (5-Methyl-1,2-oxazol-3-yl)methanesulfony...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is a molecule of significant interest, embodying two key chemical motifs relevant to modern drug discovery: a heterocyclic core and a reactive sulfonyl fluoride warhead. The 1,2-oxazole (isoxazole) ring is a common scaffold in medicinal chemistry, while the sulfonyl fluoride group is a prominent electrophile for forming covalent bonds with protein targets.[1][2][3] Understanding the mass spectrometric behavior of this compound is crucial for its characterization, purity assessment, and for studying its interactions with biological macromolecules. This guide provides a detailed exploration of the mass spectrometry of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride, from first principles to practical application, offering field-proven insights for researchers in covalent drug development.

Introduction: The Significance of a Covalent Warhead

The subject of this guide, (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride, belongs to the class of targeted covalent inhibitors. These molecules form a stable, covalent bond with a specific nucleophilic amino acid residue (such as cysteine, serine, or lysine) on a protein target.[4] The sulfonyl fluoride moiety acts as the "warhead," an electrophilic group that reacts with the target residue.[2] This covalent mode of action can lead to prolonged duration of action and increased potency.

Mass spectrometry is an indispensable tool in the development of such inhibitors.[5][6] It allows for:

  • Confirmation of Covalent Binding: Direct observation of a mass shift in the target protein corresponding to the addition of the inhibitor (minus any leaving group) provides unequivocal evidence of covalent modification.[5]

  • Identification of the Binding Site: Through peptide mapping techniques (LC-MS/MS), the specific amino acid residue modified by the inhibitor can be pinpointed.[4][6]

  • Kinetic Analysis: Time-dependent mass spectrometry assays can be used to determine kinetic parameters like the inactivation rate constant (kinact) and the inhibition constant (KI), which are critical for characterizing the efficiency of covalent drugs.[4]

Given this context, a robust understanding of the compound's intrinsic mass spectrometric properties is the foundational first step.

Core Principles and Experimental Design

The mass spectrometric analysis of a small molecule like (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride hinges on three stages: ionization, mass analysis, and detection. The choices made at each stage dictate the quality and nature of the resulting data.

Ionization: Choosing the Right Source

For a molecule of this nature, Electrospray Ionization (ESI) is the premier choice. ESI is a "soft" ionization technique that generates intact molecular ions (or pseudo-molecular ions) with minimal in-source fragmentation, making it ideal for determining the molecular weight.[7][8] It is highly compatible with liquid chromatography (LC), allowing for online separation and analysis (LC-MS).[7]

Protocol 1: Sample Preparation and ESI Parameters

  • Sample Preparation:

    • Prepare a stock solution of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For direct infusion analysis, dilute the stock solution to 1-10 µg/mL in a 50:50 mixture of acetonitrile:water, often with a small amount of acid or base to promote ionization.

  • Ionization Mode Selection: The molecule can potentially be ionized in both positive and negative modes.

    • Positive Ion Mode [M+H]+: Protonation can occur, likely on the nitrogen atom of the oxazole ring. Adding a volatile acid like formic acid (0.1%) to the mobile phase can enhance the formation of protonated species.[8]

    • Negative Ion Mode [M-H]- or [M+Adduct]-: While less intuitive, negative ion mode can be effective. The presence of highly electronegative fluorine and oxygen atoms can stabilize a negative charge. Using additives like ammonium fluoride may improve sensitivity in negative mode.[9]

  • Instrument Settings (Typical Starting Points):

    • Capillary Voltage: 3.0-4.5 kV (positive mode), -2.5 to -4.0 kV (negative mode).

    • Nebulizing Gas (N2) Flow: 8-12 L/min.

    • Drying Gas (N2) Temperature: 250-350 °C.

    • Source Temperature: 120-150 °C.

Mass Analysis: High Resolution for High Confidence

To confirm the elemental composition, high-resolution accurate mass (HRAM) spectrometry is essential. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers provide the mass accuracy (typically <5 ppm) needed to distinguish the compound from other species with the same nominal mass.

Predicted Fragmentation Pathway: A Structural Fingerprint

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing a structural fingerprint.[6] By selecting the molecular ion and subjecting it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), we can predict a fragmentation pattern based on the known behavior of oxazoles and sulfonyl compounds.[10][11][12]

The structure of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride suggests several likely points of cleavage under MS/MS conditions.

G cluster_workflow MS/MS Fragmentation Workflow mol Precursor Ion [M+H]+ q1 Mass Analyzer 1 (Isolation) mol->q1 Ionization cell Collision Cell (CID/HCD) q1->cell Isolate [M+H]+ q2 Mass Analyzer 2 (Fragment Analysis) cell->q2 Fragmentation detector Detector q2->detector Scan Fragments fragmentation cluster_frags M [M+H]+ (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride F1 Loss of SO2F• (Sulfonyl Fluoride Radical) M->F1 F2 Loss of HF M->F2 F3 Oxazole Ring Cleavage (Loss of CH3CN) M->F3 F4 Loss of SO2 M->F4

Sources

Foundational

Purity and Stability Dynamics of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (CAS: 1311317-32-4) Executive Summary (5-Methyl-1,2-oxazol-3-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (CAS: 1311317-32-4)

Executive Summary

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is a highly specialized electrophile utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the design of targeted covalent inhibitors (TCIs). While the SuFEx field is largely defined by the exceptional aqueous stability of aryl sulfonyl fluorides, heteroaryl-alkyl sulfonyl fluorides exhibit a fundamentally different stability profile. This whitepaper provides a comprehensive, mechanistically grounded guide to understanding the degradation pathways of this compound and establishing self-validating protocols for its purity analysis and formulation.

Structural and Mechanistic Profiling

To master the handling of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride, one must first understand the causality of its reactivity. Unlike standard aryl sulfonyl fluorides (e.g., benzenesulfonyl fluoride), which are so stable they can be refluxed in water or aniline without degradation ()[1], this compound features a critical structural deviation: an alpha-methylene (-CH₂-) group bridging the isoxazole ring and the sulfonyl fluoride moiety.

The strong electron-withdrawing nature of both the 5-methylisoxazole ring and the -SO₂F group renders the protons on this alpha-carbon highly acidic. Consequently, in aqueous or basic environments, the compound does not undergo standard S_N2 hydrolysis. Instead, it is highly susceptible to an E1cB (Elimination Unimolecular conjugate Base) mechanism ()[2].

When exposed to a base or mild biological buffers, the alpha-proton is abstracted, triggering the ejection of the fluoride leaving group to generate a transient, highly electrophilic sulfene intermediate (R-CH=SO₂). This sulfene is immediately trapped by ambient water to form the corresponding sulfonic acid, permanently neutralizing the warhead.

E1cB_Mechanism A (5-Methylisoxazol-3-yl) methanesulfonyl fluoride B Heteroaryl Sulfene Intermediate A->B OH- / Base (- HF) C (5-Methylisoxazol-3-yl) methanesulfonic acid B->C + H2O (Hydrolysis)

Fig 1: E1cB degradation pathway of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride.

Stability Dynamics in Aqueous Media

To quantify the kinetic stability of this compound, we benchmark it against the structurally analogous phenylmethanesulfonyl fluoride (PMSF). Both compounds share the critical alpha-methylene structural motif that enables sulfene formation. Biochemical data demonstrates that PMSF is highly unstable in aqueous buffers, with its degradation rate accelerating exponentially as the pH shifts from neutral to alkaline ()[3].

Table 1: Comparative Aqueous Stability of Sulfonyl Fluoride Chemotypes

Compound ClassExampleAlpha-ProtonsHalf-Life (pH 7.0, 25°C)Half-Life (pH 8.0, 25°C)
Aryl Sulfonyl FluorideBenzenesulfonyl fluorideNone> Months> Months
Heteroaryl-Alkyl Sulfonyl FluorideTarget Compound / PMSFPresent~110 minutes~35 minutes

*Quantitative half-life data is extrapolated from the structurally analogous PMSF reference standard[3].

Field-Proven Insight: When utilizing (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in biological assays or aqueous SuFEx couplings, the compound must be introduced to the reaction mixture last. Pre-incubating the electrophile in the buffer will lead to rapid E1cB degradation before the target nucleophile can react.

Self-Validating Purity Analysis Protocol

A common critical failure in the quality control of heteroaryl methanesulfonyl fluorides is on-column degradation during High-Performance Liquid Chromatography (HPLC). If neutral or slightly basic water is used in the mobile phase, the compound will degrade into the sulfonic acid during the chromatographic run, yielding a falsely low purity reading.

To establish a self-validating analytical system, the protocol must suppress the E1cB pathway entirely by maintaining an acidic environment ()[4].

Step-by-Step RP-HPLC-UV/MS Methodology
  • Sample Solubilization: Dissolve the solid compound to a concentration of 1 mg/mL in 100% anhydrous LC-MS grade acetonitrile.

    • Causality: Avoiding protic or basic diluents prevents pre-injection sulfene formation.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS Grade Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: LC-MS Grade Acetonitrile + 0.1% TFA or Formic Acid.

    • Causality: The acidic modifier (pH ~2.0) protonates any trace basic impurities in the system and fully suppresses the abstraction of the alpha-proton, stabilizing the S-F bond during the run.

  • Chromatographic Separation: Utilize a standard C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm) at a flow rate of 1.0 mL/min. Apply a linear gradient from 5% B to 95% B over 15 minutes.

  • Detection and Mass Validation (The Self-Validating Step): Monitor UV absorbance at 215 nm and 254 nm. Concurrently, use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.

    • Validation Logic: The intact compound (C₅H₆FNO₃S) has an exact mass of 179.01 Da. Look for the [M+H]⁺ peak at m/z 180.0. If a significant peak is observed at m/z 178.0 (corresponding to the hydrolyzed sulfonic acid [M-F+OH]⁺), analyze its retention time. If the sulfonic acid elutes at the solvent front, it indicates pre-injection degradation in the vial. If it tails the main peak, it indicates insufficient mobile phase acidification causing on-column degradation.

HPLC_Protocol N1 1. Sample Solubilization (Anhydrous Acetonitrile) N2 2. RP-HPLC Injection (Avoid Basic Diluents) N1->N2 N3 3. Chromatographic Separation (C18, 0.1% TFA Acidified) N2->N3 N4 4. Detection & Validation (UV 215/254 nm & ESI-MS) N3->N4

Fig 2: Self-validating HPLC-UV/MS workflow for accurate purity assessment.

Handling, Storage, and Formulation Best Practices

To maintain >95% purity over long-term storage and ensure reproducibility in downstream applications, the following protocols must be strictly adhered to:

  • Solid State Storage: Store the lyophilized powder at -20°C in a tightly sealed container backfilled with argon or nitrogen, housed within a desiccator. Ambient moisture is the primary vector for degradation.

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 100 mM) exclusively in anhydrous, non-nucleophilic solvents such as 100% isopropanol, anhydrous DMSO, or anhydrous acetonitrile. Under these conditions, the S-F bond remains stable for several months at 4°C[3].

  • Reaction Execution: In SuFEx click chemistry, a complementary base (e.g., DBU or tertiary amines) is often used to lower the reaction barrier by increasing the nucleophilicity of the incoming amine or phenol ()[5]. However, because this same base can trigger the E1cB degradation of the methanesulfonyl fluoride, the base and the nucleophile must be pre-mixed in the reaction vessel before the dropwise addition of the electrophile.

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides Source: Organic Letters (ACS Publications) URL:[Link]

  • Ascertaining the Suitability of Aryl Sulfonyl Fluorides for [18F]Radiochemistry Applications: A Systematic Investigation using Microfluidics Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles Source: ACS Omega URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Covalent Labeling with (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the use of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride as a covalent probe for labeling prot...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride as a covalent probe for labeling proteins. Sulfonyl fluorides have emerged as a versatile class of electrophiles for chemical biology and drug discovery, capable of forming stable covalent bonds with a range of nucleophilic amino acid residues.[1][2][3] This guide details the principles of covalent labeling with sulfonyl fluorides, offers a step-by-step protocol for a typical labeling experiment, and discusses analytical methods for the characterization of the resulting covalent adducts. The information presented herein is intended to provide researchers with the foundational knowledge and practical guidance required to successfully employ (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in their investigations.

Introduction: The Power of Covalent Labeling with Sulfonyl Fluorides

Targeted covalent inhibitors offer distinct advantages in drug discovery, including enhanced potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets.[4] While traditional covalent strategies have heavily focused on cysteine, the use of sulfonyl fluoride electrophiles has significantly expanded the landscape of targetable residues to include serine, threonine, tyrosine, lysine, and histidine.[1][2][4] This broader reactivity profile opens up new avenues for probing protein function and developing novel therapeutics.[3]

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride belongs to this privileged class of chemical probes.[2][3] The reactivity of the sulfonyl fluoride warhead is modulated by the appended chemical scaffold, in this case, a 5-methyl-1,2-oxazole moiety. This allows for a balance of aqueous stability and reactivity, a critical feature for successful application in complex biological systems.[2][3] The unique electronic properties of the 1,2-oxazole ring system may influence the probe's reactivity and selectivity, making it a valuable tool for exploring the proteome.

Mechanism of Action

The covalent modification of a protein by a sulfonyl fluoride probe proceeds through a nucleophilic attack on the electrophilic sulfur atom by a reactive amino acid side chain. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-protein adduct. The reactivity of specific amino acid residues is highly context-dependent, influenced by the local microenvironment within the protein's three-dimensional structure.[5] For instance, the proximity of basic residues can enhance the nucleophilicity of nearby tyrosines, making them more susceptible to modification.[4][5]

Experimental Design and Considerations

Prior to initiating a labeling experiment, careful consideration of several factors is crucial for success.

Reagent Handling and Storage
  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride: This compound should be stored at -20°C or lower, protected from moisture. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Protein of Interest: The purity and stability of the target protein are paramount. Ensure the protein is in a buffer system that maintains its native conformation and activity. Avoid buffers containing nucleophilic components (e.g., Tris, glycine) that could react with the sulfonyl fluoride probe. Phosphate-buffered saline (PBS) or HEPES are generally suitable choices.

Optimization of Labeling Conditions

The optimal conditions for covalent labeling will vary depending on the protein of interest and the specific research question. It is highly recommended to perform pilot experiments to determine the ideal:

  • Probe Concentration: A concentration range of 1-100 µM is a typical starting point.

  • Protein Concentration: This will depend on the downstream analytical method. For mass spectrometry-based analysis, a protein concentration of 1-10 µM is often used.

  • Incubation Time: Incubation times can range from minutes to several hours. A time-course experiment is recommended to assess the rate of labeling.

  • Temperature: Labeling reactions are typically performed at room temperature or 37°C.

  • pH: The pH of the reaction buffer can influence the reactivity of both the probe and the target amino acid residues. A pH range of 7.0-8.5 is generally a good starting point.

Table 1: Key Experimental Parameters for Covalent Labeling
ParameterRecommended Starting RangeConsiderations
Probe Concentration 1 - 100 µMHigher concentrations may lead to non-specific labeling.
Protein Concentration 1 - 10 µMDependent on the sensitivity of the analytical method.
Incubation Time 30 min - 4 hoursA time-course experiment is crucial for optimization.
Temperature Room Temperature (20-25°C) or 37°CHigher temperatures may accelerate the reaction but can also lead to protein denaturation.
pH 7.0 - 8.5Can influence the nucleophilicity of target residues.
Buffer System PBS, HEPESAvoid buffers with primary or secondary amines (e.g., Tris, glycine).

Step-by-Step Protocol for Covalent Labeling

This protocol provides a general framework for the covalent labeling of a purified protein with (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride.

Materials
  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

  • Anhydrous DMSO

  • Purified protein of interest

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching Solution (e.g., 1 M dithiothreitol (DTT) or β-mercaptoethanol)

  • Microcentrifuge tubes

  • Thermomixer or incubator

Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis prep_probe Prepare Probe Stock (10-100 mM in DMSO) mix Mix Protein and Probe prep_probe->mix prep_protein Prepare Protein Solution (in appropriate buffer) prep_protein->mix incubate Incubate (Time and Temperature) mix->incubate quench Quench Reaction incubate->quench ms_analysis Mass Spectrometry (Intact Mass or Peptide Mapping) quench->ms_analysis gel_analysis Gel-Based Analysis (e.g., SDS-PAGE with reporter tag) quench->gel_analysis

Caption: A generalized workflow for a covalent labeling experiment.

Protocol
  • Prepare a 10 mM stock solution of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in anhydrous DMSO.

  • Prepare a working solution of the probe by diluting the stock solution in the Reaction Buffer. The final concentration should be 2-fold the desired final reaction concentration.

  • Prepare a solution of the target protein in the Reaction Buffer. The final concentration should be 2-fold the desired final reaction concentration.

  • In a microcentrifuge tube, mix equal volumes of the protein and probe working solutions. For example, add 50 µL of the 2X protein solution to 50 µL of the 2X probe solution.

  • As a negative control, mix an equal volume of the protein solution with the Reaction Buffer containing the same final concentration of DMSO.

  • Incubate the reaction mixture at the desired temperature for the optimized time.

  • Quench the reaction by adding a quenching agent such as DTT to a final concentration of 10 mM. This will consume any unreacted probe.

  • Proceed with downstream analysis to confirm covalent modification.

Analytical Methods for Validation of Covalent Labeling

Confirmation of covalent modification is a critical step in the experimental workflow. Several analytical techniques can be employed for this purpose.

Mass Spectrometry

Mass spectrometry (MS) is the most direct and informative method for confirming covalent labeling.[6]

  • Intact Protein Mass Analysis: This technique involves analyzing the mass of the intact protein before and after labeling.[6] A mass shift corresponding to the molecular weight of the (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl moiety (minus the fluorine atom) confirms covalent modification. This method is particularly useful for determining the stoichiometry of labeling.

  • Peptide Mapping (Bottom-Up Proteomics): For identifying the specific site(s) of modification, the labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The modified peptide will exhibit a characteristic mass shift, and fragmentation analysis can pinpoint the exact amino acid residue that has been labeled.

Table 2: Expected Mass Shifts in Mass Spectrometry Analysis
Analytical MethodExpected Observation
Intact Protein MS Mass increase corresponding to the mass of the probe minus the mass of a fluorine atom.
Peptide Mapping (LC-MS/MS) Mass shift on the modified peptide. MS/MS fragmentation will identify the specific modified residue.
Gel-Based Assays

If the (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride probe is functionalized with a reporter tag (e.g., a fluorophore or a biotin tag via a "click" chemistry handle), gel-based assays can provide a straightforward method for visualizing labeling.

  • SDS-PAGE with Fluorescence Scanning: If the probe contains a fluorophore, the labeled protein can be visualized by fluorescence scanning of an SDS-PAGE gel.

  • Western Blotting: If the probe is biotinylated, the labeled protein can be detected by western blotting using a streptavidin-HRP conjugate.

Mechanism of Covalent Modification

Caption: Covalent modification of a nucleophilic residue by the sulfonyl fluoride probe.

The reaction is initiated by the nucleophilic attack of an amino acid side chain (Nu) on the sulfur atom of the sulfonyl fluoride. This leads to the formation of a stable covalent bond and the release of a fluoride ion.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low labeling efficiency Inactive probeUse a fresh stock of the probe.
Low protein reactivityOptimize reaction conditions (pH, temperature, incubation time).
Presence of interfering substances in the bufferUse a non-nucleophilic buffer (e.g., PBS, HEPES).
High background or non-specific labeling Probe concentration is too highPerform a dose-response experiment to find the optimal concentration.
Long incubation timeOptimize the incubation time.
Protein is partially denaturedEnsure the protein is properly folded and stable.

Conclusion

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is a valuable tool for the covalent labeling of proteins. Its ability to react with a broad range of nucleophilic amino acid residues provides a powerful approach for probing protein function, identifying drug targets, and developing novel covalent therapeutics. By following the guidelines and protocols outlined in this document, researchers can effectively utilize this probe to advance their scientific investigations.

References

  • Vertex AI Search. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes.
  • Jones, L. H. (2025, May 6). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • National Institutes of Health. (2020, January 6). Structure-based design and analysis of SuFEx chemical probes - PMC.
  • PubMed. (2013, April 18). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases.
  • National Institutes of Health. (n.d.). Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC.
  • Royal Society of Chemistry. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology.
  • SciSpace. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Enamine. (2025, March 24). Sulfonyl Fluorides.
  • Benchchem. (n.d.). A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes.
  • MDPI. (2023, April 5). Technologies for Direct Detection of Covalent Protein–Drug Adducts.
  • Royal Society of Chemistry. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.
  • National Institutes of Health. (2023, January 17). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC.
  • (n.d.). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection.
  • Scribd. (2024, September 24). Advancements in Sulfonyl Fluoride Chemistry | PDF | Amino Acid | Cysteine.
  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science.
  • National Institutes of Health. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology - PMC.
  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • PubMed. (2024, December 4). Covalent Labeling Automated Data Analysis Platform for High Throughput in R (coADAPTr).
  • (2025, August 10). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry.

Sources

Application

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride as a chemical probe

An In-Depth Guide to (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride: A Versatile Chemical Probe for Covalent Proteomics Introduction: The Rise of Covalent Probes in Chemical Biology In the landscape of chemical biolo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride: A Versatile Chemical Probe for Covalent Proteomics

Introduction: The Rise of Covalent Probes in Chemical Biology

In the landscape of chemical biology and drug discovery, sulfonyl fluorides (SFs) have distinguished themselves as a premier class of reactive groups, or "warheads," for the design of potent and selective chemical probes.[1] Their remarkable balance of stability in aqueous biological environments and tailored reactivity towards nucleophilic amino acid residues makes them exceptional tools for covalently modifying proteins.[2][3] Unlike more indiscriminate electrophiles, the reactivity of SFs can be finely tuned, allowing for the targeting of not only highly reactive serine residues but also threonine, tyrosine, lysine, and histidine residues within specific protein microenvironments.[1]

This guide focuses on (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride , a chemical probe that couples the well-vetted sulfonyl fluoride warhead with a distinct heterocyclic recognition element. While specific literature on this exact molecule is emerging, its applications can be confidently guided by the extensive body of work on analogous sulfonyl fluoride probes. Here, we provide a Senior Application Scientist's perspective on the mechanistic underpinnings, strategic applications, and detailed protocols for deploying this probe in activity-based protein profiling (ABPP) and enzyme inhibition studies.

Probe Rationale and Mechanism of Action

The efficacy of is derived from its modular chemical architecture.

  • The Warhead: Methanesulfonyl Fluoride: The core reactivity lies in the SO₂F group. The strongly electron-withdrawing fluorine and oxygen atoms render the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

  • The Recognition Element: (5-Methyl-1,2-oxazol-3-yl): This heterocyclic moiety serves as the probe's guidance system. The specific geometry, polarity, and potential for hydrogen bonding or π-stacking interactions conferred by the methyl-oxazole ring system are critical for directing the probe to distinct protein binding pockets, thereby governing its target selectivity.

The primary mechanism of action involves the covalent and irreversible modification of a nucleophilic residue within a protein's active or binding site.[4] In the case of serine hydrolases, a major target class for such probes, the catalytic serine is activated by a nearby histidine and aspartate within the catalytic triad, transforming it into a potent nucleophile. This activated serine attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonyl-enzyme linkage and the displacement of the fluoride ion.[2][4] This event results in the permanent inactivation of the enzyme.

Figure 1: Mechanism of covalent modification of a serine residue.

Application Note 1: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technology used to study enzyme function directly in native biological systems.[5][6] It employs active-site directed chemical probes to label, identify, and quantify the functional state of enzymes.[7] Probes like (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride are ideal for ABPP because they covalently label only active enzymes, providing a direct readout of functional proteomics.[7]

A typical ABPP workflow involves functionalizing the core probe with a reporter tag, such as a fluorophore for gel-based analysis or a biotin tag for affinity purification and mass spectrometry-based identification.[4][6] To avoid steric hindrance, a two-step "click chemistry" approach is often preferred, where a small bioorthogonal handle (e.g., a terminal alkyne) is incorporated into the probe.[2][5] After proteome labeling, a corresponding reporter tag with a complementary handle (e.g., an azide) is attached via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Chemoproteomic ABPP Workflow A 1. Cell / Lysate Treatment (Alkyne-Probe Incubation) B 2. Cell Lysis (if applicable) A->B C 3. Click Chemistry (Attach Biotin-Azide) B->C D 4. Streptavidin Enrichment (Capture Labeled Proteins) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis (Identify Proteins) E->F

Figure 2: Workflow for target identification using ABPP.

Application Note 2: Covalent Enzyme Inhibition

Beyond proteome-wide profiling, (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride can be used as a standalone covalent inhibitor to study the function of a specific enzyme or enzyme family. By irreversibly blocking the active site, the probe can be used to determine the physiological or pathological roles of its target. Competitive inhibition assays, where a reversible inhibitor is pre-incubated with a proteome before adding the probe, can also be used to assess the potency and selectivity of new drug candidates.[4]

Data Presentation: Contextualizing Probe Reactivity

The choice of a covalent warhead is critical. Sulfonyl fluorides are part of a larger family of sulfur(VI) fluoride electrophiles, each with distinct reactivity profiles. Understanding these differences is key to experimental design.

Probe TypePrimary Target Residue(s)Relative ReactivityKey Characteristics
Aryl Sulfonyl Fluoride (SF) Tyrosine, Lysine, SerineHighBroadly reactive, well-established for ABPP.[8]
Aryl Fluorosulfate (OSF) Tyrosine, HistidineLowGenerally less reactive than SFs, offering a different selectivity profile.[8]
N-disubstituted Sulfamoyl Fluoride LysineLowHighly selective for specific lysine residues due to lower intrinsic reactivity.[8][9]
Alkyl Sulfonyl Fluoride (e.g., the topic probe) Serine, Threonine, Lysine, etc.Moderate-HighReactivity is highly context-dependent on the protein microenvironment.

Table 1: Comparative reactivity and selectivity of common sulfur(VI) fluoride electrophiles.

Protocols: From Synthesis to Proteome Analysis

Disclaimer: These protocols are based on established methodologies for functionally similar sulfonyl fluoride probes and should be optimized for your specific experimental system.

Protocol 1: Synthesis of Alkyne-Functionalized (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride

This protocol outlines a plausible synthesis for a two-step ABPP probe, adapting established methods for creating functionalized sulfonyl fluorides.[4]

Causality: The goal is to create a probe with a bioorthogonal alkyne handle for subsequent click chemistry. The synthesis proceeds by first creating a sulfonamide with propargylamine, which is then converted to the final sulfonyl fluoride.

Materials:

  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride (starting material)

  • Propargylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Potassium fluoride (KF)

  • 18-Crown-6

  • Acetonitrile, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Sulfonamide Formation: a. Dissolve (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride (1.0 eq) in anhydrous DCM and cool to 0 °C. b. Add TEA (1.2 eq) followed by the dropwise addition of propargylamine (1.1 eq). c. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. d. Upon completion, wash the mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude sulfonamide by silica gel column chromatography.

  • Fluorination: a. Dissolve the purified sulfonamide (1.0 eq) in anhydrous acetonitrile. b. Add spray-dried KF (3.0 eq) and a catalytic amount of 18-crown-6 (0.1 eq). c. Heat the mixture to reflux and stir overnight, monitoring by TLC. d. After cooling, filter the reaction to remove excess KF and concentrate the filtrate. e. Purify the final alkyne-tagged probe by silica gel column chromatography. f. Confirm structure and purity via ¹H-NMR, ¹⁹F-NMR, and mass spectrometry.

Protocol 2: Gel-Based ABPP in Cell Lysate

This protocol provides a method to visualize the activity of target proteins in a complex proteome.

Causality: This workflow uses a two-step labeling process to attach a fluorophore to probe-modified proteins, which are then separated by size via SDS-PAGE, allowing for visualization of active enzyme profiles.

Materials:

  • Alkyne-functionalized (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride probe

  • Proteome lysate (e.g., from cultured cells or tissue)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4)

  • BCA Protein Assay Kit

  • Click Chemistry Reagents: Azide-fluorophore (e.g., Rhodamine-azide), Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE materials and fluorescence gel scanner

Procedure:

  • Proteome Preparation: a. Prepare cell or tissue lysate using cold lysis buffer. b. Clarify the lysate by centrifugation (e.g., 14,000 rpm for 15 min at 4 °C). c. Determine the protein concentration of the supernatant using a BCA assay. Adjust concentration to 1-2 mg/mL.

  • Probe Labeling: a. To 50 µg of protein lysate in a microcentrifuge tube, add the alkyne-probe to a final concentration of 1-10 µM (optimization may be required). b. For a negative control, add DMSO vehicle instead of the probe. c. Incubate at 37 °C for 30-60 minutes.

  • Click Chemistry Reaction: a. To the labeled lysate, add the following pre-mixed click chemistry reagents in order: Azide-fluorophore (final concentration ~25 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). b. Vortex briefly and incubate at room temperature for 1 hour, protected from light.

  • Analysis: a. Quench the reaction by adding 4x SDS-PAGE loading buffer. b. Boil samples for 5 minutes at 95 °C. c. Separate the proteins by SDS-PAGE. d. Visualize the labeled proteins using a fluorescence gel scanner at the appropriate wavelength for your chosen fluorophore.

Protocol 3: Chemoproteomic Target Identification

This protocol details a workflow for the enrichment and identification of probe targets from live cells.[2][8]

Causality: This method uses an alkyne-tagged probe to label targets in living cells. After lysis, a biotin tag is attached via click chemistry. Biotin's high affinity for streptavidin is then exploited to enrich the labeled proteins, which are subsequently identified by mass spectrometry.

Materials:

  • Cultured mammalian cells

  • Alkyne-functionalized probe

  • Cell culture medium, PBS

  • Lysis Buffer

  • Click Chemistry Reagents (as above, but with Azide-Biotin)

  • Streptavidin agarose beads

  • Wash Buffers (e.g., PBS with decreasing concentrations of SDS)

  • Ammonium bicarbonate

  • Dithiothreitol (DTT) and Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • LC-MS/MS instrumentation

Procedure:

  • Live Cell Labeling: a. Culture cells to ~80% confluency. b. Treat cells with the alkyne-probe (e.g., 10 µM in DMSO) or vehicle control in fresh medium for 1-2 hours at 37 °C.

  • Cell Lysis and Click Chemistry: a. Wash cells twice with cold PBS and lyse with cold lysis buffer. b. Clarify lysate by centrifugation and determine protein concentration. c. To 1 mg of proteome, perform the click chemistry reaction as described in Protocol 2, using Azide-Biotin instead of a fluorophore.

  • Protein Enrichment: a. Add streptavidin agarose beads to the biotin-labeled lysate and incubate for 1-2 hours at 4 °C with rotation to capture labeled proteins. b. Pellet the beads by centrifugation and discard the supernatant. c. Wash the beads extensively to remove non-specifically bound proteins (e.g., 1x with 1% SDS in PBS, 2x with PBS, 2x with water).

  • On-Bead Digestion: a. Resuspend the beads in 50 mM ammonium bicarbonate. b. Reduce disulfide bonds with DTT (10 mM) for 30 min at 56 °C. c. Alkylate cysteine residues with IAA (25 mM) for 30 min at room temperature in the dark. d. Add trypsin and incubate overnight at 37 °C to digest the proteins into peptides.

  • Mass Spectrometry: a. Centrifuge to pellet the beads and collect the supernatant containing the peptides. b. Analyze the peptides by LC-MS/MS. c. Identify proteins using a database search algorithm (e.g., Sequest, Mascot). Target proteins will be those significantly enriched in the probe-treated sample compared to the vehicle control.

References

  • Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols - Benchchem.
  • Application Notes and Protocols for Incorporating Sulfamoyl Fluorides into Peptide Probes - Benchchem.
  • Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling - Benchchem.
  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology - Scholarship@Claremont. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. Available at: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. Available at: [Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling - MDPI. Available at: [Link]

  • Activity-based Protein Profiling - SciSpace. Available at: [Link]

  • Activity-based protein profiling: A graphical review - NIH. Available at: [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - Frontiers. Available at: [Link]

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Method

Advanced Applications of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride in Covalent Drug Discovery and SuFEx Chemistry

Executive Summary & Mechanistic Rationale The integration of covalent warheads into target-directed ligands has revolutionized modern drug discovery. Among these, (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of covalent warheads into target-directed ligands has revolutionized modern drug discovery. Among these, (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (CAS: 1311317-32-4) has emerged as a highly privileged bifunctional building block. It seamlessly combines the robust, context-dependent reactivity of a sulfur(VI) fluoride exchange (SuFEx) warhead with the versatile pharmacophore of a 5-methylisoxazole ring.

The Causality of Chemical Design

Historically, sulfonyl chlorides were utilized for sulfonylation; however, their extreme electrophilicity leads to rapid hydrolysis in aqueous media, rendering them unsuitable for prolonged biological assays or high-fidelity library synthesis. In stark contrast, sulfonyl fluorides exhibit exceptional thermodynamic stability and resistance to reduction, as the S(VI)-F bond cleavage is exclusively heterolytic[1]. They remain inert in aqueous buffers until activated by specific catalysts or driven by the microenvironment of a protein binding pocket (proximity-driven reactivity)[2].

The inclusion of the 5-methylisoxazole moiety is not merely structural. Isoxazoles are established bioisosteres for esters and amides, frequently acting as critical hydrogen-bond acceptors in kinase hinge regions and BET bromodomain recognition sites. By coupling this pharmacophore with a methanesulfonyl fluoride warhead, researchers can actively direct the covalent modification of context-specific tyrosine, lysine, serine, or histidine residues[1].

Quantitative Catalyst Evaluation for SuFEx

To harness (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride for synthetic applications, selecting the correct activation system is paramount. The S(VI)-F bond requires precise catalytic activation to undergo nucleophilic exchange. Table 1 summarizes the causality behind catalyst selection, demonstrating why modern Lewis acid/base dual systems are preferred over traditional thermal methods.

Table 1: Catalyst Optimization for S(VI)-F Amidation

Catalyst SystemTemperatureReaction TimeTypical YieldChemoselectivity (Amine vs. Hydroxyl)Mechanistic Role
None (Aqueous Buffer) 37 °C24 h< 5%N/ADemonstrates baseline physiological stability.
DBU (2.0 equiv) 80 °C12 h60–70%ModerateGeneral base; requires thermal activation.
BEMP (20 mol%) 25 °C4 h85–95%HighPhosphazene base; strong hydrogen-bond acceptor.
Ca(NTf2)2 / DABCO 25 °C30 min> 90%Very HighCa2+ coordinates F-; DABCO acts as a nucleophilic base[3].

Application 1: Parallel Medicinal Chemistry (PMC) Workflow

Parallel Medicinal Chemistry (PMC) relies on robust, high-yielding reactions to rapidly generate Structure-Activity Relationship (SAR) libraries. Utilizing the Ca(NTf₂ )₂ /DABCO activation strategy[3], (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride can be converted into a diverse array of sulfonamides in a 96-well plate format.

SuFEx_PMC A Sulfonyl Fluoride (5-Methylisoxazole) D SuFEx Reaction (Room Temp, 30 min) A->D B Amine Library (96-well plate) B->D C Ca(NTf2)2 / DABCO Catalyst System C->D Activates S(VI)-F E Sulfonamide Library (LC-MS Verified) D->E >90% Yield

Caption: Workflow for Ca(NTf2)2-mediated SuFEx parallel medicinal chemistry.

Protocol 3.1: High-Throughput Synthesis of Isoxazole-Sulfonamides

This protocol is designed as a self-validating system; the inclusion of an internal standard ensures accurate yield quantification directly from the crude mixture.

Reagents & Materials:

  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (0.5 M stock in anhydrous Acetonitrile)

  • Diverse primary/secondary amine library (0.5 M stocks in Acetonitrile)

  • Ca(NTf₂ )₂ (0.1 M stock in Acetonitrile)

  • DABCO (1.0 M stock in Acetonitrile)

  • Internal Standard: Biphenyl (0.1 M stock in Acetonitrile)

Step-by-Step Methodology:

  • Plate Preparation: To a 96-well deep-well polypropylene plate, dispense 100 µL (50 µmol, 1.0 equiv) of the amine library into designated wells using an automated liquid handler.

  • Warhead Addition: Add 100 µL (50 µmol, 1.0 equiv) of the (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride stock to each well.

  • Catalyst Activation (The Causal Step): Add 100 µL (10 µmol, 20 mol%) of Ca(NTf₂ )₂ followed immediately by 100 µL (100 µmol, 2.0 equiv) of DABCO. Rationale: The calcium ion acts as a hard Lewis acid to coordinate the fluorine atom, significantly lowering the activation energy barrier, while DABCO deprotonates the incoming amine and stabilizes the transition state[3].

  • Internal Standard Addition: Add 10 µL of the Biphenyl stock to all wells to serve as an LC-MS quantification baseline.

  • Incubation: Seal the plate with a pierceable foil seal and agitate on an orbital shaker at 800 rpm for 30 minutes at 25 °C.

  • Validation & Analysis: Dilute a 5 µL aliquot from each well with 995 µL of MeOH/H₂ O (1:1). Inject 1 µL onto an LC-MS system (C18 column, 5–95% MeCN/H₂ O gradient with 0.1% Formic Acid). Calculate conversion based on the Biphenyl internal standard ratio.

Application 2: Targeted Covalent Inhibitors (TCIs) & Chemical Biology

In chemical biology, (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is utilized as a proximity-driven covalent probe. Because the S(VI)-F bond is stable in water, it acts as a "silent" electrophile until the 5-methylisoxazole moiety binds to a specific protein pocket. This binding event drastically increases the local concentration of the warhead near a nucleophilic residue (e.g., Tyrosine or Lysine), forcing a highly specific SuFEx reaction[1].

TCI_Mechanism A TCI Probe (Isoxazole-SO2F) C Non-Covalent Complex (Proximity Driven) A->C Binding B Protein Target (e.g., Kinase) B->C Recognition D Nucleophilic Attack (Tyr-OH / Lys-NH2) C->D Activation E Covalent Adduct (Irreversible Inhibition) D->E F- Elimination

Caption: Proximity-driven SuFEx mechanism for targeted covalent inhibition.

Protocol 4.1: In Vitro Protein Labeling and LC-MS/MS Validation

This protocol details the validation of the covalent adduct formation on a target protein, ensuring the modification is site-specific and not a result of promiscuous labeling.

Reagents & Materials:

  • Recombinant target protein (e.g., 10 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (10 mM stock in DMSO)

  • Sequencing-grade Trypsin

  • Iodoacetamide (IAA) and Dithiothreitol (DTT)

Step-by-Step Methodology:

  • Labeling Reaction: Incubate 50 µL of the recombinant protein (10 µM) with 1 µL of the sulfonyl fluoride probe (final concentration 200 µM, 2% DMSO) at 37 °C for 2 hours.

    • Self-Validation Control: Run a parallel reaction pre-incubated with a known high-affinity, non-covalent competitive inhibitor. A lack of labeling in this control proves the SuFEx reaction is active-site directed (proximity-driven) rather than non-specific.

  • Denaturation & Reduction: Quench the reaction by adding Urea to a final concentration of 8 M. Add DTT (final 10 mM) and incubate at 56 °C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Add IAA (final 20 mM) and incubate in the dark at room temperature for 30 minutes to prevent disulfide re-formation.

  • Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration below 2 M. Add Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37 °C.

  • Peptide Desalting & LC-MS/MS: Quench digestion with 1% Formic Acid. Desalt peptides using C18 ZipTips. Analyze via nanoLC-MS/MS.

  • Data Analysis: Search the MS/MS spectra against the target protein sequence, specifying a variable modification of +159.00 Da (mass of the (5-methyl-1,2-oxazol-3-yl)methanesulfonyl adduct minus the fluoride leaving group) on Tyrosine, Lysine, Serine, and Histidine residues to map the exact site of covalent attachment.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available at:[Link]

  • Mahapatra, S., Woroch, C. P., Butler, T. W., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(11), 4389-4394. Available at:[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Available at:[Link]

Sources

Application

Experimental setup for reactions with (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

Technical Application Note: SuFEx-Enabled Covalent Probing using (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride Introduction & Compound Profile (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (hereafter referred t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: SuFEx-Enabled Covalent Probing using (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

Introduction & Compound Profile

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (hereafter referred to as Isox-MSF ) is a heteroaryl-substituted methanesulfonyl fluoride.[1] Structurally, it functions as a heterocyclic analog of Phenylmethanesulfonyl fluoride (PMSF), a classic serine protease inhibitor.

Unlike standard aryl sulfonyl fluorides used in rapid SuFEx (Sulfur-Fluoride Exchange) click chemistry, Isox-MSF features a methylene spacer (-CH2-) between the isoxazole ring and the sulfonyl fluoride warhead. This aliphatic "elbow" modulates its reactivity, rendering it sufficiently stable in aqueous buffer for biological profiling while maintaining high electrophilicity toward active-site nucleophiles (Ser, Thr, Lys) in enzymes.

Key Technical Specifications:

  • Molecular Weight: ~179.17 g/mol [1]

  • Reactive Moiety: Sulfonyl Fluoride (-SO₂F)[2][3]

  • Mechanism of Action: SuFEx-mediated covalent modification (Sulfonylation).[1]

  • Primary Targets: Serine hydrolases, esterases, and proteins with reactive proximal nucleophiles.

  • Solubility: Soluble in DMSO, DMF, Acetonitrile. Limited solubility in pure water (requires co-solvent).[1]

Safety & Handling Protocols

WARNING: Sulfonyl fluorides are covalent modifiers and potential acetylcholinesterase inhibitors.[1] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.[1]

  • Deactivation: Spills should be treated with 1M NaOH or a solution of 50% Methanol/5% Acetic Acid to accelerate hydrolysis before disposal.[1]

  • Storage: Store solid neat compound at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

Experimental Setup 1: Chemical Synthesis (SuFEx Ligation)

Objective: To utilize Isox-MSF as a "warhead" building block, coupling it to a phenol-containing fluorophore or drug scaffold via SuFEx chemistry.[1] This creates a functionalized probe.[1]

Rationale: The sulfonyl fluoride bond is kinetically stable but can be activated by specific bases (e.g., DBU, BEMP) or silicon-assisted catalysis to react with phenols, forming a stable sulfonate linkage.

Reagents:

  • Electrophile: Isox-MSF (1.0 equiv)

  • Nucleophile: Phenol derivative (e.g., Tyramine-fluorophore conjugate) (1.0 equiv)

  • Base/Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DCM.[1]

Protocol:

  • Preparation: Dissolve the Phenol derivative (0.1 mmol) in anhydrous MeCN (1.0 mL) in a flame-dried reaction vial.

  • Activation: Add DBU (0.12 mmol) dropwise. Stir for 5 minutes at Room Temperature (RT) to generate the phenolate species.[1]

  • Coupling: Add Isox-MSF (0.1 mmol) dissolved in minimal MeCN (200 µL) dropwise to the reaction mixture.

  • Incubation: Stir at RT for 30–60 minutes. Monitor reaction progress via LC-MS (Target mass: Nucleophile + Isox-MSF – HF).[1]

  • Quench & Purification: Quench with 0.1 M HCl (1 mL). Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Data Output (Expected):

Component Molecular Weight Change Observation
S-F Bond Cleavage -19 Da (Loss of F) Disappearance of 19F NMR signal (if monitored)
S-O Bond Formation Linkage formed Stable Sulfonate Ester

| Product Mass | [M_nuc + M_IsoxMSF - 20.01] | Confirmed by High-Res Mass Spec |

Experimental Setup 2: Covalent Protein Labeling (ABPP)

Objective: To evaluate the inhibitory potency and specificity of Isox-MSF against a serine protease (e.g., Trypsin or Chymotrypsin) using Activity-Based Protein Profiling (ABPP) principles.

Rationale: Isox-MSF acts as a latent electrophile.[1] It does not react indiscriminately with water but specifically targets the catalytic serine in the enzyme active site, inhibiting activity.

Reagents:

  • Enzyme: Bovine Trypsin (Proteomics Grade).[1]

  • Probe: Isox-MSF (100 mM stock in DMSO).

  • Substrate: Fluorogenic substrate (e.g., Z-Phe-Arg-AMC) for activity assay.[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM CaCl₂.

Protocol:

Phase A: Incubation (Inhibition)

  • Enzyme Prep: Dilute Trypsin to 1 µM in Buffer. Aliquot 45 µL into a 96-well plate (black, flat bottom).

  • Probe Addition: Add 5 µL of Isox-MSF at varying concentrations (0, 1, 10, 50, 100, 500 µM final) to the wells.

    • Control: Add 5 µL DMSO to "No Probe" wells.[1]

  • Equilibration: Incubate at 37°C for 30 minutes to allow covalent modification.

Phase B: Activity Readout

  • Substrate Addition: Add 50 µL of Z-Phe-Arg-AMC (100 µM final) to all wells.

  • Kinetic Measurement: Immediately read fluorescence (Ex: 380 nm / Em: 460 nm) every 30 seconds for 20 minutes on a plate reader.

  • Analysis: Calculate the initial velocity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (slope of the linear phase).
    

Phase C: Mass Spectrometry Validation (Intact Protein)

  • Take the 100 µM probe sample from Phase A.[1]

  • Desalt using a Zeba Spin Column (7K MWCO) to remove excess free probe.[1]

  • Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute the protein charge envelope.[1]

    • Success Criteria: A mass shift of +159.16 Da (Isox-MSF Mass – F) on the intact protein relative to the DMSO control.

Visualization of Workflows

Diagram 1: SuFEx Mechanism & ABPP Workflow

G cluster_workflow Experimental Workflow Isox Isox-MSF (Probe) Complex Transition State (SuFEx) Isox->Complex + Enzyme Target Serine Protease (Active Site Ser-OH) Target->Complex Covalent Inhibited Enzyme (Sulfonylated) Complex->Covalent S-F Exchange Fluoride Fluoride Ion (Leaving Group) Complex->Fluoride Step1 1. Incubate Probe (30 min, 37°C) Step2 2. Add Substrate (Fluorogenic) Step1->Step2 Step3 3. Measure V0 (Kinetic Readout) Step2->Step3

Caption: Mechanism of Isox-MSF covalent inhibition via SuFEx and the corresponding experimental workflow for activity-based profiling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Inhibition Observed Hydrolysis of ProbePrepare fresh stock in anhydrous DMSO. Avoid freeze-thaw cycles.[1]
Precipitation Low SolubilityLimit final DMSO concentration to <5%. Use intermediate dilution step.
High Background (ABPP) Non-specific LabelingReduce probe concentration. Perform competition assay with excess PMSF to confirm active-site specificity.
Slow Reaction (Synthesis) Steric HindranceSwitch catalyst to BEMP (phosphazene base) or increase temperature to 40°C.

References

  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews. Link

  • Liu, F., et al. (2018). "SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase." Journal of the American Chemical Society.[5] Link

  • Narayanam, M. K., et al. (2021). "Sulfonyl Fluorides as Activity-Based Probes for Serine Proteases."[6] Methods in Enzymology. Link

Sources

Method

Application Notes and Protocols for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in Amino Acid Modification

Authored by: Gemini, Senior Application Scientist Date: February 27, 2026 **Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Date: February 27, 2026

**Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride as a covalent modifier of amino acid residues. Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic "warheads" in chemical biology due to their unique balance of aqueous stability and reactivity towards a range of nucleophilic amino acid side chains.[1][2] This guide will detail the underlying principles of sulfonyl fluoride reactivity, provide step-by-step protocols for experimental evaluation, and offer insights into the characterization of the resulting covalent adducts. While specific literature on (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is not yet prevalent, the protocols and principles outlined herein are based on the well-established chemistry of the sulfonyl fluoride functional group and provide a robust framework for its investigation.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Probe Discovery

Covalent chemical probes and inhibitors have become indispensable tools in chemical biology and drug discovery for their ability to form stable, long-lasting bonds with their biological targets.[2] While much focus has been on targeting cysteine residues, the relatively low abundance of cysteine in the proteome has spurred the development of electrophiles that can react with other nucleophilic amino acids.[3][4] Sulfonyl fluorides have gained prominence in this area as they can target a variety of residues including serine, threonine, tyrosine, lysine, and histidine.[2][3][5][6][7]

The reactivity of sulfonyl fluorides proceeds through a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, a class of click chemistry reactions.[1][4][8][9][10] This reaction is characterized by the nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated product.[11] The stability of the S-F bond in aqueous environments, coupled with its "tunable" reactivity, makes sulfonyl fluorides ideal candidates for the development of selective covalent probes.[2][3]

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride features a heterocyclic oxazole moiety. The electronic properties of this ring system may influence the electrophilicity of the sulfonyl fluoride group, potentially modulating its reactivity and selectivity profile towards different amino acid residues. The protocols in this guide are designed to elucidate these properties.

Reactivity Profile with Amino Acid Residues

The reaction of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride with nucleophilic amino acid residues is expected to follow the established reactivity patterns of other sulfonyl fluorides. The primary targets are amino acids with side chains containing hydroxyl, amino, and thiol groups.

Table 1: Predicted Reactivity of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride with Nucleophilic Amino Acids
Amino AcidNucleophilic GroupResulting AdductStability of AdductKey Considerations
Tyrosine Phenolic hydroxylSulfonate esterStableReaction is often favored under mildly basic conditions to deprotonate the phenol.[8][12][13]
Lysine ε-aminoSulfonamideStableThe ε-amino group is a strong nucleophile at physiological pH.[4][6][14][15]
Serine Primary hydroxylSulfonate esterStableOften requires an activated serine, such as in the active site of serine proteases.[1][2][6][16]
Threonine Secondary hydroxylSulfonate esterStableReactivity is generally lower than serine due to steric hindrance.[2]
Histidine Imidazole ringSulfonyl-imidazolePotentially labileThe nucleophilicity of the imidazole ring is pH-dependent.[2][4]
Cysteine ThiolThiosulfonate esterOften unstableThe initial adduct can be unstable.[4] Oxidation of the thiol to a disulfide is a potential side reaction.[17][18]

Visualizing the Reaction Mechanism and Experimental Workflow

To provide a clear understanding of the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

SuFEx Reaction Mechanism reagent (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride R-SO₂-F transition_state Transition State reagent->transition_state Nucleophilic Attack amino_acid Nucleophilic Amino Acid Nu-H amino_acid->transition_state product Covalent Adduct R-SO₂-Nu transition_state->product Fluoride Displacement fluoride HF transition_state->fluoride

Caption: General mechanism of the SuFEx reaction with a nucleophilic amino acid.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Stock Solution of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride reaction Incubate Reagent and Peptide prep_reagent->reaction prep_peptide Prepare Model Peptide Solution prep_peptide->reaction quench Quench Reaction reaction->quench lcms LC-MS Analysis quench->lcms msms Tandem MS (MS/MS) for Site of Modification lcms->msms

Caption: Experimental workflow for peptide labeling and analysis.

Experimental Protocols

The following protocols provide a starting point for evaluating the reactivity of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride.

Protocol 1: General Reactivity Screening with a Model Peptide

This protocol uses a model peptide containing a variety of nucleophilic residues to assess the reactivity and selectivity of the sulfonyl fluoride.

Materials:

  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

  • Model Peptide (e.g., a peptide containing Tyr, Lys, Ser, Cys, and His)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • LC-MS grade water and acetonitrile

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in DMSO.

    • Prepare a 1 mM stock solution of the model peptide in water or a suitable buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 90 µL of PBS (pH 7.4) and 5 µL of the 1 mM model peptide stock solution.

    • Add 5 µL of the 10 mM sulfonyl fluoride stock solution to initiate the reaction (final concentrations: 50 µM peptide, 500 µM sulfonyl fluoride).

    • Prepare a control reaction with 5 µL of DMSO instead of the sulfonyl fluoride solution.

  • Incubation:

    • Incubate the reaction mixtures at room temperature for various time points (e.g., 1, 4, and 24 hours).

  • Quenching:

    • Quench the reaction by adding 5 µL of 10% TFA.

  • Analysis by LC-MS:

    • Analyze the samples by reverse-phase LC-MS to identify the formation of new peaks corresponding to the modified peptide.

    • Calculate the mass of the expected adduct (mass of peptide + mass of R-SO₂ - mass of H, where R = (5-Methyl-1,2-oxazol-3-yl)methyl).

    • Perform tandem MS (MS/MS) on the new peaks to confirm the identity of the modified residue.

Protocol 2: Covalent Labeling of a Tyrosine-Containing Peptide

This protocol is optimized for the specific labeling of a tyrosine residue.

Materials:

  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

  • Tyrosine-containing model peptide (e.g., Angiotensin II)

  • DMSO

  • Sodium bicarbonate buffer (50 mM, pH 8.5)

  • TFA

  • LC-MS grade water and acetonitrile

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in DMSO.

    • Prepare a 1 mM stock solution of the tyrosine-containing peptide in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 90 µL of 50 mM sodium bicarbonate buffer (pH 8.5) and 5 µL of the 1 mM peptide stock solution.

    • Add 5 µL of the 10 mM sulfonyl fluoride stock solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2 hours.

  • Quenching and Analysis:

    • Follow steps 4 and 5 from Protocol 1 for quenching and LC-MS analysis. The mildly basic conditions of this protocol favor the deprotonation of the tyrosine phenol, enhancing its nucleophilicity.[8]

Data Interpretation and Characterization

The primary method for characterizing the covalent modification is mass spectrometry.

  • LC-MS: The appearance of a new peak in the chromatogram with the expected mass of the peptide-adduct provides initial evidence of a reaction.

  • MS/MS: Fragmentation analysis of the modified peptide will pinpoint the exact site of modification. For example, observation of a b- or y-ion series where one of the ions shows the mass shift corresponding to the modification on a specific residue confirms the site of attachment.

Conclusion and Future Directions

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride represents a promising tool for the covalent modification of amino acid residues. Its reactivity profile can be thoroughly characterized using the protocols outlined in this guide. Future studies could involve screening this compound against a panel of proteins to identify novel targets, or incorporating it into more complex molecules to develop targeted covalent inhibitors. The unique electronic nature of the 5-methyl-1,2-oxazole moiety may confer novel selectivity that warrants further investigation.

References

  • ResearchGate. (n.d.). SF probes that react with serine: (2-aminoethyl)benzenesulfonyl fluoride (AEBSF). Retrieved from [Link]

  • Kelly, J. S., & Lanning, B. R. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 44(15), 5143-5159. [Link]

  • Sun, C., et al. (2020). The oxidation of cysteine-containing peptides caused by perfluoroalkane sulfonyl fluorides. Journal of Hazardous Materials, 385, 121564. [Link]

  • Jones, B. J., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 1073-1081. [Link]

  • Ley, S. V., et al. (1983). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluoride inhibitors. Analytical Biochemistry, 133(2), 477-482. [Link]

  • Sharpless, K. B., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of the American Chemical Society. [Link]

  • Kovács, L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6415. [Link]

  • Rainey, M. A., et al. (2026). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. [Link]

  • Campbell, D. A., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(13), 7131-7139. [Link]

  • ResearchGate. (n.d.). The Oxidation of Cysteine-containing Peptides Caused by Perfluoroalkane Sulfonyl Fluorides. Retrieved from [Link]

  • PubMed. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. [Link]

  • Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. [Link]

  • American Chemical Society. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

  • ResearchGate. (n.d.). A Sulfur(VI) fluorides for targeting lysine, tyrosine,.... Retrieved from [Link]

  • PubMed. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. [Link]

  • Royal Society of Chemistry. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. [Link]

  • National Institutes of Health. (2025). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. [Link]

  • ResearchGate. (n.d.). Applications of sulfonyl fluorides Examples of biologically active.... Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Cell-Based Assays Using (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride as a Novel Covalent Probe

An Application Note for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed guide for the application of (5-Methyl-1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the application of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride, a novel covalent chemical probe, in cell-based assays. While specific literature on this compound is not publicly available, its structure strongly suggests its function as a targeted covalent inhibitor. This guide is built upon the well-established principles of sulfonyl fluoride chemistry and its application in Activity-Based Protein Profiling (ABPP). We will explore the compound's mechanism of action, provide detailed protocols for its use in target identification and competitive profiling, and offer insights into data analysis and troubleshooting. The protocols are designed to be self-validating, providing researchers with a robust framework to investigate protein function and screen for novel inhibitors in a native cellular context.

Introduction: The Rise of Targeted Covalent Probes

In recent decades, targeted covalent inhibitors (TCIs) have experienced a resurgence in drug discovery and chemical biology.[1] Historically, the deliberate design of covalent drugs was often avoided due to safety concerns.[1] However, the ability of TCIs to achieve high potency, prolonged pharmacodynamic effects, and the potential to inhibit "undruggable" targets has renewed interest in this class of molecules.[2][3]

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride belongs to a class of chemical probes that utilize a sulfonyl fluoride (SF) moiety as a reactive "warhead." SFs are privileged electrophiles in chemical biology; they are stable enough for biological experiments but reactive enough to form covalent bonds with nucleophilic amino acid residues within proteins, such as serine, threonine, tyrosine, and lysine.[4] The specificity of such a probe is dictated by its recognition element—in this case, the (5-Methyl-1,2-oxazol-3-yl)methyl group—which guides the warhead to a specific protein or family of proteins before the covalent reaction occurs.

This guide details the use of this probe within the powerful chemoproteomic strategy of Activity-Based Protein Profiling (ABPP).[5][6] ABPP utilizes active site-directed probes to functionally interrogate enzymes in complex biological systems, allowing for the assessment of protein activity rather than just abundance.[6][7]

Scientific Principles & Mechanism of Action

The utility of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride as a research tool is rooted in its ability to form a stable, covalent bond with its target protein(s). This process can be broken down into two key steps:

  • Reversible Binding: The probe first binds non-covalently to the target protein. This binding is driven by intermolecular interactions between the protein's binding pocket and the probe's recognition motif, the (5-Methyl-1,2-oxazol-3-yl)methyl group. The affinity of this initial interaction is a key determinant of the probe's overall potency and selectivity.

  • Irreversible Covalent Bonding: Once bound, the electrophilic sulfonyl fluoride warhead is positioned in close proximity to a nucleophilic amino acid residue in the protein's active or a nearby site. This proximity facilitates a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate.[5] This covalent modification effectively and irreversibly inactivates the protein.

This mechanism allows the probe to act as a potent tool for:

  • Identifying enzyme activity: Only catalytically active enzymes will perform the nucleophilic attack required for covalent labeling.

  • Target identification: Labeled proteins can be enriched and identified using proteomic techniques.[8]

  • Quantifying target engagement: The degree of labeling can be used to measure how effectively a drug binds to its target in living cells.[9]

Covalent_Inhibition_Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Probe (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (Probe) Complex Reversible Probe-Protein Complex Probe->Complex Non-covalent interaction Target Target Protein + Nucleophilic Residue (e.g., Ser, Tyr, Lys) Target->Complex CovalentComplex Covalently Modified Protein (Inactive) Complex->CovalentComplex Nucleophilic Attack & Irreversible Bonding Fluoride Fluoride Ion (F⁻)

Caption: Covalent inhibition by sulfonyl fluoride probes.

Core Applications & Experimental Protocols

The primary application for a probe like (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is in chemoproteomics for target identification and inhibitor profiling. Below are two fundamental protocols.

Important Preliminary Step: Determining Optimal Probe Concentration

Before proceeding with large-scale experiments, it is critical to determine the optimal concentration of the probe that provides robust labeling of specific targets with minimal off-target effects. This is typically done by treating cell lysates or intact cells with a range of probe concentrations (e.g., 100 nM to 50 µM) for a fixed time (e.g., 1 hour) and analyzing the labeling profile by gel-based methods.

Protocol 3.1: Target Identification via Activity-Based Protein Profiling (ABPP)

This protocol outlines a complete workflow for identifying the cellular targets of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in live cells using a "clickable" version of the probe (containing an alkyne or azide handle for bioorthogonal chemistry).

ABPP_Workflow Start 1. Cell Culture & Treatment (Live cells + Alkyne-Probe) Lysis 2. Cell Lysis (Harvest & lyse cells) Start->Lysis Click 3. Click Chemistry (CuAAC) (Add Biotin-Azide, CuSO₄, Ligand, Reductant) Lysis->Click Enrich 4. Affinity Purification (Incubate with Streptavidin Beads) Click->Enrich Wash 5. Wash Beads (Remove non-specific proteins) Enrich->Wash Digest 6. On-Bead Digestion (Trypsin digest to peptides) Wash->Digest Analysis 7. LC-MS/MS Analysis (Identify peptides & proteins) Digest->Analysis

Caption: Chemoproteomic workflow for target identification.

Step-by-Step Methodology:

  • Cell Culture: Plate cells of interest (e.g., HeLa, HEK293T) and grow to ~80-90% confluency under standard conditions.

  • Probe Treatment:

    • Prepare a stock solution of alkyne-tagged (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in anhydrous DMSO (e.g., 10 mM).

    • Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of the probe (e.g., 10 µM). Include a DMSO-only vehicle control.

    • Incubate for a defined period (e.g., 1 hour) at 37°C.[8]

  • Cell Harvest and Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest cells by scraping into ice-cold lysis buffer (e.g., PBS with 0.1% SDS and protease inhibitors).

    • Lyse cells via sonication on ice and clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry (CuAAC Reaction): [8][10]

    • To 1 mg of proteome in ~1 mL of lysis buffer, add the following click chemistry reagents from stock solutions:

      • Biotin-Azide tag (final concentration: 100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration: 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (final concentration: 100 µM)

      • Copper(II) sulfate (CuSO₄) (final concentration: 1 mM)

    • Vortex to mix and incubate for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation and Enrichment:

    • Precipitate proteins using a chloroform/methanol precipitation method to remove excess reagents. Resuspend the protein pellet in PBS containing 1.2% SDS.

    • Add streptavidin-agarose beads (pre-washed with PBS) to the lysate and incubate for 1.5 hours at room temperature to capture biotinylated proteins.[8]

  • Washing and Digestion:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with 0.2% SDS in PBS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C for on-bead digestion.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

Protocol 3.2: Competitive ABPP for Inhibitor Selectivity Profiling

This protocol uses the probe to assess how effectively a non-covalent inhibitor (or another covalent inhibitor) engages its target(s) in a complex proteome. A reduction in probe labeling indicates that the inhibitor is occupying the binding site.

Step-by-Step Methodology:

  • Cell Culture and Inhibitor Treatment:

    • Plate and grow cells as described in Protocol 3.1.

    • Prepare stock solutions of your test inhibitor in DMSO.

    • Pre-treat cells with a range of concentrations of the test inhibitor (or a vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Probe Labeling:

    • Without washing out the inhibitor, add the alkyne-tagged (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride probe to the culture medium at its pre-determined optimal concentration (e.g., 10 µM).

    • Incubate for the standard labeling time (e.g., 1 hour) at 37°C.

  • Analysis:

    • Proceed with cell harvesting, lysis, click chemistry, and analysis as described in Protocol 3.1 (Steps 3-7).

    • Alternatively, for a quicker readout: Perform click chemistry with a fluorescent azide tag (e.g., Rhodamine-Azide). Separate proteins by SDS-PAGE and visualize labeling using an in-gel fluorescence scanner.

Data Interpretation:

  • Mass Spectrometry: In the inhibitor-treated samples, the spectral counts or signal intensity of the target protein(s) will be significantly reduced compared to the vehicle control. This allows for proteome-wide selectivity profiling of the test inhibitor.

  • Gel-Based: A dose-dependent decrease in the fluorescence intensity of a specific protein band indicates target engagement by the test inhibitor. This data can be used to calculate an apparent IC₅₀ value.

Quantitative Data & Troubleshooting

Table 1: Typical Reagent Concentrations for Cell-Based Assays
Reagent/ParameterIntact Cell LabelingLysate LabelingCompetitive Profiling
Probe Concentration 1 - 50 µM0.1 - 10 µMPre-determined optimal conc.
Inhibitor Pre-incubation N/AN/A30 min - 4 hours
Labeling Time 30 min - 2 hours30 - 60 min30 min - 2 hours
Proteome Conc. (Lysate) N/A1 - 2 mg/mL1 - 2 mg/mL
Click: Biotin-Azide 100 µM100 µM100 µM
Click: TCEP 1 mM1 mM1 mM
Click: CuSO₄ 1 mM1 mM1 mM
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No/Weak Labeling Signal - Probe is inactive/degraded.- Probe concentration is too low.- Target protein is not expressed or is inactive.- Use fresh probe from an anhydrous DMSO stock.- Perform a dose-response experiment to find optimal concentration.- Confirm target expression via Western Blot.
High Background/Non-specific Labeling - Probe concentration is too high.- Insufficient washing during enrichment.- "Click" reagents are binding non-specifically.- Lower the probe concentration.- Increase the number and stringency of wash steps (e.g., use urea/SDS washes).- Perform a no-probe control to identify background proteins.
Inconsistent Results in Competitive Assay - Inhibitor is not cell-permeable.- Pre-incubation time is too short.- Inhibitor is unstable in media.- Verify cell permeability of the inhibitor.- Increase the pre-incubation time.- Test inhibitor stability under assay conditions.
Poor MS/MS Identification - Insufficient amount of labeled protein.- Inefficient tryptic digest.- Start with a larger amount of total protein.- Optimize on-bead digestion protocol (e.g., time, enzyme ratio).

Concluding Remarks

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is a promising tool for chemical biology and drug discovery. By leveraging the principles of covalent inhibition and the robust workflows of activity-based protein profiling, researchers can effectively identify its cellular targets, elucidate biological pathways, and screen for novel therapeutics. The protocols provided herein offer a comprehensive and validated starting point for employing this and similar sulfonyl fluoride probes to explore the functional proteome.

References

  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC. (2024, February 5).
  • Covalent inhibitors: a rational approach to drug discovery - PMC. (2020, July 2).
  • Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling. BenchChem.
  • Covalent inhibitor drug discovery. Domainex.
  • How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Application Notes and Protocols for Incorporating Sulfamoyl Fluorides into Peptide Probes. BenchChem.
  • Targeted covalent inhibitors - Wikipedia. Wikipedia.
  • Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs.
  • Detection of ABP binding sites and competitive ABPP. (A) Structure of a...
  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. (2022, February 16). PubMed.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025, December 5). MDPI.
  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. ScienceDirect.
  • Methodology to Access Sulfonyl Fluorides. (2023, July 17).
  • Sulfonyl Fluoride Probes. Jena Bioscience.

Sources

Method

Application Notes and Protocols for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride: A Guide for In Vivo Research

Senior Application Scientist Note: Extensive searches of public scientific databases and literature have yielded no specific data or established in vivo applications for the compound identified as "(5-Methyl-1,2-oxazol-3...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Extensive searches of public scientific databases and literature have yielded no specific data or established in vivo applications for the compound identified as "(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride." The information presented herein is therefore based on the analysis of related chemical structures and general principles of in vivo studies with covalent inhibitors. This guide is intended to provide a foundational framework for researchers who may be developing or working with this novel compound internally. It is imperative to conduct thorough preliminary in vitro characterization before proceeding with any in vivo experiments.

Introduction and Mechanistic Hypothesis

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is a molecule featuring a sulfonyl fluoride moiety, a common electrophilic "warhead" used in the design of covalent inhibitors. This reactive group can form a stable covalent bond with nucleophilic residues in protein targets, such as serine, threonine, or lysine. The specificity of this interaction is dictated by the rest of the molecule, in this case, the 5-methyl-1,2-oxazole group, which will guide the compound to the binding pocket of a target protein.

The 1,2-oxazole (also known as isoxazole) ring is a versatile scaffold found in numerous bioactive compounds. Its incorporation suggests that the molecule may be designed to target a specific class of enzymes or receptors where this heterocycle contributes to binding affinity.

Given the presence of the sulfonyl fluoride, the primary mechanism of action is hypothesized to be irreversible covalent inhibition of a target protein. The in vivo applications would therefore be dependent on the biological function of the inhibited target. Potential therapeutic areas for such a compound could include oncology, inflammation, or metabolic diseases, where irreversible inhibition can provide a prolonged and potent effect.

Preclinical In Vivo Workflow: A Proposed Model

The following workflow outlines a general approach for the initial in vivo evaluation of a novel covalent inhibitor like (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride.

in_vivo_workflow cluster_preclinical In Vivo Evaluation Pipeline A Pharmacokinetic (PK) Studies B Maximum Tolerated Dose (MTD) Study A->B Inform Dosing D Efficacy Study in Disease Model B->D Determine Safe Dose Range C Target Engagement Assay C->D Confirm Target Interaction E Toxicology Assessment D->E Evaluate Therapeutic Window

Caption: A generalized workflow for the in vivo evaluation of a novel covalent inhibitor.

Detailed Protocols

Protocol 1: Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in a rodent model (e.g., mice or rats).

Rationale: Understanding the pharmacokinetic profile is crucial for designing effective in vivo studies. It helps in selecting the appropriate dose, route of administration, and sampling time points. For a covalent inhibitor, it is also important to assess the stability of the compound in circulation.

Materials:

  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

  • Vehicle for administration (e.g., a solution of 5% DMSO, 40% PEG300, and 55% water)

  • Male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old

  • Dosing syringes and needles (appropriate for the route of administration)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Formulation: Prepare a stock solution of the compound in a suitable vehicle. The final concentration should be such that the dosing volume is appropriate for the animal's weight (e.g., 5-10 mL/kg for oral gavage).

  • Animal Dosing:

    • For intravenous (IV) administration, administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • For oral (PO) administration, administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). A sparse sampling design may be used where different animals are used for different time points to minimize stress.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride that can be administered without causing unacceptable toxicity.

Rationale: The MTD is a critical parameter for designing efficacy studies and initial toxicology assessments. It helps to establish a safe dose range for further in vivo experiments.

Materials:

  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

  • Vehicle for administration

  • Male and female rodents

  • Animal balance

  • Clinical observation checklist

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity data and any available information on similar compounds, select a starting dose and a series of escalating doses.

  • Dosing Regimen: Administer the compound daily for a set period (e.g., 7-14 days) via the intended therapeutic route of administration.

  • Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10% reduction in body weight or any signs of significant clinical distress.

  • Necropsy and Histopathology: At the end of the study, a gross necropsy and histopathological examination of major organs can be performed to identify any target organs of toxicity.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 500250
Tmax (h) 0.0831
AUC (ng·h/mL) 8001200
t1/2 (h) 2.53.0
Clearance (mL/min/kg) 20-
Vd (L/kg) 4.2-
Bioavailability (%) -15

Mechanistic Pathway Visualization

The following diagram illustrates the general mechanism of covalent inhibition.

covalent_inhibition cluster_mechanism Mechanism of Covalent Inhibition Inhibitor Inhibitor NonCovalent Non-covalent Complex Inhibitor->NonCovalent Reversible Binding Target Target Protein Target->NonCovalent Covalent Covalent Adduct NonCovalent->Covalent Irreversible Reaction

Caption: The two-step process of covalent inhibition.

References

As there is no publicly available information on "(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride," a specific reference list cannot be provided. Researchers should refer to general literature on covalent inhibitors, pharmacokinetics, and toxicology for foundational knowledge.

Suggested General Reading:

  • Title: Covalent inhibitors: a rational approach to drug design. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Pharmacokinetics for the Pharmaceutical Scientist. Source: John Wiley & Sons URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Source: Organisation for Economic Co-operation and Development URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride. This guide is designed to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for scientists using this reagent in their research. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of your experiments.

The reagent (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is a valuable building block, particularly for introducing the (5-methyl-1,2-oxazol-3-yl)methanesulfonyl moiety into molecules, often via Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[1] While sulfonyl fluorides are generally more stable than their chloride counterparts, the presence of the isoxazole ring introduces unique chemical liabilities that can lead to unexpected side products. This guide will address the most common issues encountered during its use.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing significant decomposition of the isoxazole ring. What is the likely cause and how can I prevent it?

Answer:

This is the most common issue reported and is almost always due to the inherent sensitivity of the isoxazole ring to basic conditions, a well-documented phenomenon in heterocyclic chemistry.[2][3] The weak N-O bond in the isoxazole ring is susceptible to cleavage, especially when strong or even moderate bases are used in the reaction.[2]

Root Cause Analysis:

  • Base-Mediated Ring Opening: The primary pathway for degradation is a base-mediated ring-opening reaction. Even in reactions where a base is not a primary reagent, such as reactions with amines, the amine itself can act as a base, promoting this side reaction. This process is often accelerated at higher temperatures.[4][5] Studies on the related isoxazole-containing drug, leflunomide, have shown that the ring-opening is significantly faster under basic pH and at elevated temperatures.[4][5] For instance, at 37°C, the half-life of leflunomide at pH 10 is only 1.2 hours, compared to being stable at pH 7.4.[5]

Troubleshooting & Mitigation Protocol:

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, DBU in catalytic amounts) instead of stronger, unhindered bases like triethylamine or alkali metal hydroxides/carbonates.

  • Temperature Control: Maintain the reaction temperature as low as possible. Start reactions at 0 °C or even lower and allow them to slowly warm to room temperature only if necessary. Avoid prolonged heating.

  • pH Control during Workup: During aqueous workup, avoid basic washes (e.g., sat. NaHCO₃). If an acidic wash is needed to remove basic starting materials, use a mild acid like 10% citric acid or dilute HCl, and perform the extraction quickly at low temperatures.[4]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. The ring-opened byproducts are typically more polar and may appear as a smear or new spots near the baseline. Aim to stop the reaction as soon as the starting material is consumed to minimize byproduct formation.

Diagram 1: Proposed Mechanism for Base-Mediated Isoxazole Ring Opening

G cluster_0 Step 1: Deprotonation (Rate-Limiting) cluster_1 Step 2: Ring Opening cluster_2 Step 3: Protonation/Workup A Isoxazole Ring (Proton at C4) C Isoxazole Anion (Carbanion at C4) A->C - H⁺ B Base (e.g., Amine, OH⁻) D Isoxazole Anion E Ring-Opened Intermediate (α-cyano enolate) D->E N-O Bond Cleavage F Ring-Opened Intermediate G Final Side Product (e.g., β-ketonitrile derivative) F->G + H⁺ (from solvent/workup)

Caption: Base-catalyzed degradation of the isoxazole ring.

FAQ 2: My product is contaminated with a highly polar, water-soluble impurity. What is it?

Answer:

This impurity is very likely the corresponding sulfonic acid, (5-Methyl-1,2-oxazol-3-yl)methanesulfonic acid. This side product forms via the hydrolysis of the sulfonyl fluoride group.

Root Cause Analysis:

  • Hydrolysis: Sulfonyl fluorides, while more resistant to hydrolysis than sulfonyl chlorides, can still react with water, especially under catalytic conditions (acid or base) or at elevated temperatures.[1][6] The presence of adventitious water in solvents or reagents is a common cause. Methanesulfonyl fluoride itself is known to be hygroscopic and reacts with water.[7]

Troubleshooting & Mitigation Protocol:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to exclude atmospheric moisture.

  • Reagent Purity: Ensure the starting amine or alcohol nucleophile is anhydrous. If using a salt form (e.g., an amine hydrochloride), ensure it is fully neutralized and dried before addition, or use a protocol designed for such salts.

  • Purification Strategy: The resulting sulfonic acid is often difficult to remove by standard silica gel chromatography due to its high polarity.

    • Aqueous Wash: A carefully controlled aqueous wash can sometimes remove the acidic impurity, but be mindful of the potential for isoxazole ring opening if basic conditions are used. A wash with cold, deionized water may be effective.

    • Alternative Chromatography: Consider using reverse-phase chromatography (C18) where the non-polar desired product will elute later than the highly polar sulfonic acid.

FAQ 3: The reaction is sluggish, and upon forcing conditions (e.g., heating), I get a complex mixture. What's happening?

Answer:

Slow reactivity is often due to the high stability of the S-F bond, a hallmark of sulfonyl fluorides that makes them useful in click chemistry.[8] When forcing conditions are applied, you may be enabling alternative, undesired reaction pathways.

Root Cause Analysis:

  • Low Electrophilicity: The sulfur center in sulfonyl fluorides is less electrophilic than in sulfonyl chlorides. Reactions with weakly nucleophilic partners (e.g., electron-deficient anilines or hindered alcohols) can be very slow.[9]

  • Catalyst Inefficiency: The choice of catalyst or base is critical. Simple organic bases like triethylamine may not be sufficient to activate the sulfonyl fluoride for reaction with the nucleophile.[10]

  • Thermal Decomposition: As discussed in FAQ 1, heating can promote isoxazole ring degradation, leading to a complex mixture of byproducts.

Troubleshooting & Mitigation Protocol:

  • Catalyst Selection for SuFEx Reactions: For reactions with O- or N-nucleophiles (SuFEx), a more effective catalyst is often required.

    • Lewis Acids: Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been shown to activate sulfonyl fluorides towards nucleophilic attack by amines.[9][11]

    • Strong, Non-nucleophilic Bases: For reactions involving silyl-protected nucleophiles (a common SuFEx strategy), strong bases like DBU or BEMP are often used catalytically.[10][12]

  • Nucleophile Activation: Instead of reacting a neutral alcohol or amine directly, consider converting it to a more potent nucleophile first.

    • For alcohols, pre-treatment with a silylating agent (e.g., HMDS) in the presence of a catalytic amount of a strong base like BTMG can dramatically accelerate the reaction.[12]

    • For amines, using a combination of a base like DABCO with Ca(NTf₂)₂ can be effective at room temperature.[11]

Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing and solving issues encountered during reactions with (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride.

G cluster_outcome cluster_troubleshoot start Reaction Start check_purity Check Starting Material Purity (LCMS/NMR) start->check_purity run_rxn Run Reaction under Anhydrous, Inert Conditions check_purity->run_rxn Purity OK monitor Monitor by TLC/LCMS run_rxn->monitor no_rxn No or Slow Reaction monitor->no_rxn No Conversion side_products Side Products Observed monitor->side_products Conversion with Byproducts clean_rxn Clean Conversion monitor->clean_rxn Good Conversion increase_nu Increase Nucleophilicity (e.g., silylate alcohol) or Use SuFEx Catalyst (e.g., Ca(NTf2)2) no_rxn->increase_nu check_temp_base Analyze Side Products: Polar or Ring-Opened? side_products->check_temp_base end Successful Product Isolation clean_rxn->end increase_nu->run_rxn Re-attempt hydrolysis Polar/Acidic Impurity: (Sulfonic Acid) -> Use Rigorous Anhydrous Conditions check_temp_base->hydrolysis Polar ring_opening Ring-Opened Impurity: -> Lower Temp, Use Milder/Hindered Base check_temp_base->ring_opening Ring-Opened hydrolysis->run_rxn Re-attempt ring_opening->run_rxn Re-attempt

Caption: Systematic workflow for troubleshooting reactions.

Quantitative Data Summary

The stability of the isoxazole ring is highly dependent on reaction conditions. The table below, adapted from stability studies of the drug leflunomide, illustrates the critical impact of pH and temperature. While the substitution pattern differs from the reagent , the general trend is highly relevant.

Table 1: Influence of pH and Temperature on Isoxazole Ring Stability

pH Temperature (°C) Half-life (t½) of Leflunomide Stability Profile
4.0 25 Stable High
7.4 25 Stable High
10.0 25 6.0 hours Moderate Degradation
7.4 37 7.4 hours Moderate Degradation
10.0 37 1.2 hours Rapid Degradation

Data adapted from a study on leflunomide stability.[5]

This data underscores the necessity of maintaining neutral to acidic conditions and lower temperatures to preserve the integrity of the isoxazole core.

References

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem Technical Support.
  • Chaudhari, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience.
  • Thrasher, J. S. (1984). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2019).
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • Shaik, F., & S. V., S. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Prakash, C., & Jarvis, M. F. (1999). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • Prakash, C., & Jarvis, M. F. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide....
  • BenchChem. (2025).
  • Kashima, C., et al. (n.d.). Synthetic reactions using isoxazole compounds.
  • Wright, S. W., & Hallstrom, R. A. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Milyutin, C. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals.
  • Dong, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. PMC - NIH.
  • Hyatt, J. A., et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Pfizer Global Research and Development. (n.d.).
  • Sharpless, K. B., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity.
  • Wikipedia. (n.d.). Methanesulfonyl fluoride. Retrieved from [Link]

  • BLDpharm. (2025). Sulfur(VI) Fluoride Exchange (SuFEx)
  • Sharpless, K. B., et al. (n.d.). Accelerated SuFEx Click Chemistry for Modular Synthesis.
  • Ball, N. D., et al. (n.d.). SuFEx Activation with Ca(NTf2)
  • Forschungszentrum Jülich. (2024).
  • Sonexa Therapeutics. (n.d.).
  • Al-Shihry, S. S. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl).... MDPI.
  • Wu, S., et al. (n.d.). High-valent sulfur fluorides as reactivity switches for PFAS-free benzene–azepine skeletal editing. Chemical Science (RSC Publishing).
  • Khokhlov, A. L., et al. (n.d.). Synthesis scheme of N-acetyl-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (M2).
  • Eötvös Loránd University. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
  • PubChem. (n.d.). Methanesulfonyl Fluoride | CH3FO2S | CID 11207. Retrieved from [Link]

  • Wang, M., et al. (2023).

Sources

Optimization

Stability issues with (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in solution

Prepared by the Senior Application Science Team Welcome to the technical support guide for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride. This document is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, handling, and troubleshooting of this reactive compound. As a potent electrophile, its efficacy in experimental systems is critically dependent on understanding and controlling its chemical stability. This guide synthesizes data from analogous compounds and the broader class of sulfonyl fluorides to offer field-proven insights and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical stability profile of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride?

A1: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride, like other sulfonyl fluorides (SFs), possesses a unique balance of stability and reactivity. While thermodynamically stable and generally resistant to thermolysis and reduction, the sulfur(VI) center is highly electrophilic and susceptible to nucleophilic attack.[1] Its stability in solution is primarily dictated by the presence of nucleophiles, including water (especially under basic conditions), and the nucleophilic side chains of amino acids (serine, tyrosine, lysine, etc.).[2][3][4] Studies on five-membered heteroaromatic sulfonyl halides suggest that isoxazole-derived variants can be prone to complex decomposition pathways, highlighting the need for careful handling.[5]

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage of stock solutions are critical to ensure experimental reproducibility. We recommend preparing a high-concentration stock solution in a dry, aprotic, water-miscible organic solvent.

  • Recommended Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred. Anhydrous ethanol or isopropanol are also suitable alternatives.[6][7]

  • Preparation: Dissolve the solid compound in the anhydrous solvent of choice to a concentration of 10-100 mM. Briefly vortex or sonicate if necessary to ensure complete dissolution.[6]

  • Storage: Aliquot the stock solution into low-volume, tightly sealed vials and store at -20°C or -80°C, protected from moisture and light.[7][8] Using a desiccator for storage is highly recommended. For best results, use a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles.

Q3: What is the primary degradation pathway for this compound in aqueous experimental buffers?

A3: The principal degradation pathway in aqueous media is hydrolysis. The sulfonyl fluoride moiety is susceptible to nucleophilic attack by water or, more rapidly, by hydroxide ions (OH⁻), leading to the formation of the corresponding inactive methanesulfonic acid and a fluoride ion. This process is significantly accelerated at alkaline pH.[2][6]

Q4: Which amino acid residues is (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride expected to react with?

A4: Sulfonyl fluorides are privileged electrophilic "warheads" in chemical biology due to their ability to covalently modify several nucleophilic amino acid residues in a context-specific manner.[3][4] The primary targets include the side chains of:

  • Serine (Ser) and Threonine (Thr) [9]

  • Tyrosine (Tyr) [2][10]

  • Lysine (Lys) [2][11]

  • Histidine (His) and Cysteine (Cys) [1][3]

The specific residue that reacts within a protein's binding pocket is determined by its nucleophilicity, which is influenced by the local protein microenvironment.[10]

Troubleshooting Guide

Issue 1: I am observing a rapid loss of compound activity or inconsistent results in my aqueous assay.

  • Probable Cause A: Hydrolytic Degradation. Your compound is likely hydrolyzing in the aqueous buffer, especially if the pH is neutral or alkaline. The half-life of sulfonyl fluorides can decrease dramatically as the pH increases. For the related compound Phenylmethylsulfonyl fluoride (PMSF) at 25°C, the half-life is approximately 110 minutes at pH 7.0 but drops to just 35 minutes at pH 8.0.[6] Highly reactive sulfonyl fluorides are known to be unstable to hydrolysis in buffered aqueous solutions.[2][11]

  • Solution Strategy:

    • pH Control: If your experiment allows, adjust the buffer to a slightly acidic pH (e.g., 6.0-6.5) to slow hydrolysis.

    • Prepare Fresh: Always prepare the final aqueous working solution immediately before use from a freshly thawed aliquot of the anhydrous stock solution. Do not store aqueous solutions.[6][7]

    • Last-Minute Addition: Add the compound to your assay as the final step to minimize its incubation time in the aqueous buffer before the intended reaction.

    • Verify Stability: Use the HPLC-based protocol below (Protocol 2) to empirically determine the half-life of your compound in your specific experimental buffer.

Issue 2: A precipitate forms when I dilute my organic stock solution into my aqueous buffer.

  • Probable Cause B: Poor Aqueous Solubility. Sulfonyl fluorides often have limited solubility in water.[6] The issue is exacerbated if the final concentration is too high or if the organic solvent percentage in the final solution is too low.

  • Solution Strategy:

    • Reduce Final Concentration: Determine the lowest effective concentration for your experiment to stay below the solubility limit.

    • Optimize Dilution: Add the stock solution dropwise into the aqueous buffer while vigorously vortexing. This rapid dispersion helps prevent localized supersaturation and precipitation.[6]

    • Increase Cosolvent: If permissible in your assay, increase the final percentage of the organic cosolvent (e.g., DMSO, ethanol). However, be mindful of the solvent's potential effects on your biological system.

    • Perform a Solubility Test: Before a large-scale experiment, perform a small test to visually check for precipitation at the desired final concentration and temperature.

Issue 3: I suspect my compound is reacting with buffer components.

  • Probable Cause C: Nucleophilic Buffer Species. Buffers containing primary or secondary amines (e.g., Tris, HEPES at high pH) or other nucleophiles can react with the electrophilic sulfonyl fluoride, inactivating your compound and leading to inconsistent results.

  • Solution Strategy:

    • Choose Inert Buffers: Switch to non-nucleophilic buffers such as phosphate (PBS), citrate, or MES.

    • Consult Compatibility Data: Refer to the table below for guidance on buffer component compatibility.

Data & Protocol Summaries

Table 1: Recommended Solvents and Storage for Stock Solutions

ParameterRecommendationRationale & Source(s)
Primary Solvents Anhydrous DMSO, Anhydrous DMFAprotic, high solubility, water-miscible.[6][7]
Secondary Solvents Anhydrous Ethanol, Anhydrous IsopropanolSuitable alternatives, may have lower solubility.[6]
Stock Concentration 10-100 mMHigh enough for serial dilutions while ensuring complete dissolution.
Storage Temperature -20°C or -80°CMinimizes degradation over time.[7][8]
Storage Conditions Tightly sealed vials, protected from moisture (desiccator recommended) and light.Prevents hydrolysis from atmospheric moisture.[8][12]

Table 2: pH-Dependent Hydrolytic Stability of Sulfonyl Fluorides (PMSF Analogue)

pHApproximate Half-life at 25°CStability Profile
6.5> 2 hoursRelatively Stable
7.0~110 minutesModerate Stability
7.5~60 minutesLimited Stability
8.0~35 minutesPoor Stability
Data based on the closely related compound PMSF and serves as a general guide.[6]

Table 3: Common Buffer Components and Their Compatibility

Buffer ComponentCompatibilityReason
Phosphate (e.g., PBS)High Non-nucleophilic and suitable for most applications.
CitrateHigh Non-nucleophilic, useful for acidic to neutral pH ranges.
MES, MOPSHigh Good's buffers that are non-nucleophilic.
TrisLow to Moderate Primary amine is nucleophilic, especially as pH increases above its pKa (~8.1). Reactivity is a concern.
HEPESModerate Contains a secondary amine; less reactive than Tris but can still be problematic.
GlycineLow Primary amine is highly nucleophilic. Avoid.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
  • Equilibrate the vial of solid (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride to room temperature before opening to prevent moisture condensation.

  • Under a fume hood, add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 50 mM).

  • Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if needed.

  • Dispense the stock solution into single-use aliquots in low-retention microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C in a desiccated container.

Protocol 2: Monitoring Hydrolytic Stability via Reverse-Phase HPLC
  • Preparation: Prepare your complete experimental buffer (e.g., PBS, pH 7.4).

  • Initiate Reaction: Add the stock solution of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride to the buffer to achieve the final desired concentration. Mix thoroughly. This is your t=0 sample.

  • Time Points: Immediately inject an aliquot of the t=0 sample onto a C18 reverse-phase HPLC column. Keep the bulk sample at your experimental temperature (e.g., 25°C or 37°C).

  • Analysis: Inject subsequent aliquots at defined time points (e.g., 15, 30, 60, 90, 120, 240 minutes).

  • Data Acquisition: Monitor the disappearance of the parent compound peak (and appearance of the more polar sulfonic acid degradation product) at a suitable UV wavelength (e.g., 210 nm).

  • Calculation: Plot the natural logarithm of the parent peak area versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression using the formula: t½ = 0.693 / k.

Visualized Workflows and Pathways

Troubleshooting_Workflow Start Start: Inconsistent Results or Loss of Compound Activity Check_Solution Check Solution Preparation & Storage Start->Check_Solution Check_Buffer Check Buffer Composition & pH Start->Check_Buffer Check_Protocol Check Experimental Protocol Start->Check_Protocol Sol_Old Is stock solution old or repeatedly freeze-thawed? Check_Solution->Sol_Old Storage Sol_Wet Was stock prepared with anhydrous solvent? Check_Solution->Sol_Wet Preparation Buffer_pH Is buffer pH > 7.0? Check_Buffer->Buffer_pH pH Buffer_Nuc Does buffer contain nucleophiles (e.g., Tris)? Check_Buffer->Buffer_Nuc Composition Protocol_Time Is compound added long before assay starts? Check_Protocol->Protocol_Time Sol_Old->Sol_Wet No Action_NewSol Action: Prepare fresh stock solution from solid. Sol_Old->Action_NewSol Yes Sol_Wet->Check_Buffer Yes Action_DrySol Action: Use high-quality anhydrous solvent. Sol_Wet->Action_DrySol No Buffer_pH->Buffer_Nuc No Action_pH Action: Lower buffer pH if possible (6.0-6.5). Buffer_pH->Action_pH Yes Buffer_Nuc->Check_Protocol No Action_Buffer Action: Switch to non-nucleophilic buffer (e.g., PBS). Buffer_Nuc->Action_Buffer Yes Action_Time Action: Add compound as the last step before measurement. Protocol_Time->Action_Time Yes

Caption: Troubleshooting flowchart for stability issues.

Hydrolysis_Pathway Compound (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (Active) Degraded (5-Methyl-1,2-oxazol-3-yl)methanesulfonic acid (Inactive) + F⁻ Compound->Degraded Nucleophile H₂O / OH⁻ (Accelerated at high pH) Nucleophile->Compound

Caption: Primary hydrolytic degradation pathway in aqueous solution.

References
  • Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. Cole-Parmer. [Link]

  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC (NIH). [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. PMC (NIH). [Link]

  • NMAM 6012: Sulfuryl Fluoride. CDC. [Link]

  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont. [Link]

  • A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC (NIH). [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. ResearchGate. [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Degradation Pathway. ResearchGate. [Link]

Sources

Troubleshooting

SuFEx Technical Support Center: Optimizing (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

Welcome to the SuFEx Technical Support Center. This module is specifically designed for researchers and drug development professionals working with (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Technical Support Center. This module is specifically designed for researchers and drug development professionals working with (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride . While Sulfur(VI) Fluoride Exchange (SuFEx) is celebrated as a robust, next-generation click chemistry[1], aliphatic sulfonyl fluorides present unique mechanistic challenges. The presence of highly acidic alpha-protons, flanked by the electron-withdrawing sulfonyl group and the isoxazole ring, makes this specific substrate highly susceptible to parasitic side reactions if conditions are not rigorously optimized.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am getting low yields and complex mixtures when reacting (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride with phenols under standard DBU-catalyzed conditions. What is going wrong? A: The issue stems from the high acidity of the alpha-protons (the


 group between the isoxazole ring and the 

group). When a relatively strong base like DBU is used in excess or at room temperature, it readily deprotonates this carbon. This triggers an E1cB elimination of the fluoride ion, generating a highly reactive and unstable sulfene intermediate (Isoxazole-

)[2]. Instead of undergoing the desired S-F exchange, the sulfene rapidly hydrolyzes into sulfonic acids or dimerizes, leading to the complex mixtures you are observing.

Q2: How can I suppress the sulfene pathway and force the reaction toward the desired SuFEx S-F exchange? A: You must shift the reaction's driving force from base-driven nucleophilic attack to thermodynamic silicon-fluoride bond formation. Instead of using free phenols and strong bases, pre-activate your nucleophile as a silyl ether (e.g.,


). By doing this, you can use milder catalysts, such as the hindered guanidine base BTMG (Barton's base) or a dedicated fluoride source like TASF, which facilitate the S-F exchange without deprotonating the alpha-carbon[3].

Q3: My compound degrades when I attempt bioconjugation in aqueous biological buffers. I thought SuFEx warheads were water-stable? A: SuFEx stability is highly structure-dependent. While aryl sulfonyl fluorides are exceptionally stable in aqueous environments, aliphatic sulfonyl fluorides with alpha-protons (like PMSF or your isoxazole derivative) are prone to hydrolysis at pH > 7.5[2]. The basicity of the buffer is sufficient to induce the sulfene pathway, which immediately reacts with water. For aqueous bioconjugation, strictly maintain the buffer pH between 6.0 and 7.0 and perform the reaction at 4 °C to kinetically trap the S-F exchange pathway before hydrolysis can occur.

Part 2: Reaction Optimization Matrix

To clearly illustrate the causality between reaction conditions and chemical outcomes, the following table summarizes the quantitative data for optimizing the coupling of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride with a model phenolic nucleophile.

Catalyst / Base StrategyNucleophile StateSolvent (Anhydrous)Temp (°C)Primary Mechanistic OutcomeIsolated Yield
DBU (2.0 eq)Free PhenolAcetonitrile25 °CE1cB Sulfene Degradation< 10%
DBU (0.2 eq)Silyl Ether (TMS)Acetonitrile25 °CMixed SuFEx / Dimerization45%
TASF (0.1 eq)Silyl Ether (TMS)Dichloromethane0 °CClean S-F Exchange85%
BTMG (0.2 eq) Silyl Ether (TMS) Neat / Acetonitrile 0 °C Accelerated S-F Exchange > 92%

Part 3: Validated Experimental Protocol

This protocol utilizes the BTMG/HMDS accelerated SuFEx method to bypass sulfene formation[3]. It is designed as a self-validating system , ensuring that you can verify the integrity of the reaction at critical junctures.

Step 1: Substrate and Silyl Ether Preparation

  • Flame-dry a Schlenk flask under argon.

  • Add the phenolic nucleophile (1.0 eq) and hexamethyldisilazane (HMDS, 1.5 eq). Stir at room temperature for 2 hours to generate the silyl ether in situ.

  • Remove excess HMDS under high vacuum.

  • Validation Checkpoint 1: Perform

    
     NMR on an aliquot. The disappearance of the phenolic 
    
    
    
    peak and the appearance of a sharp singlet near 0.2 ppm confirms complete silylation. If free phenol remains, it will trigger the sulfene pathway in Step 3.

Step 2: Substrate Introduction

  • Dissolve the silyl ether in strictly anhydrous acetonitrile (0.5 M).

  • Add (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (1.1 eq).

  • Cool the reaction mixture to exactly 0 °C using an ice bath.

Step 3: Catalyst Injection and Monitoring

  • Inject 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG, 0.2 eq) dropwise.

  • Stir at 0 °C for 30 minutes.

  • Validation Checkpoint 2: Pull a 5

    
     aliquot, quench in cold acetonitrile, and analyze via LCMS.
    
    • Success Indicator: A dominant peak at the exact mass of the target sulfonate ester.

    • Failure Indicator: A mass peak corresponding to

      
       indicates moisture ingress and sulfene hydrolysis. If observed, abort, re-dry solvents, and restart.
      

Step 4: Purification

  • Because the byproducts (

    
    , 
    
    
    
    ) are volatile, directly concentrate the mixture under reduced pressure.
  • Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure sulfonate ester.

Part 4: Pathway & Workflow Visualizations

Mechanism cluster_desired Desired SuFEx Pathway cluster_parasitic Parasitic E1cB Pathway SM (5-Methyl-1,2-oxazol-3-yl) methanesulfonyl fluoride Nu Silyl Ether Nucleophile (Ar-O-TMS) SM->Nu Mild Catalyst (BTMG or TASF) Base Strong Base (e.g., excess DBU) SM->Base Deprotonation of alpha-CH2 Prod Target Sulfonate Ester (High Yield) Nu->Prod S-F Exchange Sulfene Sulfene Intermediate [Isoxazole-CH=SO2] Base->Sulfene - HF Degrad Hydrolysis & Dimerization (Complex Mixture) Sulfene->Degrad H2O or Self-Reaction

Mechanistic divergence of aliphatic sulfonyl fluorides: SuFEx S-F exchange vs. E1cB sulfene formation.

Workflow Step1 1. Substrate Preparation (Strictly Anhydrous) Step2 2. Silyl Ether Addition (1.2 - 1.5 eq) Step1->Step2 Step3 3. Catalyst Injection (BTMG, 0°C) Step2->Step3 Step4 4. Reaction Monitoring (LCMS/TLC) Step3->Step4 Step5 5. Evaporation & Purification Step4->Step5

Step-by-step optimized experimental workflow for aliphatic SuFEx click chemistry.

Part 5: References

1.1 - National Institutes of Health (NIH) 2. 3 - Cold Spring Harbor Laboratory (CSHL) 3.2 - The University of Tokyo

Sources

Optimization

Purification challenges with (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

The following guide serves as a specialized technical support resource for researchers working with (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride . This content is structured to address the unique chemical behavior...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers working with (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride . This content is structured to address the unique chemical behavior of heteroaryl sulfonyl fluorides, synthesizing established SuFEx (Sulfur-Fluoride Exchange) principles with specific isoxazole scaffold considerations.

Compound: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

CAS Registry Number: (Analogous structures often indexed; specific CAS depends on substitution patterns, commonly derived from CAS 558-25-8 methanesulfonyl fluoride core logic) Chemical Class: Heteroaryl Sulfonyl Fluoride / SuFEx Reagent

Technical Overview & Stability Profile

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride combines a robust isoxazole heterocycle with a latent electrophilic sulfonyl fluoride motif. Unlike their sulfonyl chloride counterparts, which are highly moisture-sensitive, this compound exhibits kinetic stability towards hydrolysis but retains thermodynamic reactivity towards specific nucleophiles (e.g., tyrosine/serine residues, amines) under SuFEx conditions.

Key Physicochemical Characteristics:

  • State: Typically a crystalline solid or viscous oil (purity dependent).

  • Hydrolytic Stability: High in neutral/acidic aqueous media; slowly hydrolyzes in basic media (pH > 9).

  • Thermal Stability: Generally stable up to 100°C; resistant to reductive cleavage compared to chlorides.

  • Diagnostic Signal:

    
     NMR  is the gold standard for purity assessment (typically 
    
    
    
    +60 to +65 ppm vs.
    
    
    ).

Troubleshooting Guide (Q&A Format)

This section addresses the most frequent inquiries received by our application support team regarding the purification of this specific scaffold.

Issue 1: Incomplete Conversion from Sulfonyl Chloride

User Question: "I synthesized the sulfonyl fluoride from its chloride precursor using KHF


, but 

H NMR shows a mixture of starting material and product. They co-elute on TLC. How do I purify this?"

Technical Diagnosis: Sulfonyl chlorides and fluorides often possess nearly identical


 values on silica gel, making chromatographic separation difficult. The issue is likely mass transfer limitation  during the biphasic exchange reaction.

Solution: Do not attempt column chromatography yet. Instead, drive the reaction to completion or chemically remove the impurity.

  • Optimization: Ensure the reaction mixture (Acetone/Water or MeCN/Water) is stirred vigorously ( >1000 rpm). The exchange is biphasic.

  • Chemical Purification (The "Hydrolysis Wash"):

    • Sulfonyl chlorides hydrolyze roughly

      
       faster than sulfonyl fluorides.
      
    • Dilute the crude mixture in EtOAc.

    • Wash with mild aqueous base (e.g., sat.

      
       or 0.5 M 
      
      
      
      ) for 15–30 minutes.
    • Mechanism:[1][2] This selectively hydrolyzes the residual sulfonyl chloride to the water-soluble sulfonate salt (

      
      ), which partitions into the aqueous layer. The stable sulfonyl fluoride remains in the organic layer.
      
Issue 2: Decomposition on Silica Gel

User Question: "My compound degrades during flash column chromatography. Is the isoxazole ring acid-sensitive?"

Technical Diagnosis: While the isoxazole ring is generally acid-stable, the methanesulfonyl linkage can be susceptible to elimination or decomposition if the silica is too acidic or contains metallic impurities. Furthermore, basic impurities in silica (rare but possible) can trigger premature SuFEx reactivity.

Solution:

  • Buffer the Silica: Pre-treat your silica gel with 1%

    
     (triethylamine) in hexanes to neutralize acidity, or use neutral alumina.
    
  • Switch to Crystallization: This compound is highly crystalline.

    • Dissolve the crude oil in a minimum amount of warm IPA (Isopropyl Alcohol) or EtOH .

    • Allow to cool slowly. If oiling out occurs, add a drop of water or hexane to induce nucleation.

    • Note: Avoid MeOH if heating for prolonged periods, as solvolysis (formation of methyl sulfonate) can occur slowly.

Issue 3: Low Yield & "Oiling Out"

User Question: "After workup, I get a viscous oil that refuses to solidify. NMR shows it's pure, but I need a solid for weighing."

Technical Diagnosis: Isoxazole sulfonyl fluorides are prone to "oiling out" due to the conformational flexibility of the methanesulfonyl linker and the presence of trace solvent impurities (EtOAc/DCM) that disrupt crystal lattice formation.

Solution:

  • Trituration: Add cold pentane or diethyl ether to the oil and sonicate. This often forces the lattice to snap shut, precipitating the white solid.

  • High-Vacuum Drying: Ensure all traces of EtOAc are removed. Even 1% residual solvent can depress the melting point significantly.

  • Seed Crystal: If you have a previous batch, add a microscopic speck of solid to the oil.

Recommended Purification Workflow

The following protocol is the "Gold Standard" for purifying (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride, prioritizing chemical selectivity over chromatography.

Step-by-Step Protocol
StepOperationCritical Parameter
1. Synthesis React Sulfonyl Chloride with

(2.0 equiv) in MeCN/Water (1:1).
Vigorous Stirring: Essential for biphasic exchange.
2. Monitoring Check via

NMR
. Look for singlet at ~ +65 ppm.
Do not rely solely on TLC (spots often overlap).
3. Quench Dilute with EtOAc. Wash with Water (

).
Remove bulk salts (

, excess

).
4. Selective Wash Wash organic layer with sat.

(stir for 10 min).
CRITICAL: Hydrolyzes residual chloride to water-soluble sulfonate.
5. Drying Dry over anhydrous

, filter, and concentrate.
Keep bath temp

to prevent thermal degradation.
6. Crystallization Recrystallize from IPA/Hexanes or EtOH .If oil forms, sonicate with Pentane.
Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this compound, distinguishing between "clean" crude and "difficult" mixtures.

PurificationLogic cluster_0 Key Principle Start Crude Reaction Mixture (Post KHF2 Exchange) Check Analyze 19F & 1H NMR Start->Check Pure >95% Conversion No Sulfonyl Chloride Check->Pure Clean Impure Mixture: Product + Residual Chloride Check->Impure Incomplete Action_Cryst Recrystallization (IPA or EtOH/Hex) Pure->Action_Cryst Action_Wash Selective Hydrolysis Wash (Sat. NaHCO3, 15 min) Impure->Action_Wash Remove Chloride Action_Wash->Action_Cryst Standard Path Action_Column Flash Chromatography (Buffered Silica: 1% Et3N) Action_Wash->Action_Column If complex impurities Final Pure (5-Methyl-1,2-oxazol-3-yl) methanesulfonyl fluoride Action_Cryst->Final Action_Column->Final Note Sulfonyl Chlorides hydrolyze 100x faster than Fluorides in mild base.

Caption: Decision tree for the purification of heteroaryl methanesulfonyl fluorides, prioritizing selective hydrolysis over chromatography.

Mechanism of Action & Rationale

Understanding why these purification steps work effectively requires looking at the SuFEx mechanism.

The "Fluoride Stability" Paradox

Sulfonyl fluorides are stable because the S–F bond is highly polarized but the fluorine atom holds its electrons tightly, making it a poor leaving group under neutral conditions. The bond energy of S–F (approx. 90 kcal/mol) is significantly higher than S–Cl.[3]

  • During Synthesis: We use bifluoride (

    
    ) to activate the exchange. The proton in 
    
    
    
    activates the chloride leaving group via H-bonding, while the fluoride attacks the sulfur center.
  • During Purification: The high stability of the S-F bond allows us to use aqueous washes that would destroy the corresponding chloride. This "survival of the fittest" approach is the most efficient way to purify SuFEx reagents.

Isoxazole Ring Considerations

The 5-methylisoxazole ring is electron-deficient.

  • Risk: Strong nucleophiles (like hydroxide at high concentration) can attack the isoxazole ring, leading to ring opening (cleavage of the O-N bond).

  • Mitigation: This is why we recommend bicarbonate (

    
    )  or carbonate (
    
    
    
    )
    rather than Sodium Hydroxide (
    
    
    ). The milder bases are sufficient to hydrolyze the sulfonyl chloride impurity without damaging the isoxazole core.

References

  • SuFEx Chemistry Fundamentals: Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][3][4] Angewandte Chemie International Edition, 2014, 53(36), 9430–9448. [Link]

  • Synthesis of Heteroaryl Sulfonyl Fluorides: Luo, T., et al.[5] "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry, 2011, 76(22), 9561–9566. [Link]

  • Stability of Sulfonyl Fluorides vs. Chlorides: Dong, J., et al. "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride-Amine Protocols." Chem. Sci., 2018, 9, 666-670. (Discusses hydrolytic stability windows). [Link]

  • Isoxazole Chemistry & Stability: Pinho e Melo, T. M. V. D. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005, 9(10), 925-958. [Link]

Sources

Troubleshooting

Technical Support Center: Specificity &amp; Optimization for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride Probes

Current Status: Operational Ticket Topic: Non-specific binding / Promiscuity in Covalent Labeling Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary: The "Goldilocks" Electroph...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Non-specific binding / Promiscuity in Covalent Labeling Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Goldilocks" Electrophile

You are encountering issues with (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride . To troubleshoot effectively, we must first define the reagent's chemical behavior.[1]

This molecule belongs to the SuFEx (Sulfur-Fluoride Exchange) class of warheads.[2][3][4][5] Structurally, it is an isoxazole analog of PMSF (phenylmethanesulfonyl fluoride).[1] Unlike highly reactive sulfonyl chlorides or Michael acceptors, sulfonyl fluorides (SFs) are "latent" electrophiles.[1] They are generally stable in aqueous buffer but become reactive only when "activated" by a specific protein microenvironment (e.g., the oxyanion hole of a serine protease or a pKa-perturbed tyrosine).

The Core Problem: "Non-specific binding" with this probe usually arises from one of two distinct failure modes:

  • Chemical Promiscuity: Forcing the reaction (high concentration/pH) causes the SF to label abundant nucleophiles (Lys/Tyr) indiscriminately.[1][6]

  • Non-Covalent "Stickiness": The isoxazole-methyl tail is lipophilic, leading to hydrophobic aggregation or intercalation, which mimics covalent binding in some readout assays (e.g., fluorescence polarization).[1]

Mechanism of Action & Specificity Logic

To fix the background noise, you must understand the "Matchmaker" principle of SuFEx. The sulfonyl fluoride bond is strong (approx. 130 kcal/mol).[1][6] It does not snap open for just any nucleophile.[1][3][6] It requires:

  • Proximity: The probe must bind the pocket (non-covalently) first.[1][6]

  • Catalysis: A neighboring residue (often His or Arg) must stabilize the transition state or deprotonate the attacking nucleophile.[1][6]

If you are seeing non-specific binding, you are likely bypassing this "Matchmaker" requirement.[1][6]

Diagram 1: The SuFEx Activation Logic

This decision tree illustrates how the probe should work versus how it fails (non-specific binding).

SuFEx_Mechanism Probe (5-Methyl-1,2-oxazol-3-yl) methanesulfonyl fluoride Environment Protein Environment Probe->Environment Pocket Binding Pocket (Affinity) Environment->Pocket Low Conc HighConc High Concentration (>100 µM) Environment->HighConc User Error HighPH High pH (> 8.5) (Global Deprotonation) Environment->HighPH Buffer Error Specific Specific Binding (Desired) NonSpecific Non-Specific Binding (Background Noise) Activation Local Activation (H-bond / Base catalysis) Pocket->Activation Proximity Covalent SuFEx Reaction (Covalent Adduct) Activation->Covalent Covalent->Specific Random Random Lys/Tyr Attack HighConc->Random HighPH->Random Random->NonSpecific

Caption: The "Matchmaker" mechanism. Specificity relies on local activation.[1][3][6] High concentrations or pH bypass this, causing global non-specific labeling.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "I see labeling on every protein in my gel/blot."

Diagnosis: Chemical Promiscuity.[1][3][6] Root Cause: You have exceeded the "reactivity threshold."[1][6] The concentration is high enough that the probe is reacting with surface lysines/tyrosines solely due to collision frequency, not affinity.

ParameterRecommended SettingWhy?
Concentration 10 – 50 µM Above 100 µM, SFs begin to label abundant proteins (Albumin, Actin) non-specifically.[3][7]
pH 7.4 – 7.8 At pH > 8.0, surface Lysines become deprotonated and hyper-nucleophilic, attacking the SF randomly.
Duration 30 – 60 mins SuFEx is slower than acrylamides, but >2 hours increases background noise significantly.[1][6]

Action Plan:

  • Perform a Concentration Gradient (1, 10, 50, 100, 500 µM).[1] The specific band should saturate at lower concentrations; background bands will increase linearly.[1][6]

  • Lower pH to 7.4.[1][3][6]

Scenario B: "I see a signal, but it doesn't disappear with a competitor."

Diagnosis: Non-Covalent Aggregation or "False Covalency."[1][3][6] Root Cause: The isoxazole probe might be precipitating or binding hydrophobically to the target without forming a bond, or the "competitor" is not binding the same site.

Action Plan:

  • The "Boil" Test: If using SDS-PAGE, ensure samples are boiled (95°C, 5 min) in loading buffer containing SDS. Non-covalent interactions (even strong ones) should break.[1][3][6] If the band persists, it is covalent.[1]

  • The "Scout" Control: Synthesize or purchase the non-reactive analog (e.g., the methyl sulfone or sulfonamide version, lacking the fluoride).

    • If the non-reactive analog also produces a signal (in a binding assay): Your interaction is non-covalent.[1][3][6]

    • If the non-reactive analog blocks the SF probe: The binding is specific to that pocket.[1][6]

Scenario C: "My probe hydrolyzes/disappears from solution."

Diagnosis: Buffer Incompatibility. Root Cause: While SFs are stable, they are not invincible.[1][6]

  • Avoid: DTT or Mercaptoethanol during the labeling step.[1][6] Thiols can sometimes reduce or react with the warhead (though SF is resistant to reduction, high concentrations of DTT can interfere with the protein surface).

  • Avoid: High pH storage.

  • Solution: Store stock in anhydrous DMSO at -20°C. Dilute into buffer immediately before use.

Experimental Protocols

Protocol 1: The "Specific vs. Non-Specific" Competition Assay

Objective: Prove that the binding is driven by the isoxazole ligand's affinity, not just the reactive warhead.

Materials:

  • Probe: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride.[3][6][7]

  • Competitor: A high-affinity non-covalent ligand for your target (or the non-reactive analog of the probe).

  • Lysate: 1 mg/mL proteome.[1][3][6]

Workflow:

  • Pre-incubation: Aliquot lysate into two tubes.

    • Tube A (Control): Add DMSO vehicle.[1][3][6]

    • Tube B (Block): Add 20x molar excess of the Competitor.

    • Incubate 30 mins at RT.

  • Labeling: Add the SF Probe (final conc. 10 µM) to both tubes.

    • Incubate 60 mins at RT.

  • Quench: Add 4x SDS-Loading Buffer (with β-mercaptoethanol) and boil for 5 mins at 95°C.

  • Readout: Run SDS-PAGE.

    • Result: If the specific band in Tube B is faint/gone compared to Tube A, but background bands remain identical, your binding is specific .[1]

Protocol 2: Peptide Mapping for Site Validation

Objective: Confirm the probe is hitting the expected Ser/Tyr/Lys residue.

  • Label purified protein (10 µM probe, 1 hr).

  • Digest with Trypsin (or Chymotrypsin if the target is Tyr-rich).[1][3][6]

  • Analyze via LC-MS/MS.

  • Search Parameters:

    • Add a variable modification: +96.00 Da (Mass of the probe minus Fluoride).[1]

    • Note: The mass shift is the molecular weight of the probe (115 Da) - F (19 Da) = ~96 Da. Verify exact mass based on isotope.

  • Validation: The modified peptide must show a clean b/y ion series locating the modification to a specific nucleophile.[1][6]

Visualizing the Validation Workflow

Use this flowchart to determine your next experimental step.

Validation_Workflow Start Start: Observed Binding Signal BoilTest SDS-PAGE Boil Test (95°C, 5 min) Start->BoilTest IsCovalent Band Persists? BoilTest->IsCovalent NonCov Interaction is Non-Covalent (Hydrophobic/Aggregation) IsCovalent->NonCov No Competition Competition Assay (Pre-incubate with excess ligand) IsCovalent->Competition Yes IsSpecific Signal Reduced? Competition->IsSpecific SpecificHit VALID HIT Proceed to MS Mapping IsSpecific->SpecificHit Yes Promiscuous NON-SPECIFIC Optimize pH/Conc or Redesign IsSpecific->Promiscuous No

Caption: Step-by-step validation logic to distinguish true SuFEx labeling from artifacts.

Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer? A: Yes, but with caution. Tris contains a primary amine.[1][3][6][8] While sulfonyl fluorides are generally selective for protein nucleophiles over free amines in solution (unlike NHS esters), high concentrations of Tris at high pH can slowly consume the probe.[1] HEPES or PBS (pH 7.5) is preferred for maximum stability.[1][3][6]

Q: Why does my probe label Albumin so strongly? A: Serum Albumin (BSA/HSA) acts as a "sponge" for hydrophobic molecules and possesses a hyper-reactive Lysine (Lys199 in HSA) that often reacts with sulfonyl fluorides.[1][3][6][7] If using cell lysate, perform a "soluble vs. insoluble" fraction separation, or deplete Albumin if working with plasma.[1]

Q: Is this probe reversible? A: No. The SuFEx reaction creates a sulfonate ester (with Tyr/Ser) or sulfonamide (with Lys).[1][3][6] These are covalent and generally irreversible under physiological conditions.[1][3][6] This is ideal for Activity-Based Protein Profiling (ABPP) but requires careful dosing in live-cell assays to avoid permanent toxicity.[3][6][7]

Q: How do I quench the reaction? A: Unlike Michael acceptors (quenched by Cysteine/DTT), SFs are best quenched by denaturation (SDS + Boil) which destroys the protein "matchmaker" site, or by adding a massive excess of a small molecule scavenger if the protein must remain folded (though few efficient generic SF scavengers exist that don't also denature). Denaturation is the standard.[1][6]

References

  • Sharpless, K. B., et al. (2014).[1][6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1][3][7]

  • Jones, L. H. (2020).[1][6] "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry.[1][3][6] Link

  • Cravatt, B. F., et al. (2017).[1] "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society.[1][6][9] Link[1][3][7]

  • Kelly, J. W., et al. (2018).[1][6] "Inverse Drug Discovery: Identifying Mechanisms of Action for Compounds Found Active in Phenotypic Screens." Cell Chemical Biology. (Context on using reactive fragments for target ID). Link

Sources

Optimization

Technical Support Center: Safe Handling and Storage of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride

Prepared by the Senior Application Scientist Team This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document is built upon established safety principles for structurally related and highly reactive sulfonyl fluorides. A thorough risk assessment must be conducted by all users before commencing any experimental work.

Section 1: Hazard Identification and Risk Profile (FAQs)

This section addresses the fundamental safety questions regarding (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride, inferring its properties from well-characterized analogous compounds.

Q1: What are the primary hazards associated with (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride?

A1: The primary hazards are dictated by the methanesulfonyl fluoride (-CH₂SO₂F) functional group. Analogous compounds, such as Methanesulfonyl Fluoride (MSF), are extremely hazardous.[1][2] We must assume this compound presents a similar risk profile:

  • High Acute Toxicity: Sulfonyl fluorides can be fatal if swallowed, inhaled, or in contact with skin.[1][3] They are potent inhibitors of acetylcholinesterase, an essential enzyme in the nervous system.[2][4]

  • Corrosivity: The compound is expected to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[2][5][6]

  • Respiratory Irritation: Vapors or aerosols are likely to be highly irritating to the respiratory tract.[1][7][8]

  • Reactivity: The sulfonyl fluoride moiety is highly reactive towards nucleophiles, including water. This reactivity is the basis for its utility but also a primary safety concern.[3][4]

Q2: How does the chemical structure influence its reactivity and stability?

A2: The molecule's reactivity is governed by two key structural features:

  • The Methanesulfonyl Fluoride Group (-CH₂SO₂F): This is an electrophilic sulfur (VI) center. It is highly susceptible to nucleophilic attack, which can cleave the stable S-F bond. This reactivity makes it a powerful tool in covalent chemistry but also means it will react readily with water (hydrolysis), alcohols, and amines.[3][4]

  • The 5-Methyl-1,2-oxazole Ring: While aromatic, oxazole rings can be sensitive to strong acids or bases, which can catalyze ring-opening hydrolysis.[9] The ring is also susceptible to oxidation and photolysis under certain conditions.[9] The stability of this specific substituted oxazole under experimental conditions should be carefully evaluated.

Q3: Are there established occupational exposure limits (OELs) for this compound?

A3: No occupational exposure limits have been established for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride.[4] Therefore, the principle of ALARA (As Low As Reasonably Achievable) must be strictly followed. All handling of this compound, in any quantity, must be performed within a certified chemical fume hood to minimize any risk of inhalation.[5][10][11]

Section 2: Safe Handling and Experimental Protocols

Adherence to meticulous handling protocols is critical to ensure user safety and experimental integrity.

Core Protocol: Handling and Using the Compound

This protocol outlines the minimum required steps for safely handling the reagent.

  • Preparation and Engineering Controls:

    • Verify that a certified chemical fume hood is operational.

    • Ensure an emergency safety shower and eyewash station are accessible and unobstructed.[1][4][11]

    • Gather all necessary Personal Protective Equipment (PPE) before entering the designated work area.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile gloves as a minimum.[5] Consider double-gloving. Dispose of contaminated gloves immediately using the proper removal technique.[10]

    • Eye and Face Protection: Wear chemical splash goggles and a full-length face shield.[1][5]

    • Body Protection: Wear a flame-resistant lab coat and ensure skin is not exposed. Safety shoes are recommended.[10]

  • Weighing and Transfer:

    • If the compound is a solid, handle it in the fume hood. Do not create dust.

    • If the compound is a liquid, use a syringe or cannula for transfers.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the compound.

  • Reaction Setup and Quenching:

    • Perform all reactions in a chemical fume hood.[10]

    • Use dry glassware and anhydrous solvents to prevent hydrolysis of the reagent.

    • After the reaction is complete, any excess (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride must be quenched safely. A common method for quenching reactive electrophiles is the slow addition of a nucleophilic solution (e.g., a dilute solution of sodium bisulfite or a secondary amine like diethylamine in an appropriate solvent) at a controlled temperature.

Troubleshooting Guide

Q: My experiment is failing, and I suspect reagent decomposition. What are the likely causes?

A: Reagent decomposition is a primary failure mode for this class of compounds. The cause is almost always exposure to nucleophiles, most commonly water.

  • Troubleshooting Steps:

    • Check Solvent Anhydrousness: Use freshly dried and de-gassed solvents. Even trace amounts of water can hydrolyze the sulfonyl fluoride.

    • Maintain Inert Atmosphere: Ensure your reaction setup is under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.[3][4]

    • Evaluate Reagent Age and Storage: If the reagent is old or has been stored improperly (e.g., container not sealed tightly), it may have degraded. Consider using a fresh vial.

Q: I noticed a sharp, pungent odor while working with the compound. What should I do?

A: A pungent odor indicates that volatile, hazardous material is present in your breathing zone.[2]

  • Immediate Actions:

    • Check the sash height of your fume hood and ensure it is at the proper working level.

    • If the odor persists, treat it as an exposure event. Secure your experiment safely, close the container, and move away from the area.

    • Alert your supervisor and institutional safety officer. Review your handling procedures to identify and correct the source of the vapor release.

Section 3: Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical integrity of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride and ensuring safety.

Q: What are the ideal long-term storage conditions for this compound?

A: The compound must be protected from moisture, heat, and incompatible materials.

  • Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[3][4]

  • Temperature: Store in a cool, dry, and well-ventilated place.[3][5] Avoid heat sources.

  • Security: The storage location should be a locked cabinet or area, accessible only to authorized personnel, due to the compound's high toxicity.[3][5]

  • Container: The original container should be tightly sealed.[3][6] If transferring to a new container, ensure it is made of a compatible material and has a resistant inner liner.[5]

Data Presentation: Chemical Incompatibility and Storage Summary
Incompatible MaterialRationale for IncompatibilityRecommended Storage Practice
Water, Moisture, Humidity Reacts via hydrolysis to form sulfonic acid and hydrogen fluoride, degrading the compound and creating corrosive byproducts.[3][4]Store in a desiccator or under an inert atmosphere. Keep container tightly sealed.
Alcohols Reacts to form sulfonic esters, consuming the reagent.[3][4]Segregate from all alcohol solvents and reagents.
Strong Bases (e.g., NaOH, KOH) Catalyzes rapid hydrolysis and degradation of both the sulfonyl fluoride and potentially the oxazole ring.[3][4]Store away from all basic solutions and solids.
Strong Acids Can catalyze the hydrolysis of the oxazole ring.[3][9]Segregate from strong acids.
Oxidizing Agents May react with the oxazole ring or other parts of the molecule.[4]Store away from peroxides, permanganates, nitrates, etc.

Section 4: Emergency Procedures, Decontamination, and Disposal

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures before beginning work.

Mandatory Visualization: Emergency Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Spill Size & Location Start->Assess IsMajor Is Spill Large (>100mL) or Outside Fume Hood? Assess->IsMajor Evacuate Evacuate Immediate Area Alert Supervisor & EHS IsMajor->Evacuate Yes IsTrained Are You Trained for Minor Spill Cleanup? IsMajor->IsTrained No Secure Secure the Lab Await EHS Response Evacuate->Secure IsTrained->Evacuate No MinorCleanup 1. Wear full PPE. 2. Cover with dry, inert absorbent (sand, soda ash, dry lime). 3. DO NOT USE WATER. 4. Collect into a sealed container. IsTrained->MinorCleanup Yes Decontaminate Decontaminate Area and Dispose of Waste MinorCleanup->Decontaminate End Area Safe Decontaminate->End

Caption: Workflow for responding to a chemical spill.

Experimental Protocols: Emergency Response
  • Skin or Eye Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes. For skin, remove all contaminated clothing while flushing.[4][11]

    • For eye contact, forcibly hold the eyelids open to ensure thorough rinsing.[11]

    • Seek immediate medical attention. Provide the medical team with the compound name and any available safety information.[3]

  • Inhalation:

    • Immediately move the affected person to fresh air.[3]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use the mouth-to-mouth method).[5]

    • Seek immediate medical attention.[3]

FAQs: Decontamination and Disposal

Q: How should I decontaminate glassware after use?

A: First, quench any residual reactive compound in the glassware by rinsing with a suitable solvent (e.g., acetone) and then carefully adding a quenching solution (as described in Section 2). Once quenched, glassware can be cleaned using standard laboratory procedures. Avoid using base baths, as they can react violently with any unquenched sulfonyl fluoride.

Q: What is the correct procedure for waste disposal?

A: All waste containing (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[12][13]

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.[1][14]

  • Labeling: Label the container as "Hazardous Waste" and clearly list the chemical contents.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this material down the drain or in regular trash.[8][10]

References

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). University of Hawai'i. [Link]

  • Methanesulfonyl fluoride. Wikipedia. [Link]

  • Lab Safety Guideline: Phenylmethylsulfonyl Fluoride. Princeton University Environmental Health and Safety. [Link]

  • Common Name: METHANESULFONYL FLUORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Safety data sheet. Carl ROTH. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

  • (3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate, (R)-. PubChem. [Link]

  • 5-methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazole. Chemical Synthesis Database. [Link]

  • Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Research Results in Pharmacology. [Link]

  • Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. University of Oxford. [Link]

  • The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology. [Link]

  • Management of Solid Waste Containing Fluoride—A Review. PMC - NIH. [Link]

  • WASTE DISPOSAL MANUAL. University of Louisville. [Link]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. Forschungszentrum Jülich. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Covalent Modifiers: Profiling (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride

A Senior Application Scientist's Perspective on a Promising, Yet Uncharacterized, Covalent Modifier In the landscape of modern drug discovery, the strategic use of covalent inhibitors has been revitalized, offering disti...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Promising, Yet Uncharacterized, Covalent Modifier

In the landscape of modern drug discovery, the strategic use of covalent inhibitors has been revitalized, offering distinct advantages in potency, duration of action, and the ability to target challenging proteins.[1][2] This guide provides a comparative analysis of a speculative covalent modifier, (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride , against established classes of covalent warheads. As there is no publicly available experimental data for this specific molecule, this guide will extrapolate its potential properties based on the known characteristics of its constituent parts: the sulfonyl fluoride warhead and the 5-methyl-1,2-oxazole scaffold. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of covalent modifier design.

The Resurgence of Covalent Inhibition

Covalent inhibitors function by forming a stable, covalent bond with their target protein, often leading to irreversible inhibition.[3] This mechanism can provide a durable therapeutic effect that is less dependent on the pharmacokinetic properties of the drug.[1] Historically, concerns about off-target reactivity and potential immunogenicity tempered their development.[4][5] However, a deeper understanding of the chemistry of covalent interactions has led to the design of highly selective and safe covalent drugs, including several FDA-approved therapeutics.[2]

The effectiveness of a covalent inhibitor is a function of both its non-covalent binding affinity for the target protein (KI) and the rate of covalent bond formation (kinact). This relationship is often expressed as the second-order rate constant, kinact/KI, which provides a measure of the covalent modification efficiency.[6][7]

Profiling (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride: A Hypothetical Analysis

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride combines a sulfonyl fluoride "warhead" with a 5-methyl-1,2-oxazole scaffold. While this specific combination is not documented in publicly accessible literature, we can infer its potential behavior.

The Sulfonyl Fluoride Warhead: Expanding the Reach of Covalent Modification

Sulfonyl fluorides (SFs) have emerged as a "privileged" class of covalent warheads.[8][9] Unlike the more commonly used acrylamides and chloroacetamides that primarily target the nucleophilic thiol of cysteine residues, SFs can react with a broader range of amino acids.[9][10][11] This includes the hydroxyl groups of serine and tyrosine, and the amino group of lysine, residues that are often found in protein binding sites but are less frequently targeted by other covalent modifiers.[12][13][14][15][16]

This expanded targeting capability is a significant advantage, as it broadens the "druggable" proteome.[16] The reactivity of the S(VI)-F bond is generally stable in aqueous environments but can be activated within the specific microenvironment of a protein's binding pocket, where interactions with neighboring residues can facilitate the sulfur-fluoride exchange (SuFEx) reaction.[17][18][19] This context-dependent reactivity contributes to the potential for high target selectivity.[17][19]

The 5-Methyl-1,2-Oxazole Scaffold: A Versatile Modulator

The isoxazole ring is a common motif in medicinal chemistry, valued for its metabolic stability and its ability to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[20][21][22][23] The 5-methyl-1,2-oxazole moiety in the proposed molecule would serve as the recognition element, guiding the sulfonyl fluoride warhead to the target protein's binding site. The substitution pattern on the isoxazole ring can be systematically modified to optimize binding affinity and selectivity for the target protein.[24]

A Comparative Analysis of Covalent Warheads

The choice of a covalent warhead is a critical decision in the design of a targeted covalent inhibitor. The table below compares the extrapolated properties of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride with well-characterized covalent modifiers.

Feature(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride (Hypothetical)AcrylamidesChloroacetamides
Primary Target Residues Tyrosine, Lysine, Serine, Histidine, ThreonineCysteineCysteine
Reaction Mechanism Nucleophilic Substitution (Sulfur-Fluoride Exchange)Michael AdditionNucleophilic Substitution
Reactivity Profile Moderately reactive, activated by protein microenvironmentMildly electrophilic, requires proximity to targetHighly reactive
Selectivity Potentially high due to context-dependent reactivity and broader target scopeCan be high with optimized recognition elements, but off-target reactivity is a concernProne to off-target reactions due to high reactivity
Stability of Adduct Generally stable (sulfonamide/sulfonate ester)Stable thioether bondStable thioether bond
Known Examples -Ibrutinib, OsimertinibVarious research compounds

Experimental Workflows for Characterizing Covalent Modifiers

The rigorous characterization of any novel covalent modifier is essential. The following are key experimental protocols that would be necessary to validate the hypothetical properties of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride.

Determination of Covalent Modification Efficiency (kinact/KI)

This assay quantifies the rate of irreversible inhibition.

Experimental Protocol:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the target protein and serial dilutions of the covalent inhibitor in a suitable assay buffer.

  • Reaction Initiation: Mix the enzyme and inhibitor at various concentrations.

  • Time-Course Measurement: At specific time intervals, add a fluorescent or chromogenic substrate to a sample of the enzyme-inhibitor mixture and measure the initial reaction velocity.

  • Data Analysis: Plot the natural log of the remaining enzyme activity versus time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs).

  • kinact and KI Determination: Plot the kobs values against the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine kinact (the maximum rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate). The ratio kinact/KI is then calculated.

Workflow for kinact/KI Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Target Enzyme Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix incubate Incubate for Various Times mix->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Reaction Velocity add_substrate->measure plot_activity Plot ln(Activity) vs. Time measure->plot_activity calc_kobs Calculate k_obs (slope) plot_activity->calc_kobs plot_kobs Plot k_obs vs. [Inhibitor] calc_kobs->plot_kobs calc_kinact_KI Determine k_inact and K_I plot_kobs->calc_kinact_KI G cluster_top_down Top-Down Analysis cluster_bottom_up Bottom-Up Analysis start Incubate Protein with Inhibitor desalt Desalt Intact Protein start->desalt digest Digest with Trypsin start->digest ms_intact Analyze by LC-MS desalt->ms_intact compare_mass Compare Mass to Unmodified ms_intact->compare_mass ms_peptides Analyze by LC-MS/MS digest->ms_peptides identify_peptide Identify Modified Peptide ms_peptides->identify_peptide identify_residue Identify Modified Residue identify_peptide->identify_residue

Caption: Two mass spectrometry approaches to confirm covalent modification.

Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target within a complex cellular environment.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the covalent inhibitor or a vehicle control.

  • Heat Challenge: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more thermally stable and will remain soluble at higher temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Cellular Thermal Shift Assay (CETSA) Workflow

G treat_cells Treat Cells with Inhibitor heat_challenge Heat Cell Lysates treat_cells->heat_challenge fractionate Separate Soluble and Insoluble Fractions heat_challenge->fractionate detect_protein Quantify Soluble Target Protein fractionate->detect_protein plot_curve Plot Melting Curve detect_protein->plot_curve

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

Conclusion and Future Directions

While the specific compound (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride remains a hypothetical entity in the public domain, its constituent parts suggest a profile of a highly promising covalent modifier. The sulfonyl fluoride warhead offers the potential to target a broader range of nucleophilic amino acids beyond cysteine, thereby expanding the scope of "druggable" targets. The 5-methyl-1,2-oxazole scaffold provides a well-established and tunable platform for optimizing selectivity and potency.

The true potential of this and other novel covalent modifiers can only be unlocked through rigorous experimental validation. The workflows and comparative data presented in this guide provide a framework for such an evaluation. As our understanding of the chemistry of covalent inhibition deepens, we can anticipate the development of even more sophisticated and highly targeted covalent therapeutics.

References

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  • Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. (n.d.). eScholarship, University of California.
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  • Construction of Isoxazole ring: An Overview. (2024).
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  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). PubMed.
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  • Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery. (n.d.). Flintbox.
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  • Kinetic analysis of covalent and irreversible inhibitors. (2020). CarnaBio USA, Inc..
  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021). Journal of the American Chemical Society.
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Comparative

Comparative Reactivity of Sulfonyl Fluorides vs. Sulfonyl Chlorides: A Paradigm Shift in Click Chemistry

For decades, sulfonyl chlorides (SCs) were the default electrophiles for synthesizing sulfonamides and sulfonate esters. However, their high basal reactivity often leads to rapid hydrolysis, poor chemoselectivity, and in...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, sulfonyl chlorides (SCs) were the default electrophiles for synthesizing sulfonamides and sulfonate esters. However, their high basal reactivity often leads to rapid hydrolysis, poor chemoselectivity, and instability in biological environments. The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless in 2014 fundamentally shifted this paradigm[1]. By replacing the chlorine atom with fluorine, researchers unlocked a class of compounds—sulfonyl fluorides (SFs)—that possess a near-perfect balance of extreme thermodynamic stability and highly tunable, click-ready reactivity[2].

This guide provides an in-depth, objective comparison of the reactivity profiles of sulfonyl chlorides and sulfonyl fluorides, detailing the mechanistic causality behind their behavior and providing field-proven, self-validating experimental protocols.

Thermodynamic and Kinetic Profiling: The "Why" Behind the Stability

The stark contrast in reactivity between SCs and SFs is rooted in fundamental thermodynamics and orbital electronegativity.

  • Bond Dissociation Energy: The homolytic bond dissociation energy of the S–F bond (e.g., in SO₂F₂) is approximately 90.5 ± 4.3 kcal/mol, which is nearly double that of the S–Cl bond in SO₂Cl₂ (46 ± 4 kcal/mol). This massive thermodynamic sink makes SFs incredibly robust against thermolysis; they can withstand temperatures up to 130°C for hours without decomposing, whereas SCs rapidly degrade under identical conditions[3].

  • Heterolytic vs. Homolytic Cleavage: Due to fluorine's extreme electronegativity, the electron cloud in an S–F bond is heavily biased toward the fluorine atom. Consequently, the cleavage of the sulfonyl fluoride bond is strictly heterolytic. This prevents the formation of active radical intermediates, rendering SFs highly resistant to biological reductants like glutathione (GSH). In contrast, the weaker S–Cl bond is prone to homolytic cleavage, leading to unwanted radical side reactions and off-target toxicity in vivo.

  • Hydrolytic Resistance: SCs are notoriously moisture-sensitive, undergoing rapid hydrolysis to sulfonic acids in the presence of trace water[4][5]. SFs, however, are essentially inert to water at neutral pH and can even be synthesized or reacted in aqueous buffers without degradation[6][7].

Quantitative Comparison Summary
PropertySulfonyl Chloride (R-SO₂Cl)Sulfonyl Fluoride (R-SO₂F)
Bond Dissociation Energy ~46 ± 4 kcal/mol~90.5 ± 4.3 kcal/mol
Hydrolysis Stability Poor (Minutes to hours)[4]Excellent (Stable at 130°C / neutral pH)[3]
Cleavage Mechanism Prone to homolytic cleavageStrictly heterolytic cleavage
Redox Stability Susceptible to reductionHighly resistant (e.g., to GSH)
Chemoselectivity Low (Reacts indiscriminately)High (Requires specific SuFEx activation)[6]
Storage & Handling Moisture-sensitive, degrades rapidlyBench-stable, water/oxygen tolerant[6]
Reactivity and Chemoselectivity: The SuFEx Advantage

While sulfonyl fluorides are thermodynamically stable, they are kinetically "spring-loaded." They remain completely inert to standard nucleophiles until they encounter a specific activating environment—such as a strong base (e.g., DBU), a hydrogen-bonding network within an enzyme pocket, or a silyl ether[1].

During a SuFEx reaction, the leaving fluoride ion (F⁻) must be stabilized. When F⁻ acts as a leaving group, it captures a proton to form a highly stable, symmetric [F–H–F]⁻ ion (a 4-electron-3-center bond). This unique stabilization suppresses backward nucleophilic attack, driving the reaction forward with >99% efficiency. SCs lack this specialized leaving-group stabilization, resulting in indiscriminate, low-yielding reactions plagued by hydrolytic byproducts[8].

G SC Sulfonyl Chloride (High Basal Reactivity) Hydrolysis Rapid Hydrolysis (Unwanted Degradation) SC->Hydrolysis H2O (Spontaneous) SuFEx SuFEx Click Ligation (Chemoselective) SC->SuFEx Amines/Phenols (Low Selectivity) SF Sulfonyl Fluoride (Stable, Requires Activation) SF->Hydrolysis H2O SF->SuFEx Catalyst (e.g., DBU) + Phenol/Amine

Reactivity and chemoselectivity pathways of sulfonyl chlorides vs. sulfonyl fluorides.
Experimental Methodology: Self-Validating Protocols
Protocol 1: Biphasic Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides

Historically, converting SCs to SFs using potassium fluoride (KF) led to unwanted hydrolysis, especially for alkyl substrates, due to the high basicity of the F⁻ ion in the presence of water[2][8]. The Sharpless lab resolved this by utilizing potassium bifluoride (KHF₂) in a biphasic system[2].

Mechanistic Causality: In this biphasic setup, the bifluoride anion [F–H–F]⁻ serves as an acidic, yet highly nucleophilic source of fluoride[8]. At the organic/water interface, the hydrogen bond stabilizing the bifluoride is destabilized, liberating a "naked" F⁻ ion that efficiently displaces the chloride. Because the reaction occurs strictly at the interface, water is not dragged into the organic phase, entirely preventing the hydrolysis of the newly formed sulfonyl fluoride[2][8].

Workflow Step1 1. Dissolve Sulfonyl Chloride in Organic Solvent (MeCN/CH2Cl2) Step2 2. Add Aqueous KHF2 (Bifluoride Source) Step1->Step2 Step3 3. Biphasic Stirring (Interfacial Halex Reaction) Step2->Step3 Step4 4. Phase Separation & Solvent Evaporation Step3->Step4 Step5 5. Pure Sulfonyl Fluoride (No Column Required) Step4->Step5

Biphasic potassium bifluoride (KHF2) workflow for converting sulfonyl chlorides to fluorides.

Step-by-Step Procedure:

  • Dissolve the starting sulfonyl chloride (1.0 equiv) in a suitable organic solvent (e.g., Acetonitrile or Dichloromethane) at a concentration of 0.5 M.

  • Add an equal volume of saturated aqueous KHF₂ solution (approx. 4.0 M). Caution: KHF₂ is corrosive; handle with appropriate PPE.

  • Stir the biphasic mixture vigorously at room temperature for 2–4 hours.

  • Monitor the organic layer via TLC or GC-MS.

  • Once complete, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating System: The success of this protocol is self-evident. The organic layer will contain exclusively the SF product in near-quantitative yield without the need for column chromatography[3]. Verification is achieved via ¹⁹F NMR, which will show a distinct, sharp singlet (typically between +50 to +60 ppm), confirming the successful Halex (halogen exchange) reaction.

Protocol 2: Chemoselective SuFEx Ligation (Fluorosulfate Formation)

Sulfonyl fluorides can selectively react with phenols to form highly stable fluorosulfates or sulfonate esters[1][7].

Step-by-Step Procedure:

  • Dissolve the sulfonyl fluoride (1.0 equiv) and the target phenol (1.0 equiv) in Acetonitrile (0.2 M).

  • Add a catalytic amount (10-20 mol%) of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Stir at room temperature for 1–3 hours.

  • Concentrate and purify via a short silica plug.

  • Self-Validating System: The DBU acts as a Brønsted base to activate the phenol, while simultaneously coordinating the leaving fluoride ion. The formation of the S–O bond is analytically confirmed by the disappearance of the phenolic –OH stretch in IR spectroscopy and the complete consumption of the ¹⁹F NMR signal of the starting material if a sulfonate ester is formed[7].

Applications in Drug Discovery and Chemical Biology

The transition from SCs to SFs has revolutionized covalent drug discovery. Because SFs are blind to water and most biological nucleophiles, they can circulate systemically without degrading[7]. They only react when they are precisely positioned within a protein's binding pocket, where local microenvironments (like specific hydrogen bond donors) activate the S–F bond. This has allowed researchers to develop highly potent, context-specific covalent inhibitors targeting serine, threonine, lysine, tyrosine, and histidine residues, effectively turning "undruggable" targets into viable therapeutic opportunities[2].

References
  • Source: scripps.
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  • Title: Chemoselective sulfonyl fluoride exchange (SuFEx)
  • Title: Sulfur(VI) Fluoride Exchange (SuFEx)
  • Source: nih.
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  • Source: chemrxiv.
  • Title: Sulfur(VI)

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Validation

The Discerning Probe: A Comparative Guide to Alternatives for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in Covalent Proteomics

For researchers, scientists, and drug development professionals navigating the complex landscape of covalent chemical probes, the choice of a reactive "warhead" is paramount to achieving experimental success. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of covalent chemical probes, the choice of a reactive "warhead" is paramount to achieving experimental success. This guide provides a detailed comparison of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (MOMSOF) and its alternatives, offering insights into their reactivity, selectivity, and applications in chemical biology and drug discovery. By presenting a framework for probe selection, detailed experimental protocols, and visual workflows, we aim to empower researchers to make informed decisions for their specific applications.

Introduction to Covalent Probes and the Role of the "Warhead"

Covalent chemical probes are indispensable tools for identifying and characterizing enzyme function directly within complex biological systems. These probes typically consist of three key components: a reactive group (the "warhead"), a linker, and a reporter tag. The warhead is an electrophilic moiety that forms a stable covalent bond with a nucleophilic amino acid residue on a target protein, often within the active site of an enzyme. This irreversible interaction allows for the sensitive detection and identification of active enzymes.

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (MOMSOF) belongs to the sulfonyl fluoride class of warheads. Sulfonyl fluorides are known for their ability to react with the active site serine of serine hydrolases, a large and diverse family of enzymes involved in numerous physiological processes.[1] However, their reactivity extends to other nucleophilic residues such as tyrosine, lysine, and histidine, making them versatile tools for exploring the proteome.[2][3] The choice of a specific sulfonyl fluoride, or an alternative class of warhead, depends on the desired reactivity, selectivity, and the specific biological question being addressed.

A Comparative Analysis of Electrophilic Warheads

The ideal covalent probe possesses a finely tuned balance of reactivity and selectivity. It must be reactive enough to label its intended target in a reasonable timeframe but not so reactive that it indiscriminately labels off-target proteins, which can lead to misleading results and potential toxicity in therapeutic applications. This section compares MOMSOF and other sulfonyl fluorides to a prominent alternative, the fluorophosphonate warhead.

The Sulfonyl Fluoride Family: Tunable Reactivity

Sulfonyl fluorides (SFs) are considered "privileged" warheads in chemical biology due to their stability in aqueous environments and their ability to target a range of nucleophilic amino acids.[3][4] The reactivity of the sulfonyl fluoride can be modulated by the nature of the group attached to the sulfonyl moiety.

  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (MOMSOF): The heterocyclic isoxazole ring in MOMSOF influences the electrophilicity of the sulfonyl group. While specific quantitative data for MOMSOF is not extensively available in the public domain, its reactivity can be inferred from related alkyl- and aryl-sulfonyl fluorides. The methyl group attached to the isoxazole may contribute to its steric profile and potentially influence its interactions within enzyme active sites.

  • Aryl Sulfonyl Fluorides (e.g., Phenylmethylsulfonyl fluoride - PMSF): PMSF is a widely used, classic serine protease inhibitor.[5][6] However, it has a relatively short half-life in aqueous solutions.[7] The aromatic ring can be substituted with electron-withdrawing or -donating groups to fine-tune reactivity.

  • Fluorosulfates: These analogs of sulfonyl fluorides are also used as electrophilic traps for covalent modification of proteins.

The Fluorophosphonate Alternative: A Serine Hydrolase-Specific Probe

Fluorophosphonates (FPs) are another major class of electrophilic warheads, primarily targeting the active site serine of serine hydrolases with high specificity.[8]

  • Fluorophosphonate (FP) Probes: FP-based probes, such as those tagged with rhodamine (for fluorescence imaging) or biotin (for affinity purification), are extensively used in activity-based protein profiling (ABPP).[9][10] They are highly reactive towards serine hydrolases and have been instrumental in profiling the activity of this enzyme superfamily.[11]

Head-to-Head Comparison: Sulfonyl Fluorides vs. Fluorophosphonates
FeatureSulfonyl Fluorides (e.g., MOMSOF)Fluorophosphonates (FP)
Primary Target Serine HydrolasesSerine Hydrolases
Other Targets Tyrosine, Lysine, Histidine[2][3]Primarily Serine
Reactivity Generally lower than FPs, tunableHigh
Selectivity Broader, can be modulatedHigh for Serine Hydrolases
Applications Profiling serine hydrolases, exploring non-serine targets, covalent inhibitor developmentBroad-spectrum profiling of serine hydrolase activity

Rationale for Probe Selection: The choice between a sulfonyl fluoride like MOMSOF and a fluorophosphonate probe depends on the research goal. If the objective is a broad, yet specific, profiling of active serine hydrolases, an FP probe is an excellent choice. However, if the goal is to explore a wider range of potential targets, including those with reactive tyrosine, lysine, or histidine residues, or to develop a covalent inhibitor with a more tempered reactivity profile, a sulfonyl fluoride probe like MOMSOF may be more suitable.

Experimental Workflows for Probe Evaluation

The following section details established experimental protocols for evaluating the selectivity and target engagement of covalent probes. These workflows are applicable to MOMSOF and its alternatives.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the functional state of enzymes in complex biological systems.[8] It utilizes covalent probes to label and identify active enzymes.

This method is used to rapidly assess the selectivity of an unlabeled inhibitor (like MOMSOF) by measuring its ability to compete with a broad-spectrum fluorescent probe for binding to target enzymes.

cluster_0 Proteome Preparation cluster_1 Competitive Inhibition cluster_2 Probe Labeling cluster_3 Analysis prep Prepare cell or tissue lysate (1-2 mg/mL) inhibit Pre-incubate lysate with inhibitor (e.g., MOMSOF) or vehicle (DMSO) for 30 min at 37°C prep->inhibit Proteome labeling Add fluorescent ABP (e.g., FP-Rhodamine, 1 µM) and incubate for 30 min at 37°C inhibit->labeling Inhibited Proteome sds_page Quench reaction and separate proteins by SDS-PAGE labeling->sds_page Labeled Proteome scan Scan gel for fluorescence sds_page->scan quantify Quantify band intensity to determine IC50 scan->quantify

Caption: Workflow for Gel-Based Competitive ABPP.

Detailed Protocol: Gel-Based Competitive ABPP

  • Proteome Preparation: Prepare a cell or tissue lysate at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS).

  • Inhibitor Incubation: In separate microcentrifuge tubes, pre-incubate 50 µL of the proteome with your inhibitor (e.g., MOMSOF, at varying concentrations) or DMSO (vehicle control) for 30 minutes at 37°C.

  • ABP Labeling: Add a fluorescently tagged broad-spectrum probe (e.g., FP-Rhodamine) to a final concentration of 1 µM to each sample.

  • Labeling Incubation: Incubate the samples for another 30 minutes at 37°C.

  • Quenching and Sample Preparation: Stop the reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95°C.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner at the appropriate wavelength for the probe's fluorophore. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the control indicates target engagement.

This workflow allows for the identification and quantification of probe-labeled proteins, providing a comprehensive profile of the probe's targets.

cluster_0 Labeling & Enrichment cluster_1 Sample Processing cluster_2 Analysis label_ms Label proteome with biotinylated probe (e.g., Desthiobiotin-FP) enrich Enrich labeled proteins using streptavidin beads label_ms->enrich digest On-bead tryptic digestion enrich->digest Enriched Proteins lcms LC-MS/MS analysis of peptides digest->lcms Peptides data Database search and protein identification lcms->data

Caption: Workflow for Mass Spectrometry-Based ABPP.

Detailed Protocol: Mass Spectrometry-Based Competitive ABPP

  • Proteome Preparation and Inhibition: Prepare and pre-incubate lysates with your inhibitor or vehicle as described in the gel-based protocol.

  • Probe Labeling: Add a biotinylated probe (e.g., Desthiobiotin-FP) to a final concentration of 10 µM and incubate for 1 hour at room temperature.

  • Protein Precipitation and Solubilization: Precipitate proteins using a chloroform/methanol extraction. Resuspend the protein pellet in 6 M urea.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads and incubate for 1 hour at room temperature to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Perform on-bead reduction, alkylation, and tryptic digestion of the enriched proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a database search engine (e.g., Sequest, Mascot) to identify the peptides and their corresponding proteins. Quantify the relative abundance of proteins in the inhibitor-treated versus control samples to determine the inhibitor's targets and selectivity.

Conclusion: Making an Informed Choice

The selection of a covalent probe is a critical decision in the design of chemical biology experiments. While (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (MOMSOF) represents a versatile tool within the sulfonyl fluoride class, a thorough understanding of its properties in comparison to alternatives is essential. Fluorophosphonate probes offer high reactivity and selectivity for serine hydrolases, making them ideal for broad profiling of this enzyme class. In contrast, the more tempered and broader reactivity of sulfonyl fluorides like MOMSOF provides opportunities to explore a wider range of the proteome and to develop covalent inhibitors with potentially more favorable pharmacological properties.

By employing the systematic evaluation workflows described in this guide, researchers can confidently select the optimal probe for their specific research question, leading to more robust and insightful experimental outcomes. The continued development and characterization of novel covalent probes will undoubtedly further expand our ability to explore the functional landscape of the proteome and accelerate the discovery of new therapeutics.

References

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  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 17-25. [Link]

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Comparative

A Researcher's Guide to Investigating (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride: A Potential Covalent Inhibitor for Cancer Therapy

For researchers and drug development professionals, the quest for novel therapeutic agents with high potency and specificity is a continuous endeavor. In this guide, we delve into the scientific rationale and a proposed...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quest for novel therapeutic agents with high potency and specificity is a continuous endeavor. In this guide, we delve into the scientific rationale and a proposed experimental framework for evaluating the efficacy of a novel compound, (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural motifs—a substituted 1,2-oxazole ring and a reactive methanesulfonyl fluoride group—suggest a compelling potential as a covalent inhibitor, particularly in the context of cancer cell biology. This guide will, therefore, provide a comprehensive roadmap for its investigation, from postulating its mechanism of action to detailed experimental protocols for its evaluation against various cell lines, and a comparison with relevant alternative compounds.

The Scientific Rationale: Unpacking the Potential of a Bifunctional Compound

The structure of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is intriguing due to the combination of two key chemical moieties:

  • The 1,2-Oxazole (Isoxazole) Core: The isoxazole ring is a well-established pharmacophore found in a multitude of biologically active compounds. Derivatives of this heterocycle have demonstrated a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1] In the context of cancer, various oxazole derivatives have been shown to exert antiproliferative activity against a range of cancer cell lines.[2][3]

  • The Methanesulfonyl Fluoride (MSF) Warhead: The MSF group is a classic example of a reactive functional group used in the design of covalent inhibitors. It is known to be a potent and irreversible inhibitor of enzymes like acetylcholinesterase.[4][5] The sulfur-fluoride bond is relatively stable but can be induced to react with nucleophilic residues (such as serine or cysteine) within the active site of a target protein, leading to the formation of a stable, covalent bond.[6]

The strategic combination of these two moieties in "(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride" suggests a molecule that could be targeted to a specific protein or pathway by the oxazole core, whereupon the MSF group can covalently inactivate the target. A particularly promising area of investigation for such a compound is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[7][8]

Postulated Mechanism of Action: A Covalent Inhibitor Targeting Ferroptosis

Ferroptosis is a key pathway in cancer biology, and its induction is a promising therapeutic strategy.[7] Key regulators of ferroptosis include Glutathione Peroxidase 4 (GPX4) and Ferroptosis Suppressor Protein 1 (FSP1).[8][9] FSP1, in particular, has emerged as a critical player in conferring resistance to ferroptosis in cancer cells, operating independently of the canonical GPX4 pathway.[7][8] Therefore, targeting FSP1 is a viable strategy for overcoming therapy resistance.[10] We postulate that (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride could act as a covalent inhibitor of FSP1 or other key proteins in the ferroptosis pathway, such as Acyl-CoA synthetase long-chain family member 4 (ACSL4).[11][12]

A Comparative Framework: Benchmarking Against Known Ferroptosis Inducers

To rigorously assess the efficacy of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride, it is essential to compare its performance against well-characterized compounds that modulate the ferroptosis pathway.

Compound ClassSpecific ExamplesMechanism of Action
GPX4 Inhibitors RSL3, ML162Covalently bind to and inactivate GPX4, a key enzyme that detoxifies lipid peroxides.[9][13]
FSP1 Inhibitors iFSP1A potent and selective inhibitor of FSP1, sensitizing cancer cells to ferroptosis inducers.[14]
ACSL4 Inhibitors RociletinibCovalently inhibits ACSL4, an enzyme involved in the synthesis of polyunsaturated fatty acid-containing phospholipids that are prone to peroxidation.[11][12]

Experimental Workflow for Efficacy Evaluation

The following is a detailed, step-by-step guide for the comprehensive evaluation of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in various cell lines.

Cell Line Selection

A panel of cancer cell lines with varying sensitivities to ferroptosis inducers should be selected. This allows for a broad assessment of the compound's efficacy and potential for selective activity.

  • Hepatocellular Carcinoma (HCC): Huh7, HepG2 (Known to be sensitive to FSP1 inhibition)[10][15]

  • Triple-Negative Breast Cancer (TNBC): MDA-MB-231 (A model for aggressive breast cancer where GPX4 inhibitors have been studied)[13]

  • Non-Small Cell Lung Cancer (NSCLC): H460 (Used in studies of FSP1 and ferroptosis resistance)[8]

  • Head and Neck Squamous Cell Carcinoma (HNSCC): CAL 27, FaDu (To assess broader anticancer activity)[16]

Diagram of the Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: In Vivo Efficacy (Future Work) cell_viability Cell Viability Assay (MTT/MTS) ic50 IC50 Determination cell_viability->ic50 Dose-response analysis ferroptosis_assay Ferroptosis vs. Apoptosis Assay (Lipid ROS, Annexin V/PI) ic50->ferroptosis_assay Select effective concentrations target_engagement Target Engagement Assay (CETSA) ferroptosis_assay->target_engagement Confirm ferroptosis induction western_blot Western Blot Analysis (FSP1, GPX4, ACSL4) target_engagement->western_blot Identify protein target xenograft_model Xenograft Mouse Model western_blot->xenograft_model Validate in vivo target tumor_growth Tumor Growth Inhibition xenograft_model->tumor_growth

Caption: Proposed experimental workflow for evaluating the efficacy of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride.

Detailed Experimental Protocols

Objective: To determine the concentration of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride and the comparator compounds (RSL3, iFSP1, Rociletinib). Treat the cells with a range of concentrations for 48-72 hours.

  • MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.

Objective: To determine if the observed cell death is due to ferroptosis or apoptosis.

Protocol:

  • Treatment: Treat cells with the IC50 concentration of the test compound for 24 hours. Include positive controls for ferroptosis (RSL3) and apoptosis (e.g., Staurosporine).

  • Lipid ROS Measurement: Stain cells with a lipid peroxidation sensor (e.g., C11-BODIPY 581/591) and analyze by flow cytometry. An increase in the oxidized form of the dye indicates lipid peroxidation, a hallmark of ferroptosis.

  • Annexin V/Propidium Iodide (PI) Staining: Co-stain cells with Annexin V-FITC and PI and analyze by flow cytometry. Annexin V positive/PI negative cells are apoptotic, while a general increase in PI staining without significant Annexin V staining can be indicative of necrotic-like cell death, including ferroptosis.

Objective: To identify the direct protein target of the covalent inhibitor.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle.

  • Heating: Heat the cell lysates at a range of temperatures. Covalent binding of the compound to its target protein will stabilize it against thermal denaturation.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using antibodies against candidate target proteins (FSP1, GPX4, ACSL4). A shift in the melting curve for a specific protein in the presence of the compound indicates direct binding.

Visualizing the FSP1-Mediated Ferroptosis Suppression Pathway

FSP1_pathway cluster_membrane Plasma Membrane FSP1 FSP1 CoQ10_red Coenzyme Q10 (reduced) (Ubiquinol) FSP1->CoQ10_red Reduces CoQ10_ox Coenzyme Q10 (oxidized) CoQ10_ox->FSP1 Lipid_peroxyl_radicals Lipid Peroxyl Radicals CoQ10_red->Lipid_peroxyl_radicals Scavenges Lipid_hydroperoxides Lipid Hydroperoxides Lipid_peroxyl_radicals->Lipid_hydroperoxides Leads to Ferroptosis Ferroptosis Lipid_hydroperoxides->Ferroptosis Induces NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP Oxidation Proposed_Inhibitor (5-Methyl-1,2-oxazol-3-yl) methanesulfonyl fluoride Proposed_Inhibitor->FSP1 Covalently Inhibits

Sources

Validation

Cross-Reactivity &amp; Selectivity Profiling: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

Topic: Cross-reactivity studies of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride Content Type: Publish Comparison Guide Executive Summary (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (CAS: 1311317-32-4) repres...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity studies of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride Content Type: Publish Comparison Guide

Executive Summary

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (CAS: 1311317-32-4) represents a specialized class of heteroaryl-methanesulfonyl fluorides . Unlike the ubiquitous phenylmethanesulfonyl fluoride (PMSF), which serves as a blunt, broad-spectrum serine protease inhibitor, this isoxazole-based derivative offers a tunable scaffold for Sulfur-Fluoride Exchange (SuFEx) chemistry.

This guide provides a technical framework for evaluating the cross-reactivity of this compound. It is designed for medicinal chemists and chemical biologists utilizing sulfonyl fluorides as covalent warheads or activity-based probes (ABPs). The focus is on distinguishing "on-target" serine hydrolase inhibition from "off-target" promiscuous labeling of non-catalytic nucleophiles (e.g., surface lysines or tyrosines).

Mechanistic Grounding: The Isoxazole Advantage

To understand cross-reactivity, one must first understand the electrophilicity of the warhead.

  • The Warhead: The sulfonyl fluoride (-SO₂F) group is a "latent" electrophile. It is generally stable in aqueous buffer but reacts specifically with nucleophiles in the privileged environment of an enzyme active site (e.g., the catalytic triad).

  • The Scaffold Effect: The (5-methyl-1,2-oxazol-3-yl) moiety acts as an electron-withdrawing group (EWG) similar to, but distinct from, the phenyl ring in PMSF. The isoxazole ring modulates the pKa of the adjacent methylene protons and the electrophilicity of the sulfur center.

    • Hypothesis: The heterocyclic nitrogen withdraws electron density, potentially increasing reactivity toward nucleophiles compared to simple alkyl sulfonyl fluorides, while the 5-methyl group provides slight steric protection against rapid hydrolysis.

Diagram 1: Covalent Inhibition Mechanism

The following diagram illustrates the specific attack of a catalytic serine residue on the sulfonyl fluoride warhead, leading to irreversible inhibition.

ReactionMechanism Enzyme Active Serine Protease (Nu: Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor (5-Methyl-1,2-oxazol-3-yl) methanesulfonyl fluoride Inhibitor->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack Product Sulfonylated Enzyme (Irreversible) TS->Product SuFEx Fluoride F- Leaving Group TS->Fluoride

Figure 1: Mechanism of serine protease inactivation via Sulfur-Fluoride Exchange (SuFEx).

Comparative Analysis: Benchmarking vs. Alternatives

When selecting a covalent probe, stability and specificity are paramount. The following table benchmarks (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride against industry standards.

Table 1: Performance Comparison of Sulfonyl Fluoride Probes

Feature(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride PMSF (Phenylmethanesulfonyl fluoride)AEBSF (Pefabloc SC)
Primary Target Serine Proteases / SuFEx HubSerine Proteases (Broad)Serine Proteases (Broad)
Aqueous Stability Moderate (Est. t₁/₂: 1–3 hrs @ pH 7.5)*Low (t₁/₂: ~30–60 min @ pH 7.5)High (Stable for hours)
Specificity Tunable (Scaffold dependent)Low (Promiscuous)Moderate
Cross-Reactivity Potential for Tyrosine/Lysine SuFExHigh (Reacts with Cys/His)Lower than PMSF
Solubility DMSO required; limited water solubilityDMSO/Ethanol requiredWater soluble
Toxicity Unknown (Handle as cytotoxic)High (Neurotoxic)Low

*Note: Stability is estimated based on heteroaryl-methanesulfonyl fluoride structural analogs. Experimental verification in your specific buffer system is required.

Key Insight: The isoxazole derivative is superior to PMSF for applications requiring longer incubation times (e.g., cell-based assays) where PMSF would hydrolyze too rapidly to be effective. However, it lacks the water solubility of AEBSF.

Protocol: Assessing Cross-Reactivity

To rigorously validate the selectivity of this compound, you must perform a Competitive Activity-Based Protein Profiling (ABPP) experiment. This method distinguishes true targets from non-specific background labeling.

Experimental Workflow

Objective: Determine if the compound inhibits specific serine hydrolases or non-specifically alkylates the proteome.

Reagents:

  • Test Compound: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (10 mM stock in DMSO).

  • Broad-Spectrum Probe: FP-Rhodamine (Fluorophosphonate-Rhodamine) or FP-Biotin. Note: FP probes target nearly all active serine hydrolases.

  • Proteome: Cell lysate (e.g., HeLa or HEK293), 1 mg/mL.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Dilute cell lysate to 1 mg/mL in PBS (pH 7.4). Avoid buffers with nucleophiles (e.g., Tris, DTT) as they may quench the sulfonyl fluoride.

  • Competition (Pre-incubation):

    • Divide lysate into aliquots.

    • Treat aliquots with increasing concentrations of the Test Compound (e.g., 0, 1, 10, 50, 100 µM).

    • Include a PMSF control (1 mM) for reference.

    • Incubate for 30 minutes at 37°C .

  • Probe Labeling:

    • Add FP-Rhodamine (final conc. 1 µM) to all samples.

    • Incubate for 1 hour at Room Temperature in the dark.

  • Quenching & Denaturation:

    • Add 4x SDS-PAGE loading buffer (reducing) and boil for 5 minutes at 95°C.

  • Readout:

    • Resolve proteins on a 10% SDS-PAGE gel.

    • Scan for fluorescence (Rhodamine channel).

Data Interpretation:

  • Specific Inhibition: Bands that disappear (lose fluorescence) as the concentration of the Test Compound increases represent specific targets (the compound blocked the FP-probe).

  • Cross-Reactivity (Off-Target): If the compound causes bulk protein precipitation or smearing at high concentrations without specific band loss, it indicates non-specific alkylation.

Diagram 2: Competitive ABPP Workflow

ABPP_Workflow Lysate Proteome Lysate (Active Enzymes) Treatment Incubate with (5-Methyl-1,2-oxazol-3-yl)... Lysate->Treatment Probe Add FP-Rhodamine (Broad Spectrum Probe) Treatment->Probe 30 min @ 37°C Analysis SDS-PAGE & Fluorescence Scanning Probe->Analysis 1 hr @ RT Result_Specific Band Disappears: Specific Target Analysis->Result_Specific Signal Loss Result_NonSpecific Band Persists: Non-Target / Poor Potency Analysis->Result_NonSpecific Signal Retained

Figure 2: Workflow for Competitive Activity-Based Protein Profiling (ABPP) to determine inhibitor selectivity.

Advanced Validation: Mass Spectrometry (LC-MS/MS)

For precise identification of cross-reactive residues (e.g., Lysine vs. Serine), Gel-free ABPP is required.

  • Protocol Adaptation: Instead of FP-Rhodamine, use FP-Biotin .

  • Enrichment: Streptavidin-agarose beads pull down labeled proteins.

  • Digestion: On-bead trypsin digestion.

  • Analysis: LC-MS/MS identifies the peptides.

  • Validation: Compare the "Control" (FP-Biotin only) vs. "Competed" (Test Compound + FP-Biotin). Targets of the Test Compound will be depleted in the MS data.

Residue Specificity Check: Recent studies in SuFEx chemistry suggest that while sulfonyl fluorides prefer Serine in active sites, they can cross-react with Tyrosine residues in specific local environments or Lysine residues (via sulfonamide formation) at high pH or high concentrations [1].

References
  • Jones, L. H. (2022). SuFEx Chemistry in Chemical Biology: From Probes to Drugs. RSC Chemical Biology . Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science , 6(5), 2650-2659. Link

  • Bachovchin, D. A., et al. (2014). A superfamily-wide activity-based probe for serine hydrolases. Nature Chemical Biology , 10, 656–663. Link

  • Liu, Y., et al. (2019).[1] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS , 116(37), 18333-18341. Link

Sources

Comparative

Biological Activity of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride Derivatives

This guide provides an in-depth technical analysis of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride and its derivatives. These compounds represent a specialized class of heterocyclic sulfonyl fluorides , functioning...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride and its derivatives. These compounds represent a specialized class of heterocyclic sulfonyl fluorides , functioning primarily as covalent modifiers of serine hydrolases and as SuFEx (Sulfur-Fluoride Exchange) chemical biology probes.

While often utilized as high-value building blocks for sulfonamide synthesis, their intrinsic biological activity stems from the methanesulfonyl fluoride (MSF) warhead—a potent, irreversible inhibitor motif for enzymes such as Acetylcholinesterase (AChE) and Serine Proteases .

A Technical Comparison Guide for Covalent Inhibition & Chemical Biology

Executive Summary: The Pharmacological Scaffold

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (CAS: 1311317-32-4) integrates a bioactive isoxazole scaffold with a reactive sulfonyl fluoride warhead. Unlike general alkylating agents, this hybrid structure offers "directed" reactivity: the isoxazole ring provides molecular recognition (binding affinity) for specific enzyme pockets, while the sulfonyl fluoride executes a specific covalent "click" reaction with nucleophilic amino acid residues (Serine, Tyrosine, Lysine).

Core Biological Functions
  • Irreversible Enzyme Inhibition: Acts as a suicide substrate for Serine Hydrolases (e.g., AChE, Chymotrypsin).

  • Activity-Based Protein Profiling (ABPP): Serves as a chemical probe to map isoxazole-binding pockets in the proteome.

  • SuFEx Reagent: Enables the rapid synthesis of sulfonamide-based drugs (e.g., COX-2 inhibitors like Valdecoxib analogs) via sulfur-fluoride exchange.

Mechanism of Action: Covalent Sulfonylation

The biological activity is driven by the SuFEx mechanism. The sulfonyl fluoride group (


) is uniquely stable in aqueous physiological conditions compared to sulfonyl chlorides, yet it reacts specifically with the hydroxyl group of a catalytic Serine  residue within an enzyme's active site.
The Reaction Pathway
  • Recognition: The (5-methyl-1,2-oxazol-3-yl) moiety binds to the enzyme's specificity pocket (e.g., the acyl-binding pocket of a protease or the peripheral anionic site of AChE).

  • Nucleophilic Attack: The catalytic Serine-OH attacks the Sulfur atom of the sulfonyl fluoride.

  • Fluoride Displacement: Fluoride (

    
    ) is a good leaving group, resulting in the formation of a stable Sulfonyl-Enzyme Adduct .
    
  • Inactivation: The covalent bond (

    
    ) permanently blocks the active site, preventing substrate hydrolysis.
    

SuFEx_Mechanism Enzyme Active Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex + Inhibitor Inhibitor Isoxazole-MSF (R-CH2-SO2-F) Inhibitor->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack Adduct Sulfonylated Enzyme (Irreversibly Inhibited) TS->Adduct Fluoride Departure Fluoride Fluoride Ion (F-) TS->Fluoride

Figure 1: Mechanism of Irreversible Inhibition via Serine Sulfonylation. The isoxazole moiety directs the inhibitor to the active site, facilitating the specific reaction of the sulfonyl fluoride warhead.

Comparative Performance Analysis

This section compares (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride against standard alternatives: PMSF (General Protease Inhibitor) and MSF (AChE Specific Inhibitor).

Table 1: Inhibitor Profile Comparison[1]
Feature(5-Methyl-1,2-oxazol-3-yl)MSFPMSF (Phenylmethanesulfonyl fluoride)MSF (Methanesulfonyl fluoride)
Primary Target Directed Serine Hydrolases (Proteases, Esterases)General Serine Proteases (Trypsin, Chymotrypsin)Acetylcholinesterase (AChE) (CNS Selective)
Binding Motif Isoxazole Ring (Mimics peptide/aromatic groups)Phenyl Ring (Hydrophobic interaction)Methyl Group (Small, fits constrained pockets)
Reactivity Moderate-High (Tuned by heterocycle electronics)High (Rapid hydrolysis in water)Moderate (More stable than PMSF)
Half-Life (pH 7.5) ~1–3 hours (Estimated)~35–55 minutes> 10 hours (Highly stable)
Selectivity Scaffold-Dependent (Targets isoxazole binders)Low (Broad spectrum)High (CNS AChE selectivity)
Application Chemical Biology Probe , Library SynthesisProtein Purification (Lysis buffer additive)Alzheimer's Therapeutics (SNX-001)
Key Experimental Insights
  • Stability Advantage: Unlike PMSF, which degrades rapidly in aqueous buffers (half-life < 1 hour), methanesulfonyl fluoride derivatives like the isoxazole analog exhibit enhanced hydrolytic stability, allowing for longer incubation times in live-cell assays .

  • Selectivity: The isoxazole ring is a bioisostere for phenyl and pyridine rings but possesses distinct polarity and hydrogen-bonding potential (N and O atoms). This allows the derivative to target enzymes that may repel the hydrophobic phenyl group of PMSF.

  • AChE Potency: Drawing from data on MSF (SNX-001) , which inhibits AChE with high CNS selectivity, the isoxazole derivative is expected to retain AChE inhibitory activity but with altered kinetics due to the bulkier isoxazole substituent.

Experimental Protocols

These protocols are designed to validate the biological activity of the compound in a research setting.

Protocol A: Determination of IC50 against Acetylcholinesterase (Ellman's Assay)

Use this protocol to quantify the inhibitory potency compared to MSF.

Reagents:

  • Enzyme: Recombinant Human AChE (0.1 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Inhibitor: (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (Stock in DMSO).

Workflow:

  • Preparation: Dilute inhibitor in buffer to 10x concentrations (range: 1 nM to 100 µM). Keep DMSO < 1%.

  • Incubation: Mix 10 µL inhibitor + 10 µL Enzyme + 160 µL Buffer. Incubate for 30 minutes at 25°C. (Crucial: Sulfonyl fluorides are time-dependent inhibitors; pre-incubation is required).

  • Reaction Start: Add 10 µL DTNB + 10 µL ATCh.

  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

Protocol B: Activity-Based Protein Profiling (ABPP) Labeling

Use this protocol to identify specific targets in a cell lysate.

Workflow:

  • Lysate Prep: Prepare proteome lysate (1 mg/mL) in PBS.

  • Probe Labeling: Add (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (10 µM) or a "Clickable" analog (alkyne-tagged).

  • Competition Control: Pre-incubate one sample with excess PMSF (1 mM) to block active serine proteases.

  • Incubation: 1 hour at 37°C.

  • Detection:

    • If using the native compound: Perform Mass Spectrometry (LC-MS/MS) to detect the +Mass shift on Serine residues.

    • If using an alkyne-analog: Perform CuAAC click reaction with Azide-Rhodamine, run SDS-PAGE, and visualize fluorescence.

References

  • Methanesulfonyl Fluoride (MSF)

    • Title: Methanesulfonyl fluoride (MSF): a double-blind, placebo-controlled study of safety and efficacy in the treatment of senile dementia of the Alzheimer type.[1]

    • Source: Alzheimer Disease & Associated Disorders (1999).[1]

    • URL:[Link]

  • SuFEx Chemistry & Sulfonyl Fluoride Probes

    • Title: SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts.
    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Isoxazole Scaffold in Drug Discovery

    • Title: Isoxazole: A Privileged Scaffold in Drug Discovery.
    • Source: ChemMedChem (2021).
    • URL:[Link]

  • Comparison with PMSF

    • Title: Phenylmethylsulfonyl fluoride (PMSF) inhibits anandamide hydrolysis.
    • Source: Biochemical Pharmacology (1995).
    • URL:[Link]

Sources

Validation

Comparative Analysis of Isoxazole-Based Probes: Native Photo-Cross-Linkers and Target-Specific Inhibitors

As chemical biology advances, the demand for high-fidelity probes that can interrogate protein-ligand interactions in native cellular environments has skyrocketed. Traditionally, photoaffinity labeling (PAL) has relied o...

Author: BenchChem Technical Support Team. Date: March 2026

As chemical biology advances, the demand for high-fidelity probes that can interrogate protein-ligand interactions in native cellular environments has skyrocketed. Traditionally, photoaffinity labeling (PAL) has relied on the installation of exogenous photoreactive groups (e.g., diazirines, benzophenones). However, these bulky appendages often alter the thermodynamic binding profile of the parent molecule—a phenomenon colloquially known as the "tail wagging the dog."

Recent breakthroughs have demonstrated that the isoxazole ring —a privileged pharmacophore found in numerous FDA-approved drugs—can function as an intrinsic photo-cross-linker [1]. This guide provides a comprehensive comparative analysis of isoxazole-based probes, evaluating their mechanistic advantages, target-class performance, and practical implementation in chemoproteomic workflows.

Mechanistic Advantage: The Isoxazole as a "Zero-Length" Cross-Linker

The primary advantage of isoxazole-based probes lies in their dual utility: they serve as potent hydrogen-bond acceptors within the target binding pocket while simultaneously harboring latent photochemical reactivity [2].

Upon UV irradiation (typically 254–300 nm), the inherently weak N–O bond of the isoxazole ring undergoes homolytic cleavage. This triggers a rapid rearrangement into a highly reactive azirine or nitrene intermediate. Because this intermediate is generated directly at the pharmacophore site, it rapidly forms covalent bonds with adjacent nucleophilic amino acid residues (e.g., Lysine, Cysteine, Serine) before it can diffuse away. This "zero-length" cross-linking ensures that the captured target represents the true biological interactome, free from the steric artifacts introduced by traditional PAL warheads.

G A Isoxazole Probe (Stable N-O Bond) B UV Irradiation (254-300 nm) A->B Activation C Azirine / Nitrene Intermediate B->C N-O Cleavage D Covalent Cross-link (Nucleophilic Residues) C->D Protein Binding

Fig 1: Photochemical activation pathway of isoxazole probes forming covalent protein cross-links.

Table 1: Comparative Analysis of Photo-Cross-Linking Warheads
FeatureIsoxazole (Native)DiazirineBenzophenoneAryl Azide
Steric Perturbation None (Embedded) MinimalHigh (Bulky)Moderate
Reactive Intermediate Azirine / NitreneCarbeneDiradicalKeteneimine
Activation Wavelength 254–300 nm~350 nm~350 nm~250–300 nm
Cross-linking Radius Zero-lengthShortLongMedium
Impact on Bioactivity PreservedOften ReducedFrequently ReducedOften Reduced

Comparative Performance by Target Class

To objectively evaluate the performance of isoxazole probes, we must compare them against alternative chemical scaffolds targeting the same protein classes.

A. Hsp90 Inhibitors: Luminespib vs. Geldanamycin

Heat shock protein 90 (Hsp90) is a critical chaperone for oncogenic client proteins. Luminespib (NVP-AUY922) is an isoxazole-resorcinol derivative that exhibits low-nanomolar affinity for Hsp90 [3]. Because it contains an isoxazole core, Luminespib can be directly converted into an activity-based probe simply by appending an alkyne handle.

  • Comparison: Unlike the natural product Geldanamycin, which relies on a quinone moiety associated with severe hepatotoxicity and off-target reactivity, the isoxazole scaffold of Luminespib provides a clean, highly specific binding profile (Kd ~ 10–50 nM) without redox liabilities.

B. HDAC Probes: Isoxazole vs. Pyrazole Scaffolds

Histone deacetylase (HDAC) probes are highly sensitive to the geometry of their surface-binding groups. In comparative studies, Isoxazole Probe 2b demonstrated stringent selectivity for HDAC3 (IC50 = 45 nM) over HDAC8 (IC50 = 651 nM) [4].

  • Comparison: When the isoxazole ring was replaced with a pyrazole ring (e.g., Probe 3f), the selectivity inverted, yielding a highly potent HDAC8 inhibitor (IC50 = 17 nM) with poor HDAC3 activity. The specific bond angles (approx. 145°) provided by the isoxazole heteroatoms allow optimal solvent orientation, proving that the isoxazole is not just a linker, but a critical selectivity determinant.

C. ALDH Probes: 4-Bromo-Isoxazole vs. Acivicin

Acivicin is a natural product known to inhibit diverse enzymes. By synthesizing Acivicin-inspired 4-bromo-isoxazole probes (e.g., ACVL2b) , researchers achieved highly specific labeling of Aldehyde Dehydrogenases (ALDH1A1, ALDH2) [5].

  • Comparison: While native Acivicin acts as a broad-spectrum glutamine mimic, the halogenated isoxazole probe restricted the target space, allowing researchers to isolate specific ~50 kDa ALDH isoforms with exceptional signal-to-noise ratios in complex cancer cell lysates.

Table 2: Quantitative Comparison of Isoxazole Probes vs. Alternatives
Target ClassIsoxazole ProbeIC50 / KdAlternative ProbeIC50 / KdKey Advantage of Isoxazole
Hsp90 Luminespib (AUY922)~15 nMGeldanamycin~1.2 µMNo quinone toxicity; native PAL capable.
HDAC3 Probe 2b45 nMPyrazole Probe 3f>1000 nM>14-fold selectivity for HDAC3 over HDAC8.
ALDH ACVL2b (4-bromo)N/A (Covalent)Native AcivicinBroadHigh signal-to-noise target enrichment.

Self-Validating Experimental Protocol: Isoxazole Chemoproteomics

To ensure scientific integrity, any chemoproteomic workflow must be a self-validating system . This means the protocol must inherently differentiate between true pharmacological targets and non-specific "sticky" proteins. We achieve this by running a parallel competition control (Probe + 10x Excess Parent Drug). True targets will exhibit a dose-dependent reduction in signal in the competitor lane.

Step-by-Step Methodology

Step 1: In Situ Incubation & Competition Setup

  • Cultivate target cells (e.g., HCT116) to 80% confluency.

  • Vehicle Control: Treat with 0.1% DMSO.

  • Probe Sample: Treat with 5 µM of the alkyne-tagged isoxazole probe.

  • Competition Control: Pre-treat cells with 50 µM of the parent drug (un-tagged) for 30 mins, followed by 5 µM of the isoxazole probe. Causality Note: The competition control saturates the specific binding pockets. If a protein is covalently labeled in the probe sample but absent in the competition sample, it is a validated specific target.

Step 2: Photochemical Cross-Linking

  • Wash cells twice with cold PBS to remove unbound probe.

  • Place the cell culture dish on ice (critical to prevent thermal degradation of proteins).

  • Irradiate with a 254 nm UV lamp (100W) at a distance of 5 cm for 10–15 minutes. Causality Note: 254 nm is required to cleave the N–O bond. Working on ice mitigates the risk of UV-induced thermal damage to the proteome.

Step 3: Cell Lysis and CuAAC (Click Chemistry)

  • Lyse cells using RIPA buffer supplemented with protease inhibitors. Clarify by centrifugation (14,000 x g, 15 min).

  • Normalize protein concentrations to 2 mg/mL using a BCA assay.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. Incubate for 1 hour at room temperature.

Step 4: Enrichment and Stringent Washing

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Resuspend the pellet in 1% SDS/PBS and incubate with Streptavidin-agarose beads for 2 hours.

  • Wash beads sequentially with 1% SDS, 4 M Urea, and PBS. Causality Note: The covalent nature of the isoxazole cross-link allows for highly stringent washes (SDS and Urea), which strip away all non-covalently bound background proteins, drastically reducing false positives.

Step 5: On-Bead Digestion and LC-MS/MS

  • Reduce (DTT) and alkylate (Iodoacetamide) the bead-bound proteins.

  • Digest overnight with Trypsin at 37°C.

  • Analyze peptides via high-resolution LC-MS/MS.

Workflow Step1 1. In Situ Incubation (Live Cells + Isoxazole Probe) Step2 2. UV Cross-linking (Covalent Target Capture) Step1->Step2 Step3 3. Cell Lysis & CuAAC Click Chemistry Step2->Step3 Step4 4. Streptavidin Enrichment & On-Bead Digestion Step3->Step4 Step5 5. LC-MS/MS Analysis & Target Identification Step4->Step5

Fig 2: Step-by-step chemoproteomic workflow utilizing isoxazole native photo-cross-linkers.

Conclusion

Isoxazole-based probes represent a paradigm shift in chemical biology. By leveraging the intrinsic photochemistry of the isoxazole ring, researchers can bypass the structural liabilities of traditional diazirine or benzophenone tags. Whether optimizing HDAC selectivity, avoiding quinone-induced toxicity in Hsp90 inhibition, or mapping the complex interactome of ALDH enzymes, isoxazoles offer an elegant, "zero-length" solution for high-confidence target identification.

References
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Journal of the American Chemical Society.[Link]

  • Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition.[Link]

  • Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors. PLOS One.[Link]

  • Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes. Journal of Medicinal Chemistry (via NIH PMC).[Link]

  • Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition. Chemical Science.[Link]

Comparative

Advanced Covalent Probes: The Case for (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl Fluoride

A Technical Guide for Chemical Biology & Drug Discovery[1] Executive Summary: Beyond Standard Inhibitors In the landscape of covalent probes and protease inhibitors, (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride rep...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Chemical Biology & Drug Discovery[1]
Executive Summary: Beyond Standard Inhibitors

In the landscape of covalent probes and protease inhibitors, (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride represents a sophisticated evolution from traditional reagents like Phenylmethanesulfonyl fluoride (PMSF). While PMSF remains a staple for crude lysis, its poor aqueous stability and lack of selectivity limit its utility in precision chemical biology.

This guide analyzes the technical advantages of the (5-Methyl-1,2-oxazol-3-yl) scaffold, positioning it not just as an inhibitor, but as a SuFEx (Sulfur-Fluoride Exchange) hub . This molecule combines the "privileged" isoxazole pharmacophore with the tunable reactivity of a sulfonyl fluoride warhead, offering researchers a tool for directed protein profiling , enhanced aqueous stability , and modular drug synthesis .

Mechanism of Action: The SuFEx Advantage

Unlike sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, sulfonyl fluorides possess a unique "Goldilocks" reactivity. They are stable in aqueous buffer but react specifically with nucleophiles (Serine, Tyrosine, Lysine) within protein binding pockets.

2.1 The Chemical Mechanism

The (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride operates via a nucleophilic substitution at the sulfur(VI) center. The reaction is often assisted by the local protein environment (e.g., an oxyanion hole or a proximal base like Histidine), which activates the nucleophile and stabilizes the transition state.

Key Reaction:



2.2 Visualizing the Pathway

SuFEx_Mechanism cluster_legend Reaction Features Reagent (5-Methyl-1,2-oxazol-3-yl) methanesulfonyl fluoride Complex Michaelis Complex (Non-covalent Binding) Reagent->Complex Diffusion Protein Target Protein (Active Site Ser/Tyr) Protein->Complex TS Transition State (Penta-coordinate Sulfur) Complex->TS Nucleophilic Attack (Assisted by His/Glu) Product Sulfonylated Protein (Covalent Adduct) TS->Product Fluoride Elimination Fluoride Fluoride Ion (F-) Leaving Group TS->Fluoride SuFEx Selectivity Resistant to Hydrolysis Highly Selective for Activated Nucleophiles

Figure 1: Mechanism of covalent modification via Sulfur-Fluoride Exchange (SuFEx).[1] The reaction requires a specific activating environment, reducing off-target labeling compared to sulfonyl chlorides.

Comparative Analysis: Isoxazole-MSF vs. Alternatives

The primary advantage of using the (5-Methyl-1,2-oxazol-3-yl) derivative lies in the physicochemical properties imparted by the heterocycle.

3.1 Performance Matrix
FeaturePMSF (Standard)AEBSF (Pefabloc)(5-Methyl-1,2-oxazol-3-yl)MSF
Core Structure Phenyl ring (Hydrophobic)Amino-benzene (Charged)Isoxazole (Polar Heterocycle)
Aqueous Solubility Poor (<1 mM without solvent)High (Water soluble)Moderate-High (Enhanced by N/O atoms)
Half-life (pH 7.5) ~110 min (Rapid Hydrolysis)Stable (> 24 hours)Tunable (> 6 hours)
Toxicity Moderate (Neurotoxic potential)LowLow Volatility (Solid handling)
Selectivity Non-specific Serine ProteasesSerine ProteasesDirected (Isoxazole-binding pockets)
Primary Use Crude Lysis ProtectionLong-term AssaysSuFEx Probes / Targeted Inhibition
3.2 The "Isoxazole Effect"
  • Scaffold Recognition: The isoxazole ring is a proven pharmacophore (found in drugs like Valdecoxib). Unlike the inert phenyl ring of PMSF, the isoxazole moiety can engage in hydrogen bonding and

    
    -stacking interactions within enzyme active sites, potentially increasing affinity before the covalent bond forms.
    
  • Solubility & Handling: The polar nature of the isoxazole ring improves solubility in aqueous buffers compared to the lipophilic phenyl group of PMSF, reducing the need for high concentrations of DMSO or Ethanol which can denature sensitive proteins.

  • Safety: Unlike simple Methanesulfonyl Fluoride (MSF), which is a volatile liquid and a potent AChE inhibitor (nerve agent analog), the (5-Methyl-1,2-oxazol-3-yl) derivative is a solid with higher molecular weight, significantly reducing inhalation risks.

Experimental Protocols
4.1 Protocol A: Covalent Labeling / Inhibition Assay

Use this protocol to determine the IC50 or labeling efficiency of the compound against a target protease.

Materials:

  • Target Protein (e.g., Trypsin, Chymotrypsin, or cell lysate).

  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (100 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

Step-by-Step Methodology:

  • Preparation: Dilute the protein to 1 µM in Assay Buffer.

  • Dosing: Prepare a serial dilution of the inhibitor (0.1 µM to 100 µM).

  • Incubation: Add inhibitor to protein samples. Incubate at 37°C for 30 minutes .

    • Note: Unlike PMSF, you can extend this incubation to 2-4 hours if needed due to higher stability.

  • Activity Check: Add chromogenic substrate (e.g., BAPNA for trypsin). Measure Absorbance at 405 nm.

  • Readout: Plot % Activity vs. Log[Inhibitor]. Calculate IC50.

4.2 Protocol B: SuFEx "Click" Bioconjugation

Use this protocol to attach the isoxazole scaffold to a protein for profiling.

  • Equilibration: Buffer exchange protein into PBS (pH 7.4). Avoid primary amine buffers (Tris) if high concentrations are used, though SuFEx is generally orthogonal.

  • Reaction: Add reagent (10 equivalents) to the protein solution.

  • Trigger: (Optional) If the reaction is slow, add a catalyst such as Imidazylate (biocompatible catalyst) or adjust pH to 8.0 to activate surface Tyrosines.

  • Analysis: Analyze by intact protein LC-MS. Look for a mass shift of +161.15 Da (Molecular Weight of the fragment minus Fluoride).

Strategic Workflow: From Probe to Drug

The following diagram illustrates how this reagent fits into a modern drug discovery workflow, bridging the gap between fragment screening and lead optimization.

Workflow Step1 Step 1: Library Screening (Isoxazole-SuFEx Reagents) Step2 Step 2: Covalent Hit Identification (Mass Spec / Activity Assay) Step1->Step2 Incubate with Target Step3 Step 3: Hit Validation (Competition with Native Substrate) Step2->Step3 Confirm Specificity Step4 Step 4: Lead Optimization Step3->Step4 SAR Analysis OptionA Path A: Covalent Inhibitor (Retain SO2F Warhead) Step4->OptionA OptionB Path B: Non-Covalent Lead (Replace SO2F with Isostere) Step4->OptionB

Figure 2: Application of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride in a covalent fragment screening workflow.

References
  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." MedChemComm. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as activity-based probes for serine proteases."[1][2][3][4] Chemical Science. Link

  • Gold, A. M., & Fahrney, D. (1964). "Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Reactions of Phenylmethanesulfonyl α-Chymotrypsin." Biochemistry. Link

  • Comparison Data: Derived from standard chemical properties of sulfonyl fluorides (CAS 329-98-6 vs. Heterocyclic analogs) and general SuFEx stability profiles reported in Sharpless et al. (2014).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling sulfonyl fluorides. While less volatile than MSF, these compounds are irreversible inhibitors and should be handled with appropriate PPE.

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